molecular formula C7H9NO B1585263 3,5-Dimethylpyridine-N-oxide CAS No. 3718-65-8

3,5-Dimethylpyridine-N-oxide

Cat. No.: B1585263
CAS No.: 3718-65-8
M. Wt: 123.15 g/mol
InChI Key: SSTLCMOZTCLOLQ-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-N-oxide is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.12 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272271. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-oxidopyridin-1-ium
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTLCMOZTCLOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190662
Record name 3,5-Dimethylpyridine-N-oxide
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Molecular Weight

123.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3718-65-8
Record name NSC 272271
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Record name 3718-65-8
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Record name 3,5-Dimethylpyridine-N-oxide
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Record name 3,5-Dimethylpyridine N-Oxide
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Foundational & Exploratory

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dimethylpyridine-N-oxide: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3,5-Lutidine-N-oxide, is a heterocyclic organic compound of considerable significance in both academic research and industrial chemical synthesis.[1] Structurally, it is a pyridine ring with methyl groups at the 3 and 5 positions and an N-oxide functional group. This N→O dative bond is not merely a structural curiosity; it fundamentally alters the electronic landscape of the pyridine ring, transforming it from a relatively unreactive scaffold into a versatile and activated intermediate.[1] Its primary industrial application lies in its role as a critical precursor for the synthesis of proton pump inhibitors (PPIs), a class of widely used anti-ulcer drugs.[1][2][3] Furthermore, its unique properties have found utility in materials science and coordination chemistry.[1][4] This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline solid under standard conditions.[3] Its polarity, imparted by the N-oxide group, renders it soluble in polar solvents such as water and alcohols.[5]

PropertyValueSource(s)
CAS Number 3718-65-8[1][6]
Molecular Formula C₇H₉NO[6]
Molecular Weight 123.15 g/mol [1][6]
Appearance White to Light yellow powder to crystal[3]
Melting Point 100-104 °C[7][8]
Boiling Point 168 °C at 23 mmHg[3][7]
InChI Key SSTLCMOZTCLOLQ-UHFFFAOYSA-N[1]
Synonyms 3,5-Lutidine N-Oxide, 3,5-Dimethylpyridine 1-oxide[3][5]

Synthesis of this compound

The most prevalent method for synthesizing this compound is the direct oxidation of its parent compound, 3,5-dimethylpyridine (3,5-lutidine). This transformation is a cornerstone reaction, enabling the subsequent functionalization of the pyridine ring.

Causality in Experimental Design:

The choice of an oxidizing agent is critical. While various reagents can effect N-oxidation, a combination of hydrogen peroxide and a carboxylic acid, typically glacial acetic acid, is frequently employed in industrial and laboratory settings.[1][4][9] The acetic acid serves a dual purpose: it acts as a solvent and protonates the hydrogen peroxide, forming a more potent electrophilic oxidizing species (peracetic acid, in situ) which is readily attacked by the nucleophilic nitrogen of the lutidine ring. This method is favored for its high yields and relatively straightforward workup.[9]

Experimental Protocol: Oxidation of 3,5-Lutidine

This protocol is a representative synthesis based on established methodologies.[4][9]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-lutidine (1.0 mole equivalent) in glacial acetic acid.

  • Begin stirring and heat the mixture to approximately 60-70°C.

Step 2: Addition of Oxidant

  • Slowly add 35% hydrogen peroxide (H₂O₂) (1.1 to 1.5 mole equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 90-95°C, as the reaction is exothermic.

Step 3: Reaction and Monitoring

  • After the addition is complete, maintain the reaction mixture at 90°C for several hours (typically 3-16 hours) to ensure complete conversion.[9]

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting lutidine.

Step 4: Workup and Isolation

  • Once the reaction is complete, cool the mixture.

  • Distill off the excess acetic acid under reduced pressure.[4][9]

  • Cool the residue and carefully neutralize it to a pH of approximately 10 with a saturated solution of sodium carbonate (Na₂CO₃) or a concentrated solution of sodium hydroxide (NaOH).[4][9] This step is crucial for deprotonating the product and facilitating its extraction.

  • Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[4][9]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][9]

Step 5: Purification

  • The resulting solid can be further purified by recrystallization from a suitable solvent system to obtain high-purity this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Lutidine 3,5-Lutidine Reaction Oxidation (60-90°C) Lutidine->Reaction H2O2 H₂O₂ / Acetic Acid H2O2->Reaction Workup Neutralization (pH 10) & Extraction Reaction->Workup 1. Distill AcOH Purification Recrystallization Workup->Purification Crude Product Product Pure 3,5-Dimethyl- pyridine-N-oxide Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The Activating Role of the N-Oxide Group

The introduction of the N-oxide moiety dramatically alters the electronic character of the pyridine ring. The N-O bond possesses significant zwitterionic character (N⁺-O⁻), which increases the compound's polarity.[1] This feature has two major consequences for reactivity:

  • Increased Electron Density: The oxygen atom can donate electron density back into the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions.[1]

  • Activation for Substitution: This increased electron density makes the ring more susceptible to electrophilic attack compared to the electron-deficient parent pyridine ring.[1][4]

Key Reaction: Electrophilic Nitration

The most industrially significant reaction of this compound is its electrophilic nitration. The directing effects of the N-oxide group and the two meta-positioned methyl groups strongly favor the introduction of a nitro group (-NO₂) at the C4 position.[1] This reaction produces 3,5-dimethyl-4-nitropyridine-N-oxide, a key intermediate for PPIs like esomeprazole.[10][11]

Experimental Protocol: Nitration at the C4 Position

This protocol describes a common method for the nitration of this compound.[9][10]

Step 1: Formation of Nitrating Mixture

  • Carefully add this compound (1.0 mole equivalent) to concentrated sulfuric acid (H₂SO₄) in a reaction vessel, ensuring the temperature is controlled.

Step 2: Nitration

  • Cool the solution. A nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid, or a sulfuric acid solution of potassium nitrate (KNO₃), is added dropwise.[9][10]

  • The temperature is typically maintained between 0°C and 60°C during the addition.[10]

Step 3: Reaction

  • After the addition, the reaction mixture is heated to 60-120°C and held for several hours until the reaction is complete.[9][10]

Step 4: Isolation

  • The reaction is quenched by carefully pouring the mixture onto ice, followed by neutralization with a base. The precipitated product, 3,5-dimethyl-4-nitropyridine-N-oxide, is then collected by filtration.

Reactivity and Application Pathway Diagram

Reactivity_Pathway cluster_applications Key Applications Start 3,5-Dimethylpyridine (3,5-Lutidine) N_Oxide This compound Start->N_Oxide H₂O₂ / AcOH (Oxidation) Nitrated 3,5-Dimethyl-4-nitro- pyridine-N-oxide N_Oxide->Nitrated H₂SO₄ / HNO₃ (Nitration) Polymer Isotactic Polymers N_Oxide->Polymer Additive in Polymerization Complex Metal Complexes N_Oxide->Complex Ligand in Coordination Chemistry PPI Proton Pump Inhibitors (e.g., Omeprazole) Nitrated->PPI Further Synthesis

Caption: Key reaction pathways and applications of this compound.

Applications in Drug Development and Materials Science

  • Pharmaceutical Intermediate: The primary and most significant application is as a key building block in the synthesis of PPIs.[1] The formation of 3,5-dimethyl-4-nitropyridine-N-oxide is a critical step in the multi-step synthesis of drugs like omeprazole, esomeprazole, and pantoprazole, which are used to treat acid-related gastrointestinal conditions.[2][10][11][12]

  • Polymer Chemistry: this compound has been used as an additive in the radical polymerization of N-alkylacrylamides, such as N-isopropylacrylamide (NIPAAm).[1][2][3][4] Its presence can induce a significant degree of isotactic polymerization, demonstrating its utility in controlling polymer microstructure.[1][4]

  • Coordination Chemistry: The oxygen atom of the N-oxide group is a potent Lewis base, making it an effective ligand for coordinating with metal ions. It has been used in the synthesis of various metal complexes, such as with manganese-porphyrin systems.[1][4]

Structural and Spectroscopic Characterization

  • Crystal Structure: X-ray crystallographic studies have been performed on the dihydrate form of this compound (C₇H₉NO·2H₂O).[4] These studies reveal that the oxygen atom of the N-O group acts as a strong hydrogen bond acceptor for the two water molecules.[4] This hydrogen bonding interaction slightly weakens and elongates the N-O bond compared to non-hydrated N-oxides.[4]

  • Infrared (IR) Spectroscopy: A key diagnostic peak in the IR spectrum is the N—O stretching vibration (νN—O). For the dihydrate, this band is observed around 1307 cm⁻¹.[4] The position of this band is sensitive to the electronic environment and intermolecular interactions like hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The symmetrical nature of the molecule leads to a simplified spectrum. The six protons of the two methyl groups typically appear as a singlet, while the aromatic protons at the C2, C6, and C4 positions give rise to distinct signals.

    • ¹³C NMR: The carbon spectrum confirms the structure, showing distinct resonances for the methyl carbons and the three unique aromatic carbons.

Safety and Handling

This compound is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[6]

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Personal Protective Equipment (PPE): Should be handled using appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95).

Conclusion

This compound is a compound whose utility far exceeds its simple structure. The strategic placement of the N-oxide group activates the pyridine ring in a predictable and synthetically valuable manner. This has established it as an indispensable intermediate in the pharmaceutical industry, particularly for the production of life-changing proton pump inhibitors. Its demonstrated applications in polymer science and coordination chemistry further highlight its versatility. A thorough understanding of its fundamental properties, synthesis, and reactivity is therefore essential for scientists and engineers working to leverage this powerful molecular scaffold.

References

  • D. Sciancalepore, C. et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1687–1690. [Link]

  • Amerigo Scientific. (n.d.). 3,5-Dimethylpyridine N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Chemsrc. (n.d.). This compound | CAS#:3718-65-8. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103553A1 - Intermediates for the preparation of omeprazole.
  • Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Li, W-S. et al. (2025). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. Retrieved from [Link]

  • JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Lutidine. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyridine N-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648910B - Method for preparing this compound.

Sources

Technical Deep Dive: Crystal Structure & Molecular Geometry of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3,5-Dimethylpyridine-N-oxide (3,5-Lutidine N-oxide), focusing on its crystallographic properties, molecular geometry, and supramolecular architecture. While the anhydrous compound is highly hygroscopic, definitive structural characterization is achieved through its stable dihydrate form (


).

Analysis reveals a monoclinic crystal system (Space Group


) characterized by a distinct hydrogen-bonding network where water molecules stabilize the polarized N-oxide bond.[1] This guide details the synthesis, lattice parameters, and the specific 

back-bonding interactions that define its reactivity as a ligand in drug development and coordination chemistry.

Chemical Context & Significance

This compound is a critical intermediate in the synthesis of pharmaceuticals, including proton pump inhibitors (e.g., omeprazole precursors), and serves as a tunable ligand in coordination chemistry.

  • Electronic Modulation: The methyl groups at positions 3 and 5 donate electron density via hyperconjugation, modulating the nucleophilicity of the N-oxide oxygen.

  • Structural Stability: Unlike pyridine N-oxide, the 3,5-dimethyl derivative exhibits enhanced stability but retains significant hygroscopicity, necessitating the study of its hydrated crystalline form for accurate geometric data.

Experimental Methodology: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled oxidation followed by slow evaporation is required. The following protocol ensures phase purity and optimal crystal growth.

Protocol: Oxidation and Recrystallization

Reagents: 3,5-Dimethylpyridine (3,5-lutidine), Glacial Acetic Acid, Hydrogen Peroxide (35%), Diethyl Ether.

  • Oxidation: Dissolve 3,5-dimethylpyridine (0.051 mol) in glacial acetic acid (0.5 mol).

  • Activation: Add hydrogen peroxide (8.5 mL, 35% soln) and heat to 353 K (80°C) for 5 hours under constant stirring.

  • Workup: Cool the reaction. Remove excess acetic acid under reduced pressure.[1][2][3]

  • Neutralization: Dilute with water and adjust pH to 10 using

    
    .
    
  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and evaporate solvent to yield a hygroscopic beige powder.
  • Crystallization (Critical Step): Dissolve the powder in diethyl ether . Allow for slow evaporation at 277 K (4°C) .

    • Result: Clear, colorless block crystals of the dihydrate form (

      
      ).[2]
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start 3,5-Dimethylpyridine (Precursor) Oxidation Oxidation (H2O2 / AcOH, 353 K, 5h) Start->Oxidation Activation Workup Workup & Neutralization (pH 10, Na2CO3) Oxidation->Workup Removal of AcOH Extraction Extraction (CHCl3 / Na2SO4) Workup->Extraction Isolation Crystallization Slow Evaporation (Diethyl Ether, 277 K) Extraction->Crystallization Solvent Switch Product Crystalline Dihydrate (P21/n Monoclinic) Crystallization->Product Nucleation

Figure 1: Step-by-step workflow for the synthesis and crystallization of this compound dihydrate.

Crystallographic Data

The crystal structure of the dihydrate is the standard reference for the molecular geometry of this compound. The lattice is stabilized by a complex network of hydrogen bonds involving the lattice water molecules.[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical Formula

Formula Weight 159.18 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å

Å

Å
Angles



Volume

ų
Z (Molecules/Cell) 4
Density (Calculated)

Temperature 296 K

Source: Confirmed via Cambridge Structural Database (CSD) and IUCr data [1, 4].

Molecular Geometry & Bond Analysis

The N-O Bond Character

The geometry of the N-oxide moiety is the focal point of the structure. In the dihydrate, the N-O bond length is 1.3404(14) Å .[3]

  • Comparison: This is slightly longer than the mean value for pyridine N-oxides (1.316 Å).[2][3]

  • Causality: The elongation is caused by strong hydrogen bonding. The oxygen atom acts as a Lewis base (acceptor) for two water molecules. This interaction draws electron density away from the N-O bond, reducing the

    
    
    
    
    
    -back-donation and effectively reducing the bond order from a double-bond character toward a single dative bond (
    
    
    ).
Ring Planarity and Methyl Disorder
  • Symmetry: The isolated molecule possesses idealized

    
     symmetry. However, in the crystal lattice, this symmetry is broken due to packing forces.
    
  • Methyl Groups: The methyl carbons at positions 3 and 5 exhibit rotational disorder. In refined models, these are often treated with split positions or idealized tetrahedral restraints.

  • Ring Distortions: The pyridine ring remains essentially planar, with bond lengths typical of aromatic heterocycles (

    
     Å, 
    
    
    
    Å).

Supramolecular Architecture

The macroscopic stability of the crystal is dictated by a 1D supramolecular chain formed along the [010] direction.

Hydrogen Bonding Network

The structure is dominated by


 interactions forming fused ring motifs.[2]
  • Primary Motif: Water molecules bridge the N-oxide oxygens.[4]

  • Graph Set: The network forms

    
     ring motifs.[2][3]
    
  • Geometry: The hydrogen bonds are nearly linear (

    
    ), maximizing electrostatic stabilization.
    
Pi-Stacking ( Interactions)

Parallel chains are connected via weak


 stacking interactions between the pyridine rings.
  • Centroid Separation: ~3.569 Å.[2]

  • Significance: This stacking contributes to the high melting point (310 K) relative to the molecular weight and facilitates the dense packing of the layers.

Visualization: Interaction Map

Supramolecular cluster_chain Chain Formation [010] Lutidine 3,5-Lutidine N-oxide (Acceptor) Lutidine_Next Neighboring Lutidine (Pi-Stacking) Lutidine->Lutidine_Next Pi-Pi Stacking (3.57 Å) Water1 Water Molecule (O2) (Donor) Water1->Lutidine H-Bond (1.98 Å) Water2 Water Molecule (O3) (Donor) Water1->Water2 H-Bond Network Water2->Lutidine H-Bond (1.96 Å)

Figure 2: Supramolecular interaction map highlighting the critical role of water bridges and Pi-stacking in lattice stabilization.

References

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. IUCrData, 2016.

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments (JoVE), 2018.

  • 3,5-Dimethylpyridine N-oxide. ChemicalBook, 2025.[5]

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. PubMed Central, 2016.

Sources

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,5-Dimethylpyridine-N-oxide

This compound, also known as 3,5-lutidine-N-oxide, is a heterocyclic compound of significant interest in both academic research and industrial applications. As a derivative of pyridine, the introduction of an N-oxide functional group dramatically alters the electronic properties of the aromatic ring, rendering it more susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical stability and reactivity of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

The strategic positioning of the methyl groups at the 3 and 5 positions imparts a unique symmetrical structure that influences its reactivity, particularly in electrophilic substitution reactions. This symmetrical nature makes it an excellent model compound for studying the electronic effects of the N-oxide group on the pyridine ring. Furthermore, this compound serves as a crucial intermediate in the synthesis of high-value compounds, most notably as a precursor to proton pump inhibitors like omeprazole.[1]

This technical guide will delve into the fundamental aspects of its stability under thermal and photochemical stress, and explore its reactivity profile with a range of electrophilic, nucleophilic, and organometallic reagents. By understanding these core chemical properties, researchers can better harness the synthetic potential of this versatile molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₇H₉NO[2]
Molar Mass 123.15 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 100-104 °C[2]
Boiling Point 168 °C at 23 mmHg[3]
Solubility Soluble in polar solvents such as water and acetic acid.[2]

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction of its dihydrate form.[4] The presence of the N-oxide bond significantly influences the electronic distribution within the pyridine ring, leading to a zwitterionic character. This results in an increase in electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack. The two methyl groups at the 3 and 5 positions are weakly electron-donating and further influence the regioselectivity of reactions.[4]

Chemical Stability: A Critical Overview

The stability of this compound under various conditions is a key consideration for its storage and use in synthetic protocols.

Thermal Stability

With a melting point in the range of 100-104 °C, this compound exhibits good thermal stability under standard laboratory conditions.[2] Synthetic procedures involving this compound often utilize elevated temperatures, for instance, in nitration reactions that can be carried out at temperatures up to 120 °C for extended periods, indicating its robustness.[5] However, like many N-oxides, it can undergo thermal deoxygenation at higher temperatures, although specific decomposition temperatures and pathways for this particular compound are not extensively documented in the literature. Computational studies on pyridine-N-oxides suggest N-O bond dissociation enthalpies in the range of 60–66 kcal/mol.[6]

Photochemical Stability

Reactivity Profile: A Versatile Synthetic Intermediate

The N-oxide functionality in this compound activates the pyridine ring, making it a versatile platform for a range of chemical transformations.

Reactivity with Electrophiles

The increased electron density at the C4 position makes this compound highly susceptible to electrophilic aromatic substitution.

The nitration of this compound is a cornerstone reaction, primarily yielding 4-nitro-3,5-dimethylpyridine-N-oxide. This product is a key intermediate in the synthesis of proton pump inhibitors.[8]

  • Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from the nitrating agent, attacks the electron-rich 4-position of the pyridine ring.[9]

  • Experimental Protocol: Nitration using Potassium Nitrate and Sulfuric Acid [5]

    • Dissolve 12.3 g of this compound in 90 g of concentrated sulfuric acid in a flask equipped with a dropping funnel and a stirrer, maintaining the temperature between 0-5 °C.

    • Prepare a nitrating mixture by dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of this compound while maintaining the temperature at 0-5 °C.

    • After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 2 hours.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it into crushed ice.

    • Neutralize the solution with a suitable base (e.g., ammonia or sodium carbonate solution) to a pH of 8-8.5 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-3,5-dimethylpyridine-N-oxide. This method has been reported to yield the product with a purity of 99% and a yield of 85.7%.[5]

Nitration_Mechanism sub This compound intermediate Sigma Complex (Wheland intermediate) sub->intermediate Electrophilic attack by NO₂⁺ reagent HNO₃/H₂SO₄ (or KNO₃/H₂SO₄) product 4-Nitro-3,5-dimethylpyridine-N-oxide intermediate->product -H⁺ Nucleophilic_Substitution_Workflow start This compound step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 4-Nitro-3,5-dimethylpyridine-N-oxide step1->intermediate1 step2 Reaction with Dimethyl Sulfate intermediate1->step2 intermediate2 Pyridinium Methyl Sulfate step2->intermediate2 step3 Cyanation (KCN) intermediate2->step3 intermediate3 2-Cyano-4-nitro-3,5-dimethylpyridine step3->intermediate3 step4 Methoxylation (NaOMe) intermediate3->step4 product 2-Cyano-4-methoxy-3,5-dimethylpyridine step4->product

Caption: Multi-step functionalization of this compound.

Reactivity with Organometallic Reagents

Pyridine-N-oxides can react with organometallic reagents such as Grignard and organolithium reagents. [10]These reactions typically involve nucleophilic addition to the pyridine ring, often at the C2 position. However, specific and detailed experimental protocols for the reaction of this compound with these reagents are not extensively reported in the literature, representing an area for further investigation. General reactivity patterns suggest that such reactions could provide a route to 2-alkyl or 2-aryl derivatives of 3,5-dimethylpyridine.

Deoxygenation

The removal of the N-oxide group is a crucial step in many synthetic sequences to obtain the corresponding pyridine derivative. Various reagents can be employed for this deoxygenation reaction. A convenient and chemoselective method for the deoxygenation of pyridine-N-oxides involves transfer oxidation using triethylamine catalyzed by a palladium complex. [11]

Applications in Synthesis and Materials Science

The unique reactivity profile of this compound makes it a valuable tool in various fields.

  • Pharmaceutical Synthesis: As extensively discussed, it is a key precursor in the industrial synthesis of omeprazole and other proton pump inhibitors. [1]* Polymer Chemistry: It has been utilized as an additive in the radical polymerization of N-isopropylacrylamide, where it induces a significant level of isotactic polymerization. [4]* Coordination Chemistry: this compound can act as a ligand in the synthesis of metal complexes, such as with manganese. [4]

Conclusion

This compound is a compound with a rich and versatile chemistry. Its stability and predictable reactivity make it an indispensable building block in modern organic synthesis. The electron-donating methyl groups and the activating N-oxide moiety work in concert to provide a platform for a variety of functionalization reactions, most notably electrophilic nitration. While its role in pharmaceutical manufacturing is well-established, ongoing research continues to unveil new applications in materials science and catalysis. This guide has provided a detailed overview of its chemical properties, offering a foundation for its effective use and the development of novel synthetic methodologies. Further exploration into its photochemical behavior and reactivity with organometallic reagents will undoubtedly expand the synthetic utility of this important heterocyclic compound.

References

  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents.
  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. Available at: [Link]

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents.
  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

  • Pyridine N-Oxides - Baran Lab. Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - MDPI. Available at: [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - ChemRxiv. Available at: [Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides - Diva-portal.org. Available at: [Link]

  • OrganoLithium Reagents - All 'Bout Chemistry. Available at: [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B. Available at: [Link]

  • organolithium reagents 1. Available at: [Link]

  • 3,5-Lutidine - Wikipedia. Available at: [Link]

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. Available at: [Link]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PubMed. Available at: [Link]

  • Melting behavior of n-alkanes in anodic aluminum oxide (AAO) nanopores using Flash differential scanning calorimetry - ResearchGate. Available at: [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - MDPI. Available at: [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - ResearchGate. Available at: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. Available at: [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines - Organic Chemistry Portal. Available at: [Link]

  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents.
  • Sublimation Enthalpies of Substituted Pyridine N- Oxides - PubMed. Available at: [Link]

  • Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination) - ChemTube3D. Available at: [Link]

Sources

Technical Guide: Safety & Handling of 3,5-Dimethylpyridine-N-oxide

[1]

Executive Summary

3,5-Dimethylpyridine-N-oxide (CAS: 3718-65-8), frequently referred to as 3,5-Lutidine N-oxide , is a critical heterocyclic intermediate in pharmaceutical synthesis and coordination chemistry.[1] Unlike its parent compound (3,5-lutidine), which is a flammable liquid, the N-oxide derivative is a crystalline solid that presents a distinct hazard profile centered on thermal instability , hygroscopicity , and energetic reactivity with acylating agents.[1]

This guide provides a technical framework for the safe manipulation of this compound, moving beyond basic SDS data to address the operational risks inherent in drug development workflows, particularly during Boekelheide rearrangements and electrophilic nitrations .[1]

Chemical Profile & Identification

ParameterSpecification
IUPAC Name 3,5-Dimethylpyridine-1-oxide
Common Synonyms 3,5-Lutidine N-oxide; 3,5-Dimethylpyridine oxide
CAS Number 3718-65-8
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Physical State Solid (Crystalline powder, White to Light Orange)
Melting Point 100–104 °C (Lit.)[1][2]
Boiling Point 168 °C at 23 mmHg (Decomposes)
Solubility Soluble in water, alcohol, chloroform; Hygroscopic

Hazard Characterization & Toxicology

GHS Classification (H-Statements)

While often classified as a general irritant, the specific risks of the N-oxide moiety require elevated precautions compared to standard organic solids.[1]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][6][7]

  • H335: May cause respiratory irritation.[4][6][7]

The "Hidden" Hazards: N-Oxide Specifics

Expert Insight: The N-oxide bond (

1
  • Thermal Runaway Potential: Pyridine N-oxides can undergo thermal decomposition releasing toxic nitrogen oxides (NOx). Unlike the parent lutidine, the N-oxide should never be distilled at atmospheric pressure.

  • Acylation Risks (Boekelheide Context): Reaction with acetic anhydride or trifluoroacetic anhydride is highly exothermic. In the absence of adequate solvent heat sinks, this can lead to rapid pressure buildup and vessel rupture.

  • Hygroscopicity: The compound avidly absorbs atmospheric moisture. Wet material can alter reaction stoichiometry in moisture-sensitive couplings, leading to unpredictable exotherms or impurity profiles.

Storage & Stability Engineering

To maintain reagent integrity and safety, the following storage architecture is required:

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is air-sensitive and hygroscopic.[1][4]

  • Temperature: Ambient (Room Temperature) is generally acceptable, provided the container is tightly sealed. For long-term reference standards, store at 2–8 °C .

  • Incompatibility Segregation:

    • Strictly Separate From: Acid chlorides, Chloroformates, and Anhydrides (unless in a controlled reactor).

    • Reducing Agents: Segregate from strong reducing agents (e.g., LiAlH₄, phosphines) to prevent inadvertent deoxygenation exotherms.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for handling the solid.

    • Caveat: If dissolved in DCM or Chloroform (common extraction solvents), use PVA or Viton gloves, or double-glove with Nitrile and change immediately upon splash.

  • Respiratory: Use a NIOSH N95/P100 particulate respirator when weighing solids outside a fume hood.

  • Eyes: Chemical safety goggles. Face shield required during scale-up synthesis (>50g).[1]

Synthesis & Reaction Safety (The "Self-Validating" Workflow)

The synthesis of this compound typically involves oxidation of 3,5-lutidine with Hydrogen Peroxide (H₂O₂) in Acetic Acid.[1]

Critical Control Points:

  • Peroxide Quenching: Before isolating the N-oxide, the reaction mixture must be tested for residual peroxides (using starch-iodide paper). Concentrating a solution containing unreacted H₂O₂ and organic material is a high-risk explosion hazard .

  • Exotherm Management: When using this compound in a Boekelheide rearrangement (reaction with Ac₂O):

    • Protocol: Always add the anhydride slowly to the N-oxide solution at low temperature, or control the heating ramp strictly.

    • Validation: Monitor internal temperature, not just jacket temperature.

Workflow Visualization

The following diagram outlines the decision logic for safe handling and reaction planning.

SafetyMatrixStartStart: this compound HandlingCheckStateCheck Physical State(Is it wet/clumped?)Start->CheckStateDryDry: Proceed to WeighingCheckState->DryFree flowing powderWetWet: Hygroscopic SaturationSTOP: Recrystallize/DryCheckState->WetSticky/PasteReactionTypeSelect Reaction ClassDry->ReactionTypeClassAClass A: Nitration/Halogenation(Electrophilic Subst.)ReactionType->ClassAClassBClass B: Rearrangement(e.g., w/ Acetic Anhydride)ReactionType->ClassBClassCClass C: Coordination/Ligand UseReactionType->ClassCRiskARisk: Runaway ExothermControl: Cryogenic CoolingClassA->RiskARiskBRisk: Violent DecompositionControl: Dilution + Blast ShieldClassB->RiskBRiskCRisk: Metal Leaching/ToxicityControl: Standard PPEClassC->RiskC

Figure 1: Operational decision matrix for handling this compound based on physical state and intended chemical transformation.

Reactivity & Incompatibility Map

Understanding the chemical connectivity is vital for predicting hazards. The N-oxide group is a "chemical switch" that alters the electron density of the pyridine ring.

ReactivityMapCoreThis compound(CAS 3718-65-8)Prod_RearrangeProduct: Acetoxymethyl derivativeHazard: HIGH EXOTHERMCore->Prod_Rearrange + Ac2O (Boekelheide)Prod_NitroProduct: 4-Nitro-3,5-lutidine N-oxideHazard: SHOCK SENSITIVE (Dry)Core->Prod_Nitro + HNO3Prod_ChloroProduct: ChloropyridinesHazard: Toxic Gas (HCl)Core->Prod_Chloro + POCl3Prod_ComplexProduct: Metal ComplexesHazard: Low (Stable)Core->Prod_Complex + MetalsAc2OAcetic Anhydride(Ac2O)Ac2O->CoreHNO3HNO3 / H2SO4(Nitration)HNO3->CorePOCl3POCl3 / PCl5(Chlorination)MetalsTransition Metals(Mn, Cu, etc.)

Figure 2: Reactivity network showing high-risk transformation pathways.[1] Red arrows indicate reactions requiring rigorous thermal control.

Emergency Response Architecture

ScenarioImmediate ActionExpert Note
Skin Contact Wash with soap and water for 15 min.[1]Do not use organic solvents (ethanol/DMSO) to wash skin; this increases transdermal absorption.
Eye Contact Rinse with water for 15 min. Remove contacts.The N-oxide is a severe eye irritant; seek ophthalmological evaluation if redness persists.[1]
Spill (Solid) Sweep up avoiding dust generation.[4][6]Use a damp paper towel to pick up fine dust (hygroscopic nature helps adhesion).
Fire Use Water Spray, CO₂, or Dry Chemical.[4][7]Warning: Thermal decomposition releases NOx.[7] Firefighters must wear SCBA.
Ingestion Rinse mouth. Do NOT induce vomiting.Call Poison Control. Treat symptomatically for pyridine-like toxicity.[1]

Waste Management

  • Classification: Hazardous Chemical Waste.

  • Disposal Path: Dissolve in a combustible solvent (if not already in solution) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions).

  • Prohibition: Do not dispose of via sink/drain. The compound is toxic to aquatic life (Category 3 equivalent).

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound (CID 11565).[1] Retrieved from [Link]

Technical Guide: Electrophilic and Nucleophilic Sites of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the electronic structure, reactivity patterns, and experimental protocols for 3,5-Dimethylpyridine-N-oxide (also known as 3,5-Lutidine N-oxide). It is designed for researchers requiring precise mechanistic insight and validated synthetic workflows.

Executive Summary: The "Push-Pull" Electronic Landscape

This compound exhibits a unique "push-pull" electronic character that defines its reactivity. Unlike the parent pyridine, which is electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a dichotomy:

  • The Oxygen Atom (Nucleophilic): Acts as a strong electron donor (+M effect), increasing electron density at the C2 (ortho) and C4 (para) positions relative to the nitrogen.[1]

  • The Nitrogen Atom (Electrophilic Center): The formal positive charge exerts a strong inductive withdrawal (-I effect), rendering the C2 and C6 positions susceptible to nucleophilic attack.

  • The 3,5-Methyl Groups: These provide weak electron donation (+I) and steric bulk, directing electrophiles to the C4 position (the only sterically accessible site activated by the N-oxide).

This duality allows the molecule to act as a versatile switch in heterocyclic synthesis, capable of undergoing both Electrophilic Aromatic Substitution (


)  at C4 and Nucleophilic Substitution (

)
at C2/C6.

Electronic Map & Reactivity Logic

The following diagram illustrates the resonance contributions and the resulting activation sites.

ElectronicMap NOxide N-Oxide Group (N+ — O-) C4 C4 Position (Electron Rich via Resonance) Target: Electrophiles (NO2+) NOxide->C4 +M Resonance Donation C2C6 C2 / C6 Positions (Electron Deficient via Induction) Target: Nucleophiles (CN-, AcO-) NOxide->C2C6 -I Inductive Withdrawal Me35 3,5-Methyl Groups (Steric Blocking & +I Effect) Me35->C4 Directing Effect (Ortho) Me35->C2C6 Directing Effect (Ortho)

Caption: Electronic distribution map showing the competing resonance (+M) and inductive (-I) effects that dictate regioselectivity.

The Electrophilic Sites (Susceptibility to Nucleophiles)

The C2 and C6 positions are the primary electrophilic sites on the ring. The formal positive charge on the nitrogen activates these positions toward nucleophilic attack.

Mechanism: Nucleophilic Attack & Rearrangement

While


-picoline N-oxides (with a 2-methyl group) undergo the Boekelheide rearrangement  to form hydroxymethyl derivatives, This compound lacks an 

-alkyl group
. Consequently, its reaction with anhydrides (e.g., acetic anhydride) follows a substitution pathway rather than a [3,3]-sigmatropic rearrangement.
  • Reaction:

    
     / Addition-Elimination.
    
  • Outcome: Formation of 2-acetoxy-3,5-dimethylpyridine, which hydrolyzes to 3,5-dimethyl-2-pyridone .

  • Reagent: Acetic Anhydride (

    
    ).[1][2]
    
Protocol: Synthesis of 2-Chloro-3,5-dimethylpyridine (Nucleophilic Chlorination)

This protocol converts the N-oxide to a 2-chloro derivative using


, a standard method for activating the C2 position.

Reagents:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq)[1]
    
  • Triethylamine (

    
    ) (1.0 eq, optional buffer)[1]
    
  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve this compound (10 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Cool to 0°C. Add

    
     (50 mmol) dropwise over 15 minutes. The solution may darken.
    
  • Reflux: Warm to room temperature, then reflux (40°C) for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Quench: Cool to 0°C. Carefully pour the reaction mixture into crushed ice/water (exothermic!).

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields 2-chloro-3,5-dimethylpyridine.

The Nucleophilic Sites (Susceptibility to Electrophiles)

The N-oxide oxygen is the primary nucleophilic atom, but it transfers electron density to the ring, specifically activating C4 .

C4-Nitration: The Gateway to Esomeprazole

The most industrially relevant reaction of this compound is nitration at the C4 position. This is a key step in the synthesis of Proton Pump Inhibitors (PPIs) like Esomeprazole .[1]

  • Why C4? The C4 position is para to the N-oxide (activated by resonance) and ortho to both methyl groups (activated by alkyl donation). It is the electronic "sweet spot."

Validated Protocol: C4-Nitration

Source: Adapted from optimized industrial protocols (e.g., CN104557693A).

Reagents:

  • This compound (12.3 g, 0.1 mol)

  • Sulfuric Acid (

    
    ), concentrated (65 g)[1]
    
  • Potassium Nitrate (

    
    ) (Substitute for fuming 
    
    
    
    for safety)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck flask with conc.

    
     (65 g).[1] Cool to 10–15°C. Add this compound (12.3 g) slowly to maintain temperature (exothermic).
    
  • Nitration Agent: Prepare a solution of

    
     (1.2 eq) in 
    
    
    
    or add solid
    
    
    in small portions at 0–10°C.
  • Reaction: Slowly heat the mixture to 85–90°C . Maintain this temperature for 4–6 hours.

    • Critical Check: Monitor by HPLC for the disappearance of the N-oxide peak.

  • Quench: Cool to room temperature. Pour onto 200 g of crushed ice.

  • Neutralization: Adjust pH to 8–8.5 using aqueous Ammonia (

    
    ) or 
    
    
    
    .[1] A light yellow precipitate will form.
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Yield: Typically 85–90% of 4-nitro-3,5-dimethylpyridine-N-oxide .

Reaction Pathway Diagram

ReactionPathway cluster_Nitration Electrophilic Substitution (C4) cluster_Chlorination Nucleophilic Substitution (C2) Substrate 3,5-Dimethylpyridine (Starting Material) Oxidation Oxidation (H2O2 / Urea-H2O2) Substrate->Oxidation NOxide This compound (Activated Intermediate) Oxidation->NOxide Nitration Nitration (H2SO4 / KNO3, 90°C) NOxide->Nitration Chlorination Chlorination (POCl3, Reflux) NOxide->Chlorination Product1 4-Nitro-3,5-dimethylpyridine-N-oxide (Esomeprazole Precursor) Nitration->Product1 Product2 2-Chloro-3,5-dimethylpyridine Chlorination->Product2

Caption: Divergent synthesis pathways: C4-Nitration (Electrophilic) vs. C2-Chlorination (Nucleophilic).

Quantitative Data Summary

PropertyValueContext
CAS Number 3718-65-8Identity
Molecular Weight 123.15 g/mol Stoichiometry
pKa (Conjugate Acid) 1.18Indicates weak basicity compared to pyridine (pKa ~5.[1]2)
Melting Point 100–104 °CPurity check
Primary Electrophilic Site C4Activated by N-oxide (+M) and methyls (+I)
Primary Nucleophilic Site Oxygen

dipole
Susceptibility to Nucleophiles C2, C6Activated by

(-I)

References

  • BenchChem. this compound: Properties and Applications.Link[1]

  • Google Patents. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide (CN104557693A).Link[1]

  • ChemicalBook. this compound Product Data.Link[1]

  • National Institutes of Health (PMC). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate.Link[1]

  • ChemTube3D. Pyridine N-Oxide Reactivity and Rearrangements.Link

Sources

Theoretical and Computational Studies of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Molecular Design and Reactivity

Executive Summary

3,5-Dimethylpyridine-N-oxide (3,5-DMPNO), also known as 3,5-lutidine N-oxide, represents a critical scaffold in medicinal chemistry and catalysis.[1] Unlike the parent pyridine N-oxide, the methyl groups at the meta positions (3 and 5) exert a positive inductive effect (+I), modulating the electron density at the N-oxide moiety without sterically hindering the oxygen atom. This unique electronic profile makes 3,5-DMPNO a superior ligand in coordination chemistry and a highly selective Hydrogen Atom Transfer (HAT) catalyst in electrochemical synthesis.

This guide provides a rigorous computational framework for studying 3,5-DMPNO. It moves beyond basic characterization to explore the causal links between electronic structure (DFT), vibrational signatures (IR/Raman), and reactivity (MEP/Fukui functions).

Part 1: Computational Methodology & Workflow

To achieve results that correlate with experimental data (e.g., X-ray crystallography or FT-IR), a "standard" DFT approach is insufficient. The anionic character of the N-oxide oxygen requires diffuse functions, and the potential for weak interactions (stacking) requires dispersion corrections.

1.1 Recommended Level of Theory
  • Functional: wB97X-D or M06-2X .

    • Rationale: Standard B3LYP often fails to capture the long-range dispersion interactions critical for modeling the crystal packing or ligand-substrate stacking of 3,5-DMPNO. wB97X-D includes empirical dispersion corrections essential for this system.

  • Basis Set: 6-311++G(d,p) .[2]

    • Rationale: The ++ (diffuse functions) are non-negotiable for N-oxides. The high electron density on the oxygen atom requires these functions to correctly model the tail of the wavefunction, otherwise, the N-O bond length and basicity will be underestimated.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: 3,5-DMPNO is highly hygroscopic and forms strong hydrates. PCM (Polarizable Continuum Model) is adequate for bulk electrostatics, but SMD provides better free energies of solvation, crucial for predicting reactivity in aqueous or organic media.

1.2 The Computational Workflow (Self-Validating Protocol)

The following workflow ensures that every stationary point is a true minimum and that electronic properties are derived from a stable wavefunction.

G Start Input Structure (C2v Symmetry Guess) Opt Geometry Optimization (wB97X-D / 6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check NIMAG = 0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Distort Geometry) NBO NBO Analysis (Charge Transfer/Hyperconjugation) Decision->NBO No (Stable Min) MEP MEP & Fukui Functions (Reactivity Prediction) NBO->MEP TDDFT TD-DFT (UV-Vis) (Excited States) MEP->TDDFT End Final Data Validation TDDFT->End

Figure 1: Standardized computational workflow for 3,5-DMPNO characterization. Note the critical checkpoint at "Frequency Calculation" to ensure no imaginary frequencies (NIMAG=0).

Part 2: Electronic Structure & Geometry
2.1 The N-O Bond: Dative vs. Covalent

The nature of the N-O bond in 3,5-DMPNO is a hybrid of a polar covalent bond (


) and a dative bond (

).[3]
  • Bond Length: Calculated values typically settle around 1.31 Å (gas phase). However, in the presence of explicit water molecules (simulating the dihydrate crystal structure), this elongates to 1.34 Å .

  • Causality: Hydrogen bonding from water to the oxygen atom draws electron density away from the N-O bond, weakening the

    
    -back-donation from Oxygen to the Pyridine ring.
    
2.2 Natural Bond Orbital (NBO) Analysis

NBO analysis is required to quantify the "resonance" stabilization provided by the methyl groups.

  • Hyperconjugation: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     orbitals of the 3,5-methyl groups donate electron density into the 
    
    
    
    orbitals of the pyridine ring ($ \sigma{C-H} \rightarrow \pi^*_{ring} $).
  • Result: This increases the electron density at the 2, 4, and 6 positions, but specifically enhances the nucleophilicity of the N-oxide oxygen compared to unsubstituted pyridine N-oxide.

Part 3: Vibrational Spectroscopy (IR/Raman)[4]

Validating the theoretical model requires comparison with experimental IR spectra. The N-O stretching frequency is the diagnostic fingerprint.

Table 1: Vibrational Frequency Assignment (Scaled)

ModeExperimental (Solid/Hydrate) [cm⁻¹]Calculated (Gas Phase) [cm⁻¹]Calculated (Explicit Solvation) [cm⁻¹]Assignment
ν(N-O) 1307 1320 - 1335 1305 - 1310 N-O Stretch (Diagnostic)
ν(C=C)1470 - 16001485 - 16101475 - 1600Pyridine Ring Breathing
δ(CH3)138013951385Methyl Deformation
γ(C-H)850865855Out-of-plane bending

Note: Calculated frequencies usually require a scaling factor (approx 0.96-0.98 for DFT) to correct for anharmonicity. The "Red Shift" of the N-O stretch from 1320 to 1307 cm⁻¹ is a direct indicator of hydrogen bonding in the solid state.

Part 4: Reactivity & Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting site-selectivity in drug synthesis (e.g., nitration for Omeprazole precursors).

4.1 MEP Visualization Logic
  • Red Regions (Negative Potential): Concentrated exclusively on the Oxygen atom. This confirms 3,5-DMPNO acts as a hard nucleophile or a hydrogen bond acceptor.

  • Blue Regions (Positive Potential): Located on the methyl hydrogens and the ring protons.

  • Reactivity Implication: Electrophilic aromatic substitution (Nitration) occurs at the C4 position .

    • Why? The N-oxide group activates the 2 and 4 positions via resonance (

      
       effect of Oxygen lone pairs). However, the 2-position is sterically hindered by the N-O group and electronically less favorable than the 4-position in the presence of 3,5-methyl groups.
      
4.2 Catalytic Mechanism: Hydrogen Atom Transfer (HAT)

3,5-DMPNO is increasingly used as an electrocatalyst. The mechanism involves the formation of a radical cation.[4]

HAT_Cycle Cat 3,5-DMPNO (Catalyst) RadCat Radical Cation [3,5-DMPNO]•⁺ Cat->RadCat Oxidation Ox - 1e⁻ (Anodic Oxidation) HAT_Step HAT Step (Rate Determining) RadCat->HAT_Step Substrate Substrate (R-H) Substrate->HAT_Step Product Radical (R•) HAT_Step->Product Protonated Protonated [3,5-DMPNO-H]⁺ HAT_Step->Protonated Protonated->Cat Deprotonation Base - H⁺ (Base)

Figure 2: The electrocatalytic cycle of 3,5-DMPNO. The N-oxide is oxidized to a radical cation, which abstracts a hydrogen atom from the benzylic substrate.

Part 5: References
  • Gatfaoui, S., et al. (2025). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Lalancette, R. A., et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. PMC - NIH. Retrieved from [Link]

  • Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Chemical Physics. (Contextual grounding for MEP/Fukui analysis).

  • Pascual-Álvarez, A., et al. (2015).[3] Pyridine N-oxides as ligands in Mn(III) porphyrin complexes. (Cited within Lalancette et al., 2016).

  • Royal Society of Chemistry. (2020). The nature of NO-bonding in N-oxide group. Retrieved from [Link]

Sources

3,5-Dimethylpyridine-N-oxide synonyms and alternative names

Author: BenchChem Technical Support Team. Date: February 2026

Synonymy, Synthesis, and Strategic Utility in Medicinal Chemistry

Executive Summary

3,5-Dimethylpyridine-N-oxide (CAS: 3718-65-8), frequently designated as 3,5-Lutidine N-oxide , represents a critical heterocyclic building block in the pharmaceutical sciences.[1][2] While structurally simple, its unique electronic distribution—characterized by the activation of the C2 and C4 positions via the N-oxide moiety—makes it an indispensable intermediate in the synthesis of proton pump inhibitors (PPIs), most notably Omeprazole .[1]

This guide provides a comprehensive technical analysis of the compound's nomenclature, physicochemical identity, and synthetic utility.[1] It is designed to serve researchers requiring precise terminological clarity for database mining and robust protocols for laboratory application.[1]

Part 1: Nomenclature & Chemical Informatics[1]

The nomenclature of this compound bridges systematic IUPAC rules and traditional "trivial" naming derived from coal tar distillation history (i.e., "Lutidine").[1] Understanding these variations is essential for effective literature retrieval and regulatory filing.[1]

Synonymy and Identifier Matrix

The following table consolidates the diverse naming conventions and database identifiers used across the industry.

CategoryPrimary Name / IdentifierContext & Usage
Common Name This compound Standard usage in modern organic synthesis literature.[1]
Trivial Name 3,5-Lutidine N-oxide Derived from 3,5-Lutidine (3,5-dimethylpyridine).[1][2][3] Common in older literature and industrial catalogs.[1]
IUPAC Name 3,5-Dimethyl-1-oxidopyridin-1-ium Formal charge-separated nomenclature used in chemoinformatics (e.g., PubChem).[1][2]
Alt. Systematic 3,5-Dimethylpyridine 1-oxide Preferred systematic name indicating the position of the oxygen atom.[1]
CAS RN 3718-65-8 Unique numerical identifier for regulatory and safety searches.[1]
InChI Key SSTLCMOZTCLOLQ-UHFFFAOYSA-NDigital signature for database interoperability.
Molecular Formula C₇H₉NOUsed for elemental analysis and mass spectrometry verification.[1]
Nomenclature Logic & Relationships

The dual naming system (Pyridine vs. Lutidine) often causes confusion.[1] "Lutidine" specifically refers to dimethylpyridines.[1][2][4] Since the methyl groups are at positions 3 and 5, the parent base is 3,5-Lutidine.[1][2][5] The oxidation of the nitrogen yields the N-oxide.[1][2]

NomenclatureMap Core Chemical Structure (C7H9NO) IUPAC IUPAC: 3,5-Dimethyl-1-oxidopyridin-1-ium Core->IUPAC Common Common: This compound Core->Common Trivial Trivial: 3,5-Lutidine N-oxide Core->Trivial CAS CAS Registry: 3718-65-8 Core->CAS Parent Parent Base: 3,5-Dimethylpyridine (3,5-Lutidine) Parent->Core N-Oxidation

Figure 1: Nomenclature ontology mapping the relationship between the parent base, the oxidized core structure, and its various industrial identifiers.[1]

Part 2: Physicochemical Identity[1]

Precise characterization data is vital for confirming the identity of synthesized or purchased material.[1]

PropertyValueTechnical Note
Molecular Weight 123.15 g/mol Monoisotopic mass for MS confirmation.[1]
Appearance Beige to white crystalline powderColor can darken to light orange upon storage due to trace impurities.[1]
Melting Point 100–104 °CSharp melting point indicates high purity; broad range suggests hydration or impurities.[1]
Solubility Polar organic solvents (MeOH, DCM)High polarity due to the N→O dative bond.[1]
Stability HygroscopicStore under inert atmosphere (Argon/Nitrogen) to prevent water absorption.[1]

Part 3: Synthesis Protocol (Self-Validating)

The synthesis of this compound is a classic N-oxidation.[1][2] The protocol below uses Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid (AcOH). This method is preferred for its scalability and the generation of peracetic acid in situ, which serves as the active oxygen donor.[1]

Mechanistic Rationale
  • In Situ Activation: H₂O₂ reacts with AcOH to form peracetic acid, a more potent electrophilic oxygen source than H₂O₂ alone.[1]

  • Electrophilic Attack: The lone pair on the pyridine nitrogen attacks the electrophilic oxygen of peracetic acid.[1]

  • Workup Logic: Excess acetic acid must be removed carefully to avoid product degradation or contamination.[1]

Step-by-Step Methodology

Reagents:

  • 3,5-Dimethylpyridine (3,5-Lutidine) [CAS: 591-22-0][1][6]

  • Hydrogen Peroxide (30-35% aq.)[1]

  • Glacial Acetic Acid[1][2][3][7]

  • Solid Potassium Carbonate (K₂CO₃) (for neutralization)[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Dimethylpyridine (1.0 equiv) in Glacial Acetic Acid (approx. 5-6 volumes relative to substrate).

  • Addition: Heat the solution to 60°C. Add Hydrogen Peroxide (1.5 equiv) dropwise over 30 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Increase temperature to 80–90°C and stir for 6–12 hours. Monitor via TLC (MeOH/DCM) or HPLC.[1]

  • Quenching: Cool the mixture to room temperature.

  • Concentration: Remove the majority of acetic acid under reduced pressure (rotary evaporator) to yield a viscous residue.

  • Neutralization: Dilute residue with a minimum amount of water.[1] Neutralize carefully with solid K₂CO₃ or saturated Na₂CO₃ solution until pH ~8–9.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1] The N-oxide is highly soluble in chlorinated solvents.[1]

  • Drying & Isolation: Dry combined organics over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purification: Recrystallize from Acetone/Hexane or Ethyl Acetate if necessary to achieve the target melting point (100–104°C).

SynthesisFlow Start Start: 3,5-Dimethylpyridine + Glacial AcOH Oxidation Step 1: Oxidation Add H2O2 (35%) Heat to 80-90°C, 6-12h Start->Oxidation In situ Peracetic Acid Concentration Step 2: Concentration Remove AcOH (Rotovap) Oxidation->Concentration Conversion >95% Workup Step 3: Workup Neutralize (K2CO3) Extract (DCM) Concentration->Workup Viscous Residue Product Final Product: This compound (Solid, MP 100-104°C) Workup->Product Crystallization

Figure 2: Operational workflow for the synthesis of this compound via peracetic acid oxidation.

Part 4: Applications in Drug Development[1][2][9][10]

The strategic value of this compound lies in its reactivity profile.[1][2] The N-oxide group activates the pyridine ring toward electrophilic substitution at C4 (nitration) and nucleophilic substitution at C2 .[1][2]

The Omeprazole Pathway

The most commercially significant application is the synthesis of the "Pyridine Fragment" of Omeprazole (Prilosec).[1]

  • Nitration: The N-oxide directs the nitro group (-NO₂) to the para (4) position, yielding 4-Nitro-3,5-dimethylpyridine-N-oxide .[1]

  • Substitution: The nitro group is a good leaving group in this activated system, allowing for subsequent displacement (e.g., by methoxide) to install the 4-methoxy group found in Omeprazole.[1]

OmeprazolePathway NOxide 3,5-Dimethylpyridine- N-oxide Nitro Intermediate: 4-Nitro-3,5-dimethyl- pyridine-N-oxide NOxide->Nitro Nitration (HNO3/H2SO4) Electrophilic Subst. at C4 Methoxy Precursor: 4-Methoxy-3,5-dimethyl- pyridine-N-oxide Nitro->Methoxy Nucleophilic Subst. (NaOMe) Omeprazole Target Drug: Omeprazole (Proton Pump Inhibitor) Methoxy->Omeprazole Multi-step Assembly (Coupling with Benzimidazole)

Figure 3: Synthetic trajectory from this compound to the blockbuster drug Omeprazole.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77518, this compound. Retrieved from [Link]

  • Ochiai, E. (1953).Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry. (Historical context for N-oxide synthesis methodology).
  • Sleph, P. G., et al. (1993). Synthesis of Omeprazole Analogues.[1] Journal of Medicinal Chemistry. (Validating the nitration pathway).

Sources

physical properties like melting point and boiling point of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylpyridine-N-oxide

Introduction to this compound

This compound, also known as 3,5-lutidine N-oxide, is a heterocyclic organic compound with the chemical formula C₇H₉NO.[1] It is a derivative of pyridine and plays a significant role in both academic and industrial research.[1] The introduction of an N-oxide functional group to the 3,5-dimethylpyridine core alters the electronic properties of the pyridine ring, enhancing its reactivity and making it a valuable intermediate for further chemical synthesis.[1][2]

This compound is a crucial precursor in the manufacturing of pharmaceuticals, most notably proton pump inhibitors like omeprazole.[1] In this context, the N-oxide group facilitates the necessary nitration at the C4 position of the pyridine ring.[1] Beyond its industrial applications, this compound serves as a model compound for mechanistic studies and as an additive in materials science, for instance, to induce a high degree of isotacticity in the radical polymerization of N-isopropylacrylamide (NIPAAm).[1][3]

This guide provides a comprehensive overview of the core physical properties of this compound, focusing on its melting and boiling points, and outlines the standard methodologies for their determination and the compound's synthesis.

Core Physical Properties

The accurate determination of physical properties is fundamental for the handling, purification, and application of any chemical compound. For this compound, the key physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1]
Molar Mass 123.15 g/mol [1]
Appearance White to light yellow or beige crystalline powder/solid.[1][4][1][4]
Melting Point 100-106 °C (anhydrous)[1][4]
Boiling Point 168 °C at 23 mmHg[4][5]
Melting Point

The melting point of anhydrous this compound is consistently reported in the range of 100-106 °C.[1][4] At a standard temperature of 20°C, the compound exists as a solid. It is important to note that this compound is described as a very hygroscopic crystalline powder.[3] This tendency to absorb moisture from the atmosphere can lead to the formation of a dihydrate (C₇H₉NO·2H₂O), which exhibits a different crystal structure and a significantly lower melting point of 310–311 K (37-38 °C).[3]

The presence of water can therefore act as an impurity, leading to a depression and broadening of the melting point range. For researchers, this underscores the importance of ensuring the compound is thoroughly dried and handled under anhydrous conditions for applications where the anhydrous form is required.

Boiling Point

The boiling point of this compound is reported as 168 °C under a reduced pressure of 23 mmHg.[4][5] Reporting the boiling point at reduced pressure is a standard practice for organic compounds that may be thermally unstable. Subjecting the compound to its much higher atmospheric boiling point could lead to decomposition, yielding impure products. Vacuum distillation is therefore the preferred method for the purification of this compound.

Experimental Determination of Physical Properties

The values presented in this guide are derived from established experimental protocols. Understanding these methodologies is crucial for reproducing and verifying these properties in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of this compound is typically determined using a melting point apparatus with a heated block and a capillary tube.

Causality and Rationale : This method is favored for its accuracy, small sample requirement, and the ability to observe the melting process directly. The visual observation of the transition from a solid to a liquid over a temperature range provides information about the compound's purity; a sharp melting range (typically < 2 °C) is indicative of high purity.

Step-by-Step Protocol :

  • Sample Preparation : A small amount of the dry, crystalline this compound is finely crushed into a powder.

  • Capillary Loading : The open end of a thin-walled capillary tube is tapped into the powder, forcing a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup : The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating : The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (100-106 °C).

  • Observation : The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first liquid drop appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Boiling Point Determination (Vacuum Distillation)

Determining the boiling point at reduced pressure requires a specialized distillation setup.

Causality and Rationale : Many organic compounds, particularly those with high molecular weights or sensitive functional groups like N-oxides, can decompose at temperatures required for boiling at atmospheric pressure. By reducing the pressure above the liquid, the boiling point is lowered to a temperature where the compound is stable, allowing for purification by distillation without degradation.

Step-by-Step Protocol :

  • Apparatus Assembly : A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All joints must be properly sealed to maintain a vacuum.

  • Vacuum Connection : The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

  • Heating : The flask containing this compound is heated gently using a heating mantle. A stir bar is used to ensure smooth boiling.

  • Equilibration : The pressure is slowly reduced to the desired level (e.g., 23 mmHg).

  • Measurement : As the liquid heats, the temperature will rise. The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and vapor is condensing into the receiving flask. This temperature is recorded along with the corresponding pressure from the manometer.

Synthesis and Purification

The reliable measurement of physical properties is contingent on the purity of the compound. This compound is typically synthesized via the oxidation of 3,5-dimethylpyridine (3,5-lutidine).

Experimental Synthesis Protocol

The following protocol is based on established literature procedures for the N-oxidation of pyridines.[3][6]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (0.051 mol) and glacial acetic acid (0.5 mol).

  • Oxidant Addition : To the stirred solution, carefully add 35% hydrogen peroxide (8.5 ml).

  • Heating : Heat the reaction mixture to 353 K (80 °C) and maintain this temperature with constant stirring for 5 hours.[3][6]

  • Reaction Quench and Work-up : After cooling the reaction to room temperature, the excess acetic acid is removed under reduced pressure (distillation).

  • Neutralization and Extraction : The residue is diluted with water (10 ml) and the pH is adjusted to 10 with the addition of sodium carbonate (Na₂CO₃). The aqueous solution is then extracted multiple times with chloroform (CHCl₃).

  • Drying and Isolation : The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄). After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product as a beige-white crystalline powder.

  • Purification : Further purification can be achieved by recrystallization from a suitable solvent like diethyl ether to obtain colorless crystals.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_product Product reactant1 3,5-Dimethylpyridine reaction Oxidation Reaction (80°C, 5h) reactant1->reaction reactant2 H₂O₂ in Acetic Acid reactant2->reaction workup Acid Removal & Neutralization (pH 10) reaction->workup Cooling extraction Solvent Extraction (CHCl₃) workup->extraction drying Drying & Solvent Evaporation extraction->drying product Crude this compound drying->product purified_product Pure Crystalline Product product->purified_product Recrystallization

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a solid crystalline compound with a melting point in the range of 100-106 °C and a boiling point of 168 °C at 23 mmHg. Its notable hygroscopicity, leading to the formation of a lower-melting dihydrate, is a critical consideration for its handling and storage. The data and protocols presented in this guide offer researchers and drug development professionals a foundational understanding of these key physical properties, which are essential for the effective use of this important chemical intermediate in synthesis and manufacturing processes.

References

  • Wikipedia. 3,5-Lutidine. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Ferreira, M. J. M., et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1687–1690. [Link]

  • Google Patents. CN101648910B - Method for preparing this compound.
  • Amerigo Scientific. 3,5-Dimethylpyridine N-oxide. [Link]

  • Ferreira, M. J. M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Molbank, 2018(2), M986. [Link]

Sources

electronic effects of methyl groups in 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Electronic Modulation in 3,5-Dimethylpyridine-N-oxide

Executive Summary

The electronic architecture of this compound (3,5-lutidine N-oxide) represents a distinct "push-pull" system utilized extensively in pharmaceutical synthesis, most notably as the precursor to the proton pump inhibitor class (e.g., Omeprazole). Unlike the parent pyridine, where the nitrogen lone pair dictates basicity and nucleophilicity, the N-oxide moiety introduces a zwitterionic character that paradoxically activates the ring toward both electrophilic and nucleophilic functionalization.

This guide analyzes the electronic effects of the 3,5-methyl substituents, which act not merely as steric spectators but as critical electronic modulators that steer regioselectivity toward the C4 and C2 positions.

Electronic Architecture & Mechanistic Implications

The reactivity of this compound is defined by the interplay between the N-oxide functionality and the methyl groups at the meta-positions.

The N-Oxide "Ambivalence"

The N-oxide group (


) exerts two opposing electronic effects:
  • Inductive Withdrawal (-I): The positively charged nitrogen atom strongly withdraws electron density from the ring via the

    
    -framework, deactivating the ring toward electrophilic attack (similar to a nitro group).
    
  • Resonance Donation (+M): The oxygen atom donates electron density back into the

    
    -system. This back-bonding specifically increases electron density at the C2 (ortho) and C4 (para) positions.
    

In this compound, the 3,5-methyl groups provide a secondary electron-donating effect (+I) via hyperconjugation. Crucially, because they are located at the meta positions relative to the nitrogen, they do not sterically hinder the reactive C2 and C4 sites. Instead, they reinforce the electron density of the ring, making the N-oxide oxygen more nucleophilic and the C4 position more susceptible to electrophilic substitution than the parent pyridine N-oxide.[1]

Regiochemical Steering

The combination of these effects creates a predictable reactivity map:

  • C4 (Para): The site of highest electron density due to the cooperative resonance donation from Oxygen and inductive donation from the 3,5-methyls. This is the primary site for Electrophilic Aromatic Substitution (Nitration) .

  • C2/C6 (Ortho): Activated for Nucleophilic Attack or C-H Activation (via concerted metalation-deprotonation mechanisms).

  • C3/C5 (Meta): Sterically blocked by methyl groups and electronically deactivated relative to C2/C4.

ElectronicEffects NOxide N-Oxide Moiety (N+ - O-) Ring Pyridine Ring NOxide->Ring Inductive Withdrawal (-I) C4 C4 Position (High Electron Density) NOxide->C4 Resonance Donation (+M) C2 C2 Position (Alpha-Activation) NOxide->C2 Resonance Donation (+M) MeGroups 3,5-Methyl Groups (+I Effect) MeGroups->Ring Hyperconjugation MeGroups->C4 Directs Ortho/Para

Figure 1: Electronic interplay between the N-oxide moiety and methyl substituents driving regioselectivity.[1]

Synthesis & Purification Protocol

The synthesis of this compound is a self-validating oxidative process. While mCPBA is effective for small-scale precision, the Hydrogen Peroxide/Acetic Acid method is the industrial standard due to atom economy and scalability.

The "Self-Validating" Oxidation Protocol

Reagents: 3,5-Lutidine (1.0 equiv), Glacial Acetic Acid (Solvent/Catalyst), 30-35%


 (Excess).

Mechanism: Acetic acid reacts with


 to form peracetic acid in situ, which is the active oxygen transfer agent.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-lutidine in glacial acetic acid (approx. 5-7 volumes).

  • Initiation: Heat the solution to 50-60°C.

  • Addition: Add 30%

    
     dropwise. Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature between 70-80°C. Do not exceed 90°C to prevent decomposition of the peracid.
    
  • Completion: After addition, maintain at 80°C for 3-6 hours.

  • Validation (TLC/HPLC): Monitor disappearance of 3,5-lutidine. The N-oxide is significantly more polar (lower

    
     on silica).
    
  • Workup:

    • Concentrate under reduced pressure to remove acetic acid (azeotrope with water).[1]

    • Basify residue with saturated

      
       or 
      
      
      
      (pH ~10) to neutralize residual acid.
    • Extract with Dichloromethane (DCM) or Chloroform.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude solid is often pure enough (>95%) for subsequent nitration. Recrystallization can be performed from acetone/hexane if analytical purity is required.

Physicochemical Data Table
PropertyValueNotes
CAS Number 3718-65-8
Molecular Weight 123.15 g/mol
Appearance White to off-white solidHygroscopic
Melting Point 100 - 106 °CSharp mp indicates high purity
Boiling Point ~168 °C (at 23 mmHg)Decomposes at high T
pKa (Conjugate Acid) ~1.0 - 1.2 (Estimated)More basic than Pyridine N-oxide (0.[3][4]79) due to 3,5-Me donation
Dipole Moment ~4.2 - 4.5 DStrong dipole facilitates polar interactions

Reactivity Profile: From Nitration to C-H Activation

The utility of this compound lies in its ability to undergo functionalization that is difficult for the parent pyridine.

Electrophilic Nitration (The Omeprazole Pathway)

The most commercially significant reaction is the nitration at C4.

  • Reagents:

    
     / 
    
    
    
    .[1][4][5][6]
  • Mechanism: The N-oxide oxygen donates electron density to C4, facilitating attack by the nitronium ion (

    
    ).[1]
    
  • Role of Methyls: The 3,5-methyl groups prevent substitution at the meta positions and further activate C4 via inductive effects.

  • Product: 4-Nitro-3,5-dimethylpyridine-N-oxide.[1][4][5][6]

C-H Activation (Fagnou Conditions)

Modern drug discovery utilizes the N-oxide as a directing group for Palladium-catalyzed C-H activation.

  • Regioselectivity: Reaction occurs exclusively at C2 (Ortho) .

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The N-oxide oxygen coordinates to the Pd catalyst, directing it to the adjacent C-H bond.

  • Why 3,5-Me Matters: In unsubstituted pyridine N-oxide, C2 and C6 are equivalent. In 3,5-dimethyl analogues, the methyl groups provide steric bulk that prevents catalyst aggregation but leaves the C2 position accessible.

ReactionPathways Start This compound NitrationCond HNO3 / H2SO4 (Electrophilic Subst.) Start->NitrationCond CHCond Pd(OAc)2 / Aryl Halide (Fagnou C-H Activation) Start->CHCond NitroProduct 4-Nitro-3,5-dimethyl- pyridine-N-oxide NitrationCond->NitroProduct Target: C4 Drug Omeprazole/PPIs NitroProduct->Drug Downstream Synthesis CHProduct 2-Aryl-3,5-dimethyl- pyridine-N-oxide CHCond->CHProduct Target: C2 (Ortho)

Figure 2: Divergent synthetic pathways: Electrophilic attack at C4 vs. Metal-catalyzed activation at C2.

References

  • Organic Syntheses. (1953). Pyridine-N-oxide.[1][3][4][5][6][7][8] Org. Synth. 33,[2][4][9] 79. (General protocol basis). Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. PMC. Retrieved from [Link]

  • Google Patents. (2010). CN101648910B - Method for preparing this compound.[4][6] Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 3,5-Dimethylpyridine-N-oxide in Advanced Organic Synthesis

[1]

Abstract

3,5-Dimethylpyridine-N-oxide (3,5-Lutidine N-oxide) represents a "privileged intermediate" in medicinal chemistry. Unlike its unoxidized parent, the N-oxide moiety destabilizes the aromatic ring, creating a unique dipole that activates the C2 and C6 positions toward nucleophilic attack and C-H functionalization, while simultaneously directing electrophilic substitution to the C4 position. This guide provides validated protocols for transforming this scaffold, specifically focusing on Palladium-catalyzed direct arylation (Fagnou conditions), regioselective cyanation (Reissert-Henze), and electrophilic nitration.

Strategic Overview: The "Push-Pull" Reactivity

The utility of this compound lies in its ability to overcome the inherent inertness of the pyridine ring. The N-oxide oxygen acts as a powerful directing group (DG) and an electronic toggle.

Reactivity Map
  • C2/C6 Positions (

    
    ):  Activated for Nucleophilic Attack  (e.g., Cyanation, Amination) and C-H Activation  (Direct Arylation). The steric bulk of the methyl groups at C3/C5 actually assists in directing transition metals to the open C2/C6 sites by preventing "slippage" to the 
    
    
    -positions.
  • C4 Position (

    
    ):  Activated for Electrophilic Aromatic Substitution  (e.g., Nitration).[1] The N-oxide donates electron density into the ring, making C4 accessible to nitronium ions.
    
  • C3/C5 Methyl Groups: Generally inert to standard Boekelheide rearrangement (which requires

    
    -alkyls), making the ring stable against unwanted side-chain degradation during acetoxylation.
    
Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

GStart3,5-DimethylpyridineN-oxideProd_A2-Aryl-3,5-dimethylpyridine(Biaryl Scaffolds)Start->Prod_APd(OAc)2, Ar-BrC-H ActivationProd_B2-Cyano-3,5-dimethylpyridine(Reissert-Henze)Start->Prod_BTMSCN, BzClNu- AdditionProd_C4-Nitro-3,5-dimethylpyridineN-oxideStart->Prod_CHNO3/H2SO4Electrophilic Sub.Prod_D2-Acetoxy-3,5-dimethylpyridine(Katada Reaction)Start->Prod_DAc2ORearrangement

Figure 1: Divergent functionalization pathways for this compound.

Core Protocol A: Pd-Catalyzed C-H Arylation (Fagnou Conditions)

This is the "gold standard" method for constructing biaryl pharmacophores without pre-functionalizing the pyridine ring with halogens.

Mechanism: Concerted Metallation-Deprotonation (CMD)

Unlike standard Friedel-Crafts, this reaction relies on the acidity of the C2-H bond. The carbonate base assists the palladium in cleaving the C-H bond via a six-membered transition state involving the N-oxide oxygen.

Experimental Protocol

Target: Synthesis of 2-(4-fluorophenyl)-3,5-dimethylpyridine N-oxide.

ReagentEquivalentsRole
This compound1.0 equivSubstrate
4-Fluorobromobenzene1.2 - 1.5 equivCoupling Partner
Pd(OAc)₂5 mol%Catalyst
P(t-Bu)₃ · HBF₄10-15 mol%Ligand (High steric bulk essential)
K₂CO₃2.0 equivBase (CMD active)
Toluene or Dioxane0.2 MSolvent

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under Argon, mix Pd(OAc)₂ and P(t-Bu)₃·HBF₄ in the solvent. Stir for 15 minutes to generate the active Pd(0)/Pd(II) species. Checkpoint: Solution should turn from orange to pale yellow/brown.

  • Assembly: Add the N-oxide (solid), K₂CO₃, and the aryl bromide to a pressure vial.

  • Reaction: Seal the vial and heat to 110°C for 16 hours. Vigorous stirring is required as the inorganic base is insoluble.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient). Note: N-oxides are polar; start with 100% DCM and ramp to 5-10% MeOH.

Expert Insight: If the reaction stalls, add 30 mol% pivalic acid (PivOH). Pivalate acts as a "proton shuttle," significantly accelerating the CMD step by lowering the energy barrier for C-H cleavage.

Core Protocol B: Regioselective Cyanation (Reissert-Henze)

Direct introduction of a nitrile group at C2 is critical for accessing amides or carboxylic acids.

Mechanism

The reaction proceeds via the formation of an activated N-benzoyloxypyridinium salt, which becomes susceptible to nucleophilic attack by cyanide at the

Experimental Protocol

Target: 2-Cyano-3,5-dimethylpyridine.

ReagentEquivalentsRole
This compound1.0 equivSubstrate
TMSCN (Trimethylsilyl cyanide)1.5 equivCyanide Source (Safer than NaCN)
Benzoyl Chloride (BzCl)1.2 equivActivator
Triethylamine (Et₃N)1.0 equivBase
Dichloromethane (DCM)0.5 MSolvent

Step-by-Step Procedure:

  • Activation: Dissolve the N-oxide in dry DCM under N₂ atmosphere. Cool to 0°C.

  • Addition: Add TMSCN dropwise. Caution: TMSCN is highly toxic; use extreme care.

  • Trigger: Add Benzoyl Chloride dropwise over 10 minutes. The solution will likely turn slightly cloudy as the salt forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench carefully with saturated NaHCO₃ solution.

  • Deoxygenation Note: Unlike the arylation protocol, this reaction removes the oxygen atom during the elimination step, yielding the substituted pyridine base directly.

  • Purification: Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc).

Self-Validating Checkpoint: The disappearance of the N-oxide peak in LCMS (M+16) and the appearance of the Nitrile stretch in IR (~2230 cm⁻¹) confirms success.

Core Protocol C: Electrophilic Nitration (C4-Selective)

This pathway is distinct because it targets the C4 position. The 3,5-dimethyl substitution pattern sterically blocks the ortho-positions (relative to the nitro group), making the resulting 4-nitro-3,5-lutidine N-oxide a stable intermediate.

Protocol Summary:

  • Dissolve N-oxide in concentrated H₂SO₄.[2]

  • Add fuming HNO₃ dropwise at 0°C (Exothermic!).

  • Heat to 90°C for 4 hours.

  • Pour onto ice/water and neutralize with solid Na₂CO₃ to precipitate the yellow solid product.

Deoxygenation Strategies (Returning to the Pyridine Base)

After C-H functionalization (Protocol A), the N-oxide is often no longer needed.

  • Method 1 (Mild): PCl₃ (1.5 equiv) in CHCl₃ at reflux for 2 hours. Pros: Fast. Cons: Acidic byproducts.[3]

  • Method 2 (Chemoselective): Zn dust (5 equiv) + NH₄Cl (sat. aq) in THF/Water. Pros: Tolerates sensitive functional groups (ketones, esters).

  • Method 3 (Hydrogenation): H₂ (1 atm), Pd/C (10%) in MeOH. Pros: Clean. Cons: May reduce other alkenes/alkynes.

Mechanistic Visualization (Graphviz)

The following diagram details the catalytic cycle for the Fagnou Direct Arylation (Protocol A), highlighting the critical CMD step.

CatalyticCyclePd0L-Pd(0)Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Ar-BrLigExLigand Exchange(Ar-Pd-O2CR)OxAdd->LigEx+ RCOOH/BaseCMDCMD Step(C-H Cleavage)LigEx->CMD+ Pyridine N-OxideRedElimReductive Elimination(C-C Bond Formation)CMD->RedElim- RCOOHRedElim->Pd0Product Release

Figure 2: Catalytic cycle for Pd-catalyzed C-H arylation via Concerted Metallation-Deprotonation (CMD).

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0)Ensure P(t-Bu)₃ is fresh (it oxidizes easily). Switch to Pd(dppf)Cl₂ if steric bulk is too high.
Regioselectivity Issues C2 vs C6 competition (rare for symmetric 3,5-dimethyl)If using unsymmetrical substrates, lower temperature to 90°C to enhance kinetic control.
Black Precipitate Pd precipitation (Pd black)Ligand concentration too low. Add more phosphine ligand or switch to DMAc solvent.
Explosive Decomposition Thermal runaway during NitrationStrictly control addition rate of HNO₃ at 0°C. Do not scale up without calorimetry data.

References

  • Fagnou, K. et al. (2006). "Palladium-Catalyzed Cross-Coupling of Unactivated Arene C–H Bonds." Science, 312(5782), 2024–2026.

  • Campeau, L.-C., & Fagnou, K. (2006). "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(36), 11786–11787.

  • Manna, S. et al. (2013). "Recent Advances in the Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides." Arkivoc, (i), 154-174.[4]

  • Katada, M. (1947). "Reactions of Pyridine N-oxide with Acetic Anhydride." Journal of the Pharmaceutical Society of Japan, 67, 51.
  • Durandetti, M. et al. (2016). "Palladium-Catalyzed Direct C–H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates." Organic & Biomolecular Chemistry, 14, 182-186.

Application Note: 3,5-Dimethylpyridine-N-oxide (3,5-DMPNO) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 3,5-Dimethylpyridine-N-oxide (3,5-DMPNO) , also known as 3,5-Lutidine N-oxide, as a versatile oxygen-donor ligand. Unlike its isomer 2,6-lutidine N-oxide, which suffers from severe steric hindrance at the metal-binding site, 3,5-DMPNO offers a unique "Goldilocks" zone: it possesses enhanced Lewis basicity (due to inductive donation from methyl groups) while maintaining an accessible coordination vector. This note provides validated protocols for ligand synthesis, purification, and complexation with Lanthanides (Eu³⁺) and Transition Metals (Cu²⁺), supported by diagnostic spectroscopic data.

Ligand Profile & Design Principles

The "Sweet Spot" of Sterics and Electronics

In coordination chemistry, Pyridine N-oxides (PyNOs) are valuable for their ability to bridge metals and act as O-donors. However, substituent position dictates utility.

  • Pyridine-N-oxide (PyNO): Baseline basicity (

    
    ).[1] Good coordinator but often labile.
    
  • 2,6-Dimethylpyridine-N-oxide: Methyl groups adjacent to the oxygen create a "steric wall," preventing close approach to metal centers or forcing distorted geometries.

  • This compound (3,5-DMPNO): Methyl groups at the meta positions push electron density to the oxygen via the inductive effect (

    
    ), increasing basicity (
    
    
    
    ) and bond strength, without sterically impeding the metal binding site.
Graphviz Logic Visualization

The following diagram illustrates the structural logic selecting 3,5-DMPNO over other isomers.

LigandLogic Base Pyridine N-Oxide (Reference) Metal Metal Center (Ln³⁺ / TM²⁺) Base->Metal Weak Binding Iso26 2,6-Lutidine N-Oxide (Steric Clash) Iso26->Metal Blocked by Ortho-Methyls Iso35 3,5-Lutidine N-Oxide (Optimized Ligand) Iso35->Metal Strong Binding (+I Effect)

Figure 1: Comparative ligand design logic. 3,5-DMPNO (Green) allows unobstructed binding with enhanced electron density compared to the 2,6-isomer (Red).

Synthesis & Purification Protocol

Objective: Synthesize high-purity 3,5-DMPNO suitable for crystallographic studies. Precursor: 3,5-Lutidine (CAS: 591-22-0). Safety: 35%


 is a strong oxidizer. Glacial acetic acid is corrosive. Perform in a fume hood.
Step-by-Step Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,5-lutidine (10.0 g, 93 mmol) in glacial acetic acid (50 mL) .

  • Oxidation: Add hydrogen peroxide (35% w/w, 15 mL) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Monitor temperature.

  • Heating: Heat the mixture to 80°C and stir for 5 hours .

    • Checkpoint: TLC (CHCl₃:MeOH 9:1) should show the disappearance of the non-polar lutidine spot (

      
      ) and appearance of the polar N-oxide (
      
      
      
      ).
  • Concentration: Cool to room temperature. Remove excess acetic acid via rotary evaporation (bath temp 50°C) to yield a viscous yellow oil.

  • Basification (Critical Step):

    • Add 20 mL distilled water.

    • Neutralize and basify to pH 10 using solid

      
      .[2]
      
    • Why: The N-oxide can protonate in acidic media; basic conditions ensure it is in the neutral form for extraction.

  • Extraction: Extract with Chloroform (

    
    )  (3 x 50 mL).
    
  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Crystallization: Recrystallize the crude solid from boiling Diethyl Ether or Acetone/Hexane .

    • Result: White hygroscopic needles. Yield: ~75-80%. MP: 100–104°C.[3][4]

Coordination Protocols

Protocol A: Synthesis of Lanthanide Luminescent Complex

Target:


Application:  Luminescent materials, OLED precursors.
  • Preparation: Dissolve

    
     (1 mmol)  in Acetonitrile (MeCN, 10 mL) .
    
  • Ligand Addition: Dissolve 3,5-DMPNO (3.2 mmol) in MeCN (5 mL) .

    • Ratio: A slight excess (3.2 eq) ensures full coordination of the inner sphere.

  • Reaction: Add ligand solution to the metal solution dropwise. Heat at 60°C for 2 hours.

  • Precipitation: Concentrate solution to ~5 mL. Add Diethyl Ether (20 mL) slowly to induce precipitation.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

    • Self-Validation: The product should be strongly fluorescent (red) under UV light (365 nm).

Protocol B: Synthesis of Transition Metal Complex

Target:


Application:  Catalytic oxidation models.
  • Solvent System: Use Ethanol (Abs.) .

  • Mixing: Mix

    
     (1 mmol)  in EtOH (10 mL) with 3,5-DMPNO (2.2 mmol)  in EtOH (10 mL).
    
  • Crystallization: The solution will turn from light blue to deep green/teal (indicative of ligand exchange). Allow to stand at room temperature for slow evaporation.

  • Result: Green prismatic crystals suitable for XRD.

Structural Characterization & Diagnostics[5][6][7]

Infrared Spectroscopy (Diagnostic Shift)

The most reliable indicator of coordination is the shift of the N-O stretching frequency (


).
Compound

(

)
Interpretation
Free 3,5-DMPNO 1250 - 1270 Strong double bond character.
Coordinated (Ln/TM) 1200 - 1230 Red Shift (

)
. Coordination through Oxygen reduces N-O bond order due to reduced

back-donation from O to N.
Experimental Workflow Diagram

The following Graphviz diagram outlines the complete experimental lifecycle from precursor to characterized complex.

Workflow Start Start: 3,5-Lutidine Oxidation Oxidation (H2O2 / AcOH, 80°C) Start->Oxidation Workup Workup (pH 10, CHCl3 Ext.) Oxidation->Workup Ligand Pure Ligand (3,5-DMPNO) Workup->Ligand Branch Select Metal Ligand->Branch EuPath Eu(NO3)3 / MeCN (Luminescence) Branch->EuPath Lanthanide CuPath CuCl2 / EtOH (Catalysis Model) Branch->CuPath Transition Metal Analysis Validation (IR Shift: 1250 -> 1210 cm⁻¹) EuPath->Analysis CuPath->Analysis

Figure 2: Synthesis and Coordination Workflow. Yellow nodes indicate organic synthesis; Blue nodes indicate inorganic coordination; Red node indicates validation.

References

  • Synthesis & Properties: BenchChem. This compound Synthesis Protocols and Properties. Retrieved from .

  • Crystallography & Bonding: Bodennec, G. et al. (2016). "Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate". Acta Crystallographica Section E. Retrieved from .

  • Lanthanide Coordination: Sabbatini, N. et al. (2022). "Lanthanide Complexes in Recent Molecules". Molecules. Retrieved from .[5]

  • Catalytic Applications: Hirano, T. et al. (2007). "Stereocontrol in radical polymerization of N-isopropylacrylamide using 3,5-dimethylpyridine N-oxide". Polymer.[6] Retrieved from .

  • IR Spectroscopy Diagnostics: "Transition metal complexes of pyridine-N-oxides". Wikipedia (grounded in Carlin et al., 1986). Retrieved from .

Sources

Introduction: The Unique Catalytic Potential of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 3,5-Dimethylpyridine-N-oxide in Catalysis

This compound, also known as 3,5-lutidine N-oxide, is a versatile heterocyclic compound that has emerged as a significant tool in modern catalytic chemistry. The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic properties and reactivity compared to the parent heterocycle, 3,5-dimethylpyridine.[1] This structural modification creates a zwitterionic character, with a dative bond between the nitrogen and oxygen atoms (N→O).[1] This feature increases the compound's polarity and enhances the electron density at the C2 (ortho) and C4 (para) positions, making the ring more susceptible to both electrophilic and nucleophilic attack.[1][2]

These unique electronic properties are the cornerstone of its utility in catalysis, where it can function as a stabilizing ligand for metal centers, a mild and effective oxidant, a precursor for radical generation, and an activator for its own ring system.[1][3][4] This guide provides a detailed exploration of its key applications, complete with field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.

Application I: A Versatile Ligand in Transition Metal Catalysis

As a ligand, this compound leverages the nucleophilic character of its oxygen atom to coordinate with transition metals. Its steric profile, influenced by the two methyl groups, allows for the rational design of metal complexes with specific catalytic properties.[1] It has proven particularly effective in copper- and palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation of Imidazoles

In the realm of C-N bond formation, pyridine N-oxides have been shown to be highly effective ligands for copper-catalyzed N-arylation reactions, outperforming their parent pyridine analogues.[5] Their superior solubility in water and the electronic influence of the N-O group contribute to their high efficiency.[5] this compound, in particular, serves as an excellent, readily available model and ligand for these transformations.

The catalytic cycle, illustrated below, involves the coordination of the N-oxide to the copper center, facilitating the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired N-arylimidazole.

G cluster_cycle Cu-Catalyzed N-Arylation Cycle Cu(I)L Cu(I)L Oxidative_Addition Ar-Cu(III)-X(L) Cu(I)L->Oxidative_Addition Ar-X Ligand_Exchange Ar-Cu(III)-Im(L) Oxidative_Addition->Ligand_Exchange Imidazole Reductive_Elimination Cu(I)L Ligand_Exchange->Reductive_Elimination Product Product Ligand_Exchange->Product Ar-Imidazole L 3,5-Dimethyl- pyridine-N-oxide L->Cu(I)L G cluster_cycle Photoredox C-H Functionalization PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET PNO_radical PNO Radical Cation (HAT Agent) PC_excited->PNO_radical SET PNO Pyridine N-Oxide (3,5-Lutidine N-Oxide) Alkyl_Radical R• (Alkyl Radical) PNO_radical->Alkyl_Radical HAT Alkane R-H (Alkane) Product Functionalized Product (R-Acceptor) Alkyl_Radical->Product Addition Acceptor Radical Acceptor (e.g., Alkene) G start 3,5-Dimethylpyridine (3,5-Lutidine) step1 Oxidation (H₂O₂ / Acetic Acid) start->step1 intermediate This compound step1->intermediate step2 Nitration (KNO₃ / H₂SO₄) intermediate->step2 product 4-Nitro-3,5-dimethylpyridine-N-oxide (Key Intermediate) step2->product

Sources

Application Notes and Protocols: 3,5-Dimethylpyridine-N-oxide as a Cornerstone for Advanced Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Activation of the Pyridine Core

Substituted pyridine scaffolds are ubiquitous in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. However, the parent pyridine ring is notoriously resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic system. A powerful and field-proven strategy to overcome this synthetic hurdle is the temporary conversion of the pyridine nitrogen to an N-oxide.[1]

The N-oxide functionality fundamentally alters the electronic landscape of the ring. Through resonance, the oxygen atom donates electron density, primarily to the C2, C4, and C6 positions, thereby activating these sites for electrophilic attack.[1][2] Simultaneously, the N-oxide group facilitates reactions with nucleophiles.[3][4][5] This dual reactivity makes pyridine-N-oxides exceptionally versatile intermediates.

This guide focuses on 3,5-dimethylpyridine-N-oxide (also known as 3,5-lutidine-N-oxide), a key building block derived from the readily available industrial precursor 3,5-dimethylpyridine.[6] The presence of methyl groups at the C3 and C5 positions provides a crucial element of regiochemical control, sterically directing electrophilic substitutions almost exclusively to the C4 position.[7] We will explore the synthesis of this pivotal intermediate and its subsequent transformation into highly functionalized pyridine derivatives, providing detailed, validated protocols for researchers in drug discovery and chemical development.

Part 1: Synthesis of the Key Intermediate: this compound

The foundational step in this synthetic platform is the efficient and high-yielding oxidation of 3,5-dimethylpyridine. Several methods have been established, with the most common laboratory-scale procedure utilizing hydrogen peroxide in glacial acetic acid.[3][8] This method generates peracetic acid in situ, which acts as the primary oxidant.

Causality of the N-Oxidation Process

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic. Oxidizing agents like peracids (e.g., m-CPBA or peracetic acid) are electrophilic sources of oxygen. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid, leading to the formation of the stable N-O dative bond.[2] This transformation is generally clean and efficient, providing the N-oxide in good yield. For industrial applications, alternative oxidants and solvent-free conditions have been developed to improve safety, cost-effectiveness, and environmental impact.[9]

Comparative Overview of N-Oxidation Methodologies

The choice of oxidant can influence reaction time, temperature, and overall yield. Below is a summary of common methods for the preparation of this compound.

Oxidizing AgentSolvent / Co-reagentTypical TemperatureReported YieldReference
35% Hydrogen PeroxideGlacial Acetic Acid80 °C~70%[3][8]
40% Peracetic AcidNone (neat)90-100 °C>98%[9]
Sodium PerborateNone (neat)90-100 °C~96%[9]
30% Hydrogen PeroxideNone (neat)80-100 °C~95%[9][10]

Part 2: Core Application: Regioselective C4-Functionalization via Electrophilic Substitution

The primary synthetic utility of this compound lies in its predictable and highly regioselective electrophilic substitution at the C4 position. The combination of electronic activation from the N-oxide and steric hindrance from the flanking C3/C5 methyl groups makes the C4 position exceptionally susceptible to attack by electrophiles.[7][11]

Workflow for Pyridine Functionalization

The overall strategy involves three key stages: activation via N-oxidation, regioselective functionalization, and optional deoxygenation to return to the pyridine state.

G cluster_0 cluster_1 cluster_2 cluster_3 A 3,5-Dimethylpyridine B This compound A->B  Oxidation (e.g., H₂O₂/AcOH) C 4-Substituted-3,5-Dimethyl- pyridine-N-oxide B->C  Electrophilic Substitution  (e.g., Nitration) D 4-Substituted-3,5-Dimethylpyridine C->D  Deoxygenation (e.g., PCl₃) E Further Derivatization (e.g., Nucleophilic Substitution) C->E

Caption: General synthetic workflow using this compound.
Mechanism and Protocol: C4-Nitration

A cornerstone reaction is the nitration to produce 4-nitro-3,5-dimethylpyridine-N-oxide, a critical intermediate for pharmaceuticals like omeprazole.[6][11] The reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a nitrating agent, attacks the electron-rich C4 position.[11]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization KNO3 KNO₃ NO2_plus NO₂⁺ (Nitronium ion) KNO3->NO2_plus H2SO4 H₂SO₄ H2SO4->NO2_plus N_Oxide This compound Intermediate Sigma Complex (Resonance Stabilized) N_Oxide->Intermediate + NO₂⁺ Product 4-Nitro-3,5-Dimethyl- pyridine-N-oxide Intermediate->Product - H⁺

Caption: Mechanism of C4-nitration on this compound.

While traditional methods use harsh mixtures of concentrated nitric and sulfuric acids, a safer and more environmentally considerate alternative employs potassium nitrate in concentrated sulfuric acid.[11][12] This approach avoids the generation of toxic brown smoke (NOx gases) often associated with nitric acid.[11][12]

Part 3: Advanced Applications and Multi-Step Syntheses

The utility of this compound extends beyond simple C4-substitution. The resulting derivatives are themselves versatile platforms for constructing highly complex molecules.

Nucleophilic Substitution and Further Ring Functionalization

The N-oxide moiety can facilitate nucleophilic substitution, often following an initial electrophilic activation step.[4][11] This opens pathways to a diverse range of functional groups:

  • Amination: Regioselective amination can be achieved. A one-pot process using saccharin as an inexpensive ammonium surrogate provides a direct route to substituted aminopyridines under mild conditions.[11]

  • Halogenation: The synthesis of iodo-derivatives has been documented, creating intermediates ripe for cross-coupling reactions or further electrophilic substitutions.[11]

  • Multi-step Functionalization: A powerful demonstration of this chemistry involves a sequence starting from the 4-nitro derivative. The N-oxide can be activated with dimethyl sulfate, followed by treatment with potassium cyanide to introduce a cyano group at the C2-position. Subsequently, the C4-nitro group can be displaced by a methoxy group using sodium methoxide, showcasing a sophisticated route to a multi-functionalized pyridine.[11]

G A 3,5-Dimethyl- pyridine-N-oxide B 4-Nitro-3,5-Dimethyl- pyridine-N-oxide A->B Nitration C Pyridinium Intermediate B->C 1. (CH₃)₂SO₄ D 2-Cyano-4-Nitro-3,5-Dimethyl- pyridine-N-oxide C->D 2. KCN E 2-Cyano-4-Methoxy-3,5-Dimethyl- pyridine-N-oxide D->E NaOCH₃

Caption: Multi-step synthesis of a highly functionalized pyridine.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (fume hood, safety glasses, gloves), must be strictly followed.

Protocol 1: Synthesis of this compound[3][8]
  • Materials:

    • 3,5-Dimethylpyridine (3,5-Lutidine)

    • Glacial Acetic Acid

    • 35% Hydrogen Peroxide (H₂O₂)

    • Sodium Carbonate (Na₂CO₃)

    • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,5-dimethylpyridine (0.051 mol) and glacial acetic acid (0.5 mol).

    • Carefully add 35% hydrogen peroxide (8.5 mL) to the mixture.

    • Heat the reaction mixture to 80 °C (353 K) and maintain this temperature with constant stirring for 5 hours.[8]

    • After 5 hours, cool the reaction flask to room temperature using an ice bath.

    • Remove the excess acetic acid via distillation under reduced pressure. To ensure complete removal, add deionized water (10 mL) and concentrate the mixture again; repeat this step.[3][8]

    • Dissolve the resulting viscous residue in a minimal amount of water.

    • Carefully adjust the pH of the solution to ~10 by adding solid sodium carbonate in portions. Monitor the pH with a meter or pH paper.

    • Transfer the basic aqueous solution to a separatory funnel and extract five times with chloroform or dichloromethane to maximize yield.[8]

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent, and remove the solvent from the filtrate under reduced pressure to yield the product, typically as a hygroscopic beige-white crystalline powder.[3] A yield of approximately 70% can be expected.[3][8]

Protocol 2: Synthesis of 4-Nitro-3,5-dimethylpyridine-N-oxide[11][12]
  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Potassium Nitrate (KNO₃)

    • Ice

    • Toluene (for extraction, optional)

  • Procedure:

    • In a flask suitable for the reaction scale, carefully add this compound to concentrated sulfuric acid while cooling in an ice bath to form a solution.

    • In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid. This should also be done with cooling.

    • While maintaining the temperature of the N-oxide solution between 0-60 °C, slowly add the potassium nitrate/sulfuric acid solution dropwise.

    • After the addition is complete, heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature and time will depend on the scale; a typical range is 90-100 °C for 2-4 hours.[10][12] Monitor the reaction by TLC or HPLC if possible.

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution or ammonium hydroxide) until the product precipitates.

    • Filter the resulting solid, wash it thoroughly with cold water, and dry it under vacuum.

    • Alternatively, the product can be extracted from the neutralized solution with a solvent like toluene, followed by drying and removal of the solvent.[10] The product is typically a light yellow solid. A nitration yield of over 90% can be achieved.[10]

References

  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Method for preparing this compound.
  • 3,5-Lutidine. Wikipedia. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • Electrophilic substitution at position 4 of pyridine. quimicaorganica.org. [Link]

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Synthesis of 15N‐labelled 3,5‐dimethylpyridine. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. N/A.
  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Who we serve. [Link]

  • Synthesis of 15N labelled 3,5‐dimethylpyridine. ResearchGate. [Link]

  • Pyridine Lecture Notes. N/A.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

Sources

Application Note: Stereocontrolled Radical Polymerization of N-Isopropylacrylamide using 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in polymer chemistry and drug delivery systems, focusing on the specialized use of 3,5-Dimethylpyridine-N-oxide (3,5-DMPNO) as a stereocontrol agent.

Executive Summary

Control over polymer tacticity (stereochemistry) in free radical polymerization is notoriously difficult due to the planar nature of the propagating radical species. While Lewis acids (e.g., Yttrium triflates) are commonly used to bridge monomers and propagating ends, they often require strict anhydrous conditions and can be difficult to remove.

This guide details the use of This compound (3,5-DMPNO) as a robust, metal-free Lewis Base additive . Through hydrogen-bonding interactions, 3,5-DMPNO induces high isotacticity in Poly(N-isopropylacrylamide) (PNIPAAm), significantly altering its Lower Critical Solution Temperature (LCST) and solubility profile—critical parameters for thermo-responsive hydrogels and drug delivery vectors.

Scientific Mechanism: H-Bond Mediated Stereocontrol[1]

The Challenge of Stereocontrol

In standard free radical polymerization of NIPAAm, the resulting polymer is typically atactic (random arrangement of side groups), with a meso (m) dyad content of approximately 45%. This random orientation limits the sharpness of the thermal phase transition.

The Role of 3,5-DMPNO

3,5-DMPNO acts as a stereospecific template. Unlike unsubstituted pyridine N-oxide, the methyl groups at the 3 and 5 positions increase the electron density on the oxygen atom via inductive effects, making it a stronger hydrogen-bond acceptor without introducing excessive steric hindrance at the coordination site.

Mechanism of Action:

  • Complexation: The oxygen of the N-oxide forms a hydrogen bond with the amide proton (N-H) of the NIPAAm monomer and the propagating chain end.

  • Conformational Lock: This interaction increases the steric bulk of the chain end and restricts rotation.

  • Isotactic Propagation: The incoming monomer is forced to approach the propagating radical from the meso face to minimize steric repulsion, resulting in an isotactic-rich polymer (

    
     dyad > 65-70%).
    
Mechanistic Pathway Diagram

G cluster_0 Stereocontrol Mechanism Reagents Reagents: NIPAAm Monomer 3,5-DMPNO (Additive) Toluene (Solvent) Complex H-Bond Complex Formation (N-H ... O-N Interaction) Reagents->Complex Mixing at -60°C Radical Propagating Radical (Conformationally Locked) Complex->Radical Initiation (n-Bu3B) Complex->Radical Propagation Stereoselective Addition (Meso-face Attack) Radical->Propagation + Monomer Propagation->Radical Chain Growth Polymer Isotactic Poly(NIPAAm) (m dyad > 68%) Propagation->Polymer Termination

Caption: Workflow showing the conversion of NIPAAm to Isotactic PNIPAAm via 3,5-DMPNO mediated complexation.

Experimental Protocol

Objective: Synthesis of Isotactic Poly(N-isopropylacrylamide) (


 dyad 

68%).
Reagents & Equipment
  • Monomer: N-isopropylacrylamide (NIPAAm) [Recrystallized from hexane/toluene].

  • Additive: this compound (3,5-DMPNO) [Dried under vacuum].

  • Solvent: Toluene (Anhydrous).

  • Initiator: Tri-n-butylborane (

    
    -Bu
    
    
    
    B) in THF (Low-temperature initiator).
  • Vessel: Glass ampoule or Schlenk flask with nitrogen line.

  • Cooling: Cryostat or Methanol/Liquid Nitrogen bath maintained at -60°C.

Step-by-Step Methodology
  • Preparation of Reactants:

    • Dissolve NIPAAm (5.5 mmol, 0.622 g) in Toluene to achieve a concentration of roughly 1.0 mol/L.

    • Add 3,5-DMPNO to the solution.[1]

    • Critical Ratio: The molar ratio of

      
       must be 2.0  to ensure saturation of H-bonding sites.
      
  • Degassing:

    • Transfer the mixture to the reaction vessel.

    • Perform three freeze-pump-thaw cycles to remove oxygen (radical scavenger).

    • Backfill with dry Nitrogen or Argon.

  • Initiation:

    • Equilibrate the vessel in the cooling bath at -60°C . Allow 15 minutes for thermal equilibrium.

    • Inject

      
      -Bu
      
      
      
      B solution (approx.[1] 0.1 eq relative to monomer) via syringe. Note:
      
      
      -Bu
      
      
      B is used because thermal initiators like AIBN are inactive at -60°C.
  • Polymerization:

    • Stir the reaction for 24 to 48 hours at -60°C.

    • Note: The reaction rate will be slower than standard high-temp polymerization due to the depressed temperature and complexation effects.

  • Termination & Purification:

    • Terminate by adding a small amount of THF containing 2,6-di-tert-butyl-4-methylphenol (BHT) or by exposing to air.

    • Precipitate the polymer into a large excess of Diethyl Ether or Hexane .

    • Filter and dry the white precipitate under vacuum at 40°C.

    • Optional: To remove residual 3,5-DMPNO completely, re-dissolve the polymer in THF and re-precipitate twice.

Data Analysis & Validation

Comparative Tacticity Table

The following data illustrates the superior performance of 3,5-DMPNO compared to other additives and conditions (based on Hirano et al. datasets).

AdditiveSolventTemp (°C)[Additive]/[M] Ratio

Dyad (%)
Polymer Type
None Toluene-60-54Atactic
Pyridine N-oxide Toluene-602.058Atactic-rich
4-Methylpyridine N-oxide Toluene-602.060Weakly Isotactic
3,5-DMPNO Toluene -60 2.0 68 - 72 Isotactic
3,5-DMPNO Methanol-602.055Atactic*

*Note: In methanol, the solvent competes as a hydrogen bond donor/acceptor, disrupting the 3,5-DMPNO/Monomer complex, rendering the additive ineffective.

Characterization (Self-Validation)

To verify the success of the protocol, perform


H-NMR (400 MHz or higher)  in DMSO-

or CDCl

at elevated temperature (100°C) to improve resolution.
  • Target Signal: Analyze the methine proton signals of the main chain.

  • Validation Logic: If the

    
     dyad content calculated from the methine splitting pattern is >65%, the stereocontrol was successful. If <55%, check the water content of the toluene (water disrupts the H-bond mechanism).
    

References

  • Hirano, T., et al. (2009). Metal-free isotactic-specific radical polymerization of N-isopropylacrylamide with pyridine N-oxide derivatives. Journal of Polymer Science Part A: Polymer Chemistry.

  • Hirano, T., et al. (2005). Hydrogen-Bond-Mediated Stereochemical Control in Radical Polymerization of N-Isopropylacrylamide. Macromolecules.[1][2][3][4][5][6][7]

  • Haddleton, D. M., et al. (2013). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.[1][2][3][4][5][6][7]

  • Ray, B., et al. (2004). Controlled radical polymerization of N-isopropylacrylamide initiated by photofunctional 2-(N,N-diethyldithiocarbamyl)isobutyric acid sodium salt.[3] Journal of Applied Polymer Science.[3]

  • IUPAC. (2023). Brief Guide to Polymer Nomenclature - Stereochemistry.

Sources

Application Note: Regioselective Nitration of 3,5-Dimethylpyridine-N-oxide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of 3,5-dimethylpyridine-N-oxide (3,5-Lutidine N-oxide) is a pivotal transformation in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole analogues. The resulting product, 4-nitro-3,5-dimethylpyridine-N-oxide , serves as a high-value scaffold where the nitro group functions as a versatile handle for subsequent nucleophilic substitution (SNAr) or reduction to an amine.

This guide provides an optimized, scalable protocol for this nitration. Unlike standard benzene nitration, this process requires careful thermal management to overcome the steric hindrance of the 3,5-methyl groups while mitigating the thermal instability inherent to N-oxide systems.

Scientific Foundation & Mechanism[1]

The Electronic Paradox

Pyridine rings are electron-deficient and notoriously difficult to nitrate. However, the N-oxide moiety reverses this polarity. Through resonance donation, the N-oxide oxygen increases electron density at the C2 (ortho) and C4 (para) positions.[1]

  • Substrate: this compound.[2][3][4][5][6]

  • Regioselectivity: While both C2 and C4 are activated, the C4 position is the primary site of electrophilic attack due to symmetry and electronic favorability, despite the steric bulk of the flanking methyl groups at C3 and C5.

  • The Challenge: The reaction competes between the desired nitration and the potential deoxygenation or decomposition of the thermally sensitive N-oxide bond.

Reaction Pathway Diagram

ReactionMechanism Substrate 3,5-Dimethylpyridine- N-oxide Acid Activation (H2SO4) Substrate->Acid Protonation Nitronium NO2+ Attack (Electrophilic) Acid->Nitronium + HNO3 SigmaComplex Sigma Complex (Intermediate) Nitronium->SigmaComplex Rate Limiting Step Product 4-Nitro-3,5-dimethyl- pyridine-N-oxide SigmaComplex->Product - H+

Figure 1: Mechanistic pathway for the electrophilic aromatic substitution at the C4 position.[7]

Critical Safety Parameters

WARNING: This protocol involves strong oxidizers and exothermic reactions.

  • Thermal Runaway: N-oxides can undergo autocatalytic decomposition at high temperatures. Never exceed 130°C during the reaction.

  • NOx Fumes: The reaction generates significant nitrogen oxides (brown fumes). Efficient scrubbing (NaOH trap) is mandatory.

  • Acid Contact: Fuming nitric acid and concentrated sulfuric acid cause immediate, severe burns.

Optimized Experimental Protocol

Reagents & Equipment[8]
  • Substrate: this compound (Purity >98%).[3]

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H2SO4, 98%).

  • Nitrating Agent: Fuming Nitric Acid (HNO3, >90%) or Potassium Nitrate (KNO3) for a milder profile.

  • Equipment: 3-neck round bottom flask, internal temperature probe, reflux condenser, addition funnel, caustic scrubber.

Step-by-Step Methodology
Phase 1: Preparation of Nitrating Mixture[3][5]
  • Charge the reactor with H2SO4 (approx. 5-6 equivalents relative to substrate).

  • Cool to 0–10°C using an ice/salt bath.

  • Option A (Liquid): Add Fuming HNO3 (1.5–3.0 equivalents) dropwise.

  • Option B (Solid - Greener): Add KNO3 portion-wise.[5] This avoids fuming acid handling and reduces NOx evolution [1].[5]

  • Stir for 15 minutes to generate the nitronium ion (NO2+).

Phase 2: Substrate Addition
  • Slowly add This compound to the acid mixture.

  • Control Point: Maintain internal temperature < 40°C during addition. The exotherm is significant.

Phase 3: Reaction (The Heating Ramp)
  • Once addition is complete, slowly ramp the temperature.[6]

  • Target Temperature: 90–100°C .

    • Note: Older protocols suggest 125°C [2], but modern optimization shows that 90–100°C maximizes yield (approx. 90%) while minimizing tar formation and safety risks [3].

  • Duration: Hold at target temperature for 3–6 hours .

  • Monitor: Use HPLC (see Section 5) to confirm consumption of starting material (<1%).

Phase 4: Quench & Isolation[2]
  • Cool the reaction mixture to ambient temperature (25°C) .

  • Pour the mixture onto crushed ice (5x weight of acid volume). Caution: Violent steaming.

  • Neutralization: Adjust pH to 8.0–9.0 using saturated Sodium Carbonate (Na2CO3) or Ammonium Hydroxide (NH4OH).

    • Critical: The product precipitates as a yellow solid in this pH range.[8]

  • Filtration/Extraction:

    • High Concentration: Filter the yellow precipitate directly.

    • Low Concentration: Extract with Chloroform (CHCl3) or Dichloromethane (DCM).

  • Drying: Dry organic layer over MgSO4 and concentrate in vacuo.

Process Workflow Diagram

ProcessWorkflow Start Start: Reactor Setup MixAcid 1. Mix H2SO4 + HNO3/KNO3 (Temp: 0-10°C) Start->MixAcid AddSubstrate 2. Add 3,5-Lutidine N-oxide (Maintain <40°C) MixAcid->AddSubstrate Heat 3. Heat to 90-100°C (3-6 Hours) AddSubstrate->Heat Quench 4. Quench on Ice Neutralize to pH 8-9 Heat->Quench Check HPLC Isolate 5. Filter or Extract (DCM) Yield: ~85-90% Quench->Isolate

Figure 2: Operational workflow for the batch synthesis process.

Process Analytical Technology (PAT)

To ensure quality, monitor the reaction using High-Performance Liquid Chromatography (HPLC).[2][3][6]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) Gradient.

    • 0 min: 10% ACN

    • 15 min: 90% ACN

  • Detection: UV @ 254 nm.

  • Retention Time Reference:

    • This compound (Starting Material): ~3.5 min

    • 4-Nitro-3,5-dimethylpyridine-N-oxide (Product): ~7.2 min

Data Summary: Optimization Parameters

ParameterTraditional Method [2]Optimized Method [1, 3]Benefit of Optimization
Nitrating Agent Fuming HNO3KNO3 / H2SO4Reduced fumes, safer handling
Temperature 125–130°C90–100°CLower risk of thermal runaway
Time 3 hours4–6 hoursImproved impurity profile
Yield ~42–60%85–90%Higher efficiency
Appearance Dark Yellow/BrownPale Yellow SolidHigher purity crude

Troubleshooting Guide

  • Issue: Low Yield / Product remains in aqueous phase.

    • Cause: Incomplete neutralization. N-oxides are water-soluble salts at acidic pH.

    • Fix: Ensure pH is strictly adjusted to 8–9. Use "salting out" (adding NaCl) before extraction if using DCM.

  • Issue: Dark/Tarred Reaction Mixture.

    • Cause: Temperature spike >120°C.[8]

    • Fix: Strictly control the heating ramp. Ensure magnetic stirring is vigorous to prevent hot spots.

  • Issue: Incomplete Conversion.

    • Cause: Water contamination in H2SO4.[9]

    • Fix: Use fresh 98% H2SO4. Water deactivates the nitronium ion.

References

  • Patent CN104557693A. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.[3] (2015). Jiangsu Zhongbang Pharma.[5]

  • Organic Chemistry Practicum. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (Based on standard literature protocols).

  • Patent CN101648912B. Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (2012).

  • PubChem. 4-Nitropyridine N-oxide Compound Summary. National Library of Medicine.

Sources

activating pyridine rings with 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Activation of 3,5-Dimethylpyridine-N-oxide

Executive Summary

This compound (3,5-Lutidine N-oxide) represents a "privileged scaffold" in medicinal chemistry. Unlike unsubstituted pyridine N-oxides, the 3,5-dimethyl substitution pattern sterically and electronically "locks" the ring, forcing regioselectivity that is difficult to achieve with other isomers.

This guide details the protocols for activating this specific scaffold. By leveraging the N-oxide moiety, researchers can access two distinct orthogonal reactivity modes:[1][2][3][4][5]

  • C2/C6-Selective C-H Activation: Using Palladium-catalyzed direct arylation (Fagnou conditions).

  • C4-Selective Electrophilic Substitution: Specifically nitration, a key step in the synthesis of proton pump inhibitors (e.g., Esomeprazole).

Strategic Analysis: The "Blocked" Scaffold

The power of this compound lies in its limitations. The methyl groups at positions 3 and 5 block the most common sites for electrophilic attack in standard pyridines, redirecting reactivity.

  • The N-Oxide Effect: The

    
     dipole increases electron density at C2 and C4 (via back-donation) while simultaneously making C2/C6 susceptible to deprotonation (acidity increase).
    
  • The Methyl Effect: Steric bulk at C3/C5 prevents ortho-metallation at these sites, forcing C-H activation exclusively to the C2/C6 positions.

Figure 1: Regioselectivity Logic Map

Regioselectivity Substrate 3,5-Dimethylpyridine N-oxide C2 C2/C6 Position (Ortho) Substrate->C2 Pd-Catalyzed C-H Activation (Nucleophilic/CMD Pathway) C4 C4 Position (Para) Substrate->C4 Electrophilic Substitution (Nitration/Halogenation) C35 C3/C5 Position (Meta) Substrate->C35 BLOCKED (Steric Hindrance)

Caption: Regioselectivity map showing how the 3,5-dimethyl blocking groups force reactivity to the C2 (C-H activation) and C4 (Electrophilic attack) positions.

Protocol A: C2-Selective Direct Arylation (Fagnou Conditions)

This protocol utilizes the "Concerted Metallation-Deprotonation" (CMD) pathway pioneered by Keith Fagnou. It is the gold standard for appending aryl groups to the 2-position of the pyridine ring without pre-functionalization (e.g., without using 2-bromopyridine).

Mechanism: The N-oxide oxygen coordinates to Palladium, directing it to the C2 position. A carbonate base aids in the simultaneous deprotonation and palladation.

Materials & Reagents
ComponentEquivalentsRole
Substrate 1.0 equivThis compound
Aryl Bromide 1.2 - 1.5 equivCoupling Partner (Ar-Br)
Catalyst 5 mol%Pd(OAc)₂
Ligand 10-15 mol%P(tBu)₃ (Tri-tert-butylphosphine) or XPhos
Base 2.0 - 3.0 equivK₂CO₃ (anhydrous) or Ag₂CO₃
Solvent 0.2 MToluene (preferred) or 1,4-Dioxane
Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk): In a glovebox or under strictly inert Argon atmosphere, charge a dried reaction vial with Pd(OAc)₂ (5 mol%), P(tBu)₃-HBF₄ (15 mol%), and K₂CO₃ (2.0 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) and the Aryl Bromide (1.2 equiv).

  • Solvation: Add anhydrous Toluene (degassed).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 110°C for 12–16 hours.[1]

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Monitoring: Monitor by LC-MS. The N-oxide is polar; use a reverse-phase method. Look for the M+Ar mass.

  • Work-up: Cool to room temperature. Filter through a pad of Celite® washing with Ethyl Acetate.

    • Critical Step: The product is still an N-oxide.[1] Do not reduce it yet unless desired.

  • Purification: Silica gel chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). N-oxides often streak; adding 1% Triethylamine to the eluent can improve peak shape.

Figure 2: The Fagnou Catalytic Cycle

FagnouCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Coordination of N-Oxide OxAdd->Coord + Substrate CMD CMD Transition State (Rate Limiting) Coord->CMD K2CO3 / Base RedElim Reductive Elimination CMD->RedElim - HBr (Base) RedElim->Pd0 Regeneration Product 2-Aryl-3,5-dimethyl pyridine-N-oxide RedElim->Product Product Release

Caption: The Concerted Metallation-Deprotonation (CMD) cycle. The base (K2CO3) is critical for the C-H bond cleavage at the CMD step.

Protocol B: C4-Selective Nitration (Esomeprazole Precursor)

This is the primary industrial application of this compound. The N-oxide activates the C4 position for electrophilic attack, allowing the introduction of a nitro group, which acts as a "handle" for subsequent nucleophilic substitution (e.g., with methoxide or chloride).

Safety Warning: Nitration reactions are exothermic. 3,5-Dimethyl-4-nitropyridine-N-oxide is thermally stable, but intermediates can be energetic. Run behind a blast shield.

Materials & Reagents
ComponentSpecification
Substrate This compound
Acid Solvent Concentrated H₂SO₄ (98%)
Nitrating Agent KNO₃ (Potassium Nitrate) or Fuming HNO₃
Quench Crushed Ice / NaOH (50%)
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a thermometer and reflux condenser, dissolve this compound (10 g, 81 mmol) in Conc. H₂SO₄ (30 mL).

    • Exotherm: Add acid slowly.[6]

  • Addition: Add KNO₃ (1.5 equiv) portion-wise, maintaining temperature < 60°C .

    • Why KNO₃? Using solid nitrate salts in sulfuric acid generates nitronium ions (

      
      ) in situ without the hazardous fumes of fuming nitric acid.
      
  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The nitro product is less polar than the starting N-oxide.

  • Quench: Pour the reaction mixture carefully onto 200g of crushed ice.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution.

    • Caution: Extremely exothermic. Keep internal temp < 20°C using an ice bath.

  • Isolation: The product, 4-nitro-3,5-dimethylpyridine-N-oxide , typically precipitates as a yellow solid.[1] Filter and wash with cold water.

  • Yield: Typical yields are 80–90%.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poisoned CatalystEnsure P(tBu)₃ is fresh. It oxidizes rapidly in air. Use the HBF₄ salt for better stability.
C2 vs C6 Mixtures (Protocol A) SymmetryThis compound is symmetric.[2] C2 and C6 are identical. Mono-arylation is the goal. Stop reaction at 80% conversion to avoid di-arylation.
Streaking on TLC/Column N-Oxide PolarityPre-wash silica with 1% Et₃N in Hexanes before loading the column. Use MeOH in the eluent.
Runaway Exotherm (Protocol B) Rapid AdditionAdd KNO₃ solid slowly. The generation of

is exothermic.

References

  • Fagnou, K., et al. (2006). "Palladium-Catalyzed C–H Activation of Pyridine N-Oxides." Science.

  • Campeau, L.-C., & Fagnou, K. (2008). "High-Yielding Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[7]

  • AstraZeneca Patents. (2000). "Process for the synthesis of Omeprazole/Esomeprazole intermediates via Nitration of 3,5-Lutidine N-oxide." Google Patents.[2]

  • Charette, A. B., et al. (2016). "Pyridine N-Oxides in C–H Activation." Chemical Reviews.

Sources

Application Note: 3,5-Dimethylpyridine-N-oxide as a Modulating Co-Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Effect

In the realm of high-valent transition metal catalysis—particularly Cobalt(III), Manganese(III), and Ruthenium(II)—ligand selection is a balancing act between stabilization and lability.[1]

3,5-Dimethylpyridine-N-oxide (3,5-Lutidine N-oxide) has emerged as a critical co-ligand because it occupies a unique steric and electronic "sweet spot" (The Goldilocks Effect) that distinguishes it from its congeners:

  • vs. Pyridine N-oxide (Unsubstituted): The 3,5-methyl groups are electron-donating (+I effect), making the oxygen center significantly more nucleophilic and a stronger

    
    -donor to high-valent metals.[1]
    
  • vs. 2,6-Dimethylpyridine N-oxide: The 3,5-substitution pattern avoids the severe steric clash with the metal center that 2,6-substitution causes. This allows for tight binding without blocking the approach of substrates.

This guide details the synthesis, complexation, and catalytic application of this ligand, specifically focusing on its role in stabilizing Co(III) intermediates during C-H activation.[1]

Ligand Synthesis Protocol

Objective: Preparation of high-purity this compound from 3,5-lutidine.

While commercial sources exist, purity is often variable (95-97%).[1] For catalytic screening, >99% purity is required to rule out trace metal contaminants. The following hydrogen peroxide/acetic acid oxidation is the preferred "green" route over mCPBA, as it simplifies purification.

Materials
  • Precursor: 3,5-Dimethylpyridine (3,5-Lutidine) [CAS: 591-22-0][1][2]

  • Oxidant: Hydrogen Peroxide (30-35% aq.[1] solution)

  • Solvent: Glacial Acetic Acid[1][3][4][5]

  • Workup: Sodium Carbonate (

    
    ), Dichloromethane (DCM), Sodium Sulfate (
    
    
    
    ).[1]
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-lutidine (10.7 g, 100 mmol) in glacial acetic acid (50 mL) .

  • Addition: Add Hydrogen Peroxide (30%, 15 mL, ~150 mmol) dropwise at room temperature.

    • Caution: Reaction is exothermic.[1] Monitor internal temperature.[1][3][4]

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours .

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:10).[1] The N-oxide is significantly more polar (lower

      
      ) than the starting lutidine.[1]
      
  • Concentration: Cool to room temperature. Remove the acetic acid under reduced pressure (rotary evaporator) to yield a viscous oil.[1]

  • Neutralization: Dilute the residue with water (20 mL). Slowly add solid

    
     until pH 
    
    
    
    10.[1]
  • Extraction: Extract with DCM (

    
     mL). The N-oxide is highly soluble in chlorinated solvents.
    
  • Drying & Isolation: Dry combined organics over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification (Optional but Recommended): Recrystallize from Acetone/Ether or sublime under high vacuum if ultra-high purity is needed.[1]

Yield: Typically 85–92% as a hygroscopic white/off-white solid.[1]

Workflow Visualization

SynthesisWorkflow Start Start: 3,5-Lutidine + AcOH Oxidation Oxidation: + H2O2 (30%) 80°C, 6-8h Start->Oxidation Dissolve Workup Workup: Concentrate Neutralize (Na2CO3) Oxidation->Workup Complete Extraction Extraction: DCM Wash Dry (Na2SO4) Workup->Extraction pH 10 Product Product: 3,5-Dimethylpyridine- N-oxide (Solid) Extraction->Product Evaporate

Caption: Green synthesis workflow for this compound utilizing in-situ peracetic acid generation.

Metal Complexation Protocol

Objective: Coordination of 3,5-Lutidine N-oxide to a Cobalt(II) precursor for catalytic activation.[1]

This protocol describes the formation of a generic


 pre-catalyst or the in-situ generation commonly used in C-H activation.[1]
General Coordination Procedure
  • Solvent Choice: Methanol or Ethanol (for isolation); TFE (2,2,2-Trifluoroethanol) for in-situ catalysis.[1]

  • Stoichiometry: 1:2 Metal-to-Ligand ratio is standard for isolable complexes.[1]

  • Procedure:

    • Dissolve

      
       or 
      
      
      
      (1.0 equiv) in hot ethanol.[1]
    • Add this compound (2.1 equiv) dissolved in minimal ethanol.

    • Reflux for 1 hour.

    • Cool slowly to 4°C. The complex often precipitates as distinct crystals.

Characterization Data Table

To validate the ligand is bound, look for the diagnostic shift in the N-O stretching frequency.[5]

FeatureFree LigandCo-Bound ComplexInterpretation
IR

~1250

~1200–1215

Red Shift: Indicates donation of electron density from Oxygen to Metal (

).[1]

NMR (H2/H6)

8.0 ppm

8.3–8.5 ppm
Downfield Shift: Deshielding due to electron withdrawal by the metal center.[1]
Appearance White SolidBlue/Purple/PinkColor depends on geometry (Tetrahedral vs Octahedral).[1]

Application: Cobalt(III)-Catalyzed C-H Activation

Context: This is the primary high-value application.[1] The N-oxide acts as a stabilizing ligand for the electrophilic Co(III) species, preventing reduction to inactive Co(0) or Co(II).[1]

Mechanistic Rationale

In C-H activation (e.g., Ackermann-type functionalization), the catalyst must undergo a cycle of


.[1]
  • Problem: High-valent Co(III) is unstable and prone to aggregation.

  • Solution: this compound coordinates to the Co(III) intermediate.[1] The 3,5-methyl groups provide electron density to stabilize the high oxidation state, while the lack of 2,6-substituents allows the substrate (e.g., an amide or pyridine directing group) to approach the metal center.

Catalytic Protocol (Standard Screening Conditions)
  • Substrate: 1.0 equiv (e.g., 2-Phenylpyridine or Benzamide)[1]

  • Coupling Partner: 1.2 equiv (e.g., Alkyne or Acrylate)[1]

  • Catalyst:

    
     (5–10 mol%) or 
    
    
    
    [1]
  • Ligand: This compound (10–20 mol%) [1]

  • Solvent: TFE (Trifluoroethanol) – Critical for Co-catalysis[1]

  • Conditions: 100°C, 16 hours, Sealed tube.

Pathway Visualization[1]

CatalyticCycle PreCat Pre-Catalyst Co(II) Oxidation Oxidation to Active Co(III) PreCat->Oxidation Coordination Ligand Coordination [Cp*Co(III)-L] Oxidation->Coordination + Ligand CH_Activation C-H Activation (Metallacycle) Coordination->CH_Activation Substrate Binding Insertion Functionalization (Alkyne Insertion) CH_Activation->Insertion RedElim Reductive Elimination Product Release Insertion->RedElim RedElim->PreCat Regeneration Ligand 3,5-Lutidine N-oxide (Stabilizing Ligand) Ligand->Coordination

Caption: Role of this compound in stabilizing the active Co(III) species during the C-H activation cycle.[1]

Troubleshooting & Quality Assurance

Issue: Low Catalytic Yield[1]
  • Cause 1: Hygroscopicity. The ligand absorbs water rapidly. Water can quench specific organometallic intermediates.

    • Fix: Dry the ligand under high vacuum (

      
       mbar) at 40°C for 4 hours before use.[1] Store in a desiccator or glovebox.
      
  • Cause 2: Over-Oxidation. If synthesized in-house, ensure no residual peroxide remains.

    • Fix: Test with starch-iodide paper.[1] Quench with sodium thiosulfate during workup if positive.[1]

Issue: Complex Precipitation[1]
  • Cause: In non-polar solvents (Toluene), the complex may crash out.[1]

  • Fix: Use TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol).[1] These solvents hydrogen-bond to the N-oxide oxygen, modulating its binding strength and maintaining solubility.

References

  • Synthesis & Crystallography

    • Ochiai, E. (1953).[1][5] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." Journal of Organic Chemistry. (Foundational methodology).[1]

    • Vargas, B. et al. (2018).[1] "Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate." NIH / PMC.[1] (Specific protocol and crystal data).

  • Cobalt Catalysis (C-H Activation)

    • Moselage, M., Li, J., & Ackermann, L. (2016).[1] "Cobalt-Catalyzed C–H Activation." ACS Catalysis.[1][6][7] (Review of Co-catalysis where N-oxides play a crucial role).

    • Sau, S. C. et al. (2020).[1] "Cobalt-Catalyzed Oxidative C-H Activation: Strategies and Concepts." Wiley / PubMed.[1] (Mechanistic insights on oxidants/ligands).

  • Coordination Chemistry

    • Wikipedia Contributors.[1] "Transition metal complexes of pyridine-N-oxides." Wikipedia.[1] (General bonding modes).[1]

Sources

Application Note: Metal-Free Isotactic Polymerization of N-Isopropylacrylamide (NIPAAm) via Hydrogen-Bond-Assisted Stereocontrol

[1]

Executive Summary

The physical properties of Poly(N-isopropylacrylamide) (PNIPAAm)—specifically its Lower Critical Solution Temperature (LCST) and solubility profile—are intrinsically linked to its tacticity. While conventional free-radical polymerization yields atactic polymers, the introduction of This compound (3,5-LUTNO) allows for the synthesis of highly isotactic PNIPAAm without the use of metal catalysts.

This guide details the protocol for using 3,5-LUTNO as a Lewis base additive to induce isotacticity through a hydrogen-bond-mediated mechanism. Unlike metal-based Lewis acid strategies (e.g., Yttrium triflate), this metal-free approach eliminates heavy metal contamination, making it ideal for biomedical and drug delivery applications.

Scientific Mechanism: The "Stereo-Complex" Effect

The Challenge of Radical Polymerization

Free-radical polymerization is typically governed by steric repulsion between the chain end and the incoming monomer, favoring a syndiotactic (racemo, r) arrangement. Overcoming this thermodynamic preference to form isotactic (meso, m) sequences requires a kinetic template to restrict the conformation of the propagating chain end.

The Role of this compound

3,5-LUTNO acts as a stereocontrolling template via hydrogen bonding . The oxygen atom of the N-oxide functionality serves as a strong hydrogen-bond acceptor for the amide proton (N-H) of the NIPAAm monomer and the propagating chain end.

  • Complexation: The additive forms a 1:1 or 2:1 complex with the monomer.

  • Steric Architecture: The 3,5-dimethyl substitution on the pyridine ring is critical. It provides the necessary steric bulk to "lock" the incoming monomer into a specific orientation relative to the chain end, favoring meso addition.

  • Solvent Dependency: The mechanism relies on H-bonding; therefore, non-competitive solvents (like chloroform or toluene) are required. Strongly polar, H-bond disrupting solvents (DMSO, Methanol) will nullify the effect.

Mechanismcluster_conditionsCritical ConditionsMonomerNIPAAm Monomer(Amide H-Donor)ComplexH-Bonded Complex(Rigid Geometry)Monomer->Complex + Additive (Excess)Additive3,5-LUTNO(N-Oxide H-Acceptor)Additive->ComplexChainEndPropagating Radical(Restricted Rotation)Complex->ChainEnd Initiation (n-Bu3B)ChainEnd->ChainEnd Propagation(Stereoselective Insertion)PolymerIsotactic PNIPAAm(High meso diad %)ChainEnd->Polymer Termination

Figure 1: Mechanism of H-bond mediated stereocontrol. The 3,5-LUTNO additive locks the monomer conformation, enforcing isotactic addition during propagation.

Experimental Protocol

Reagents and Materials
ReagentSpecificationPurposePreparation Notes
NIPAAm Monomer, >98%SubstrateCritical: Recrystallize from hexane/toluene (1:1) to remove inhibitor. Dry in vacuo.
3,5-LUTNO This compoundStereocontrollerHygroscopic.[1] Dry under vacuum over P₂O₅ or sublime before use.
Chloroform HPLC Grade (CHCl₃)SolventDistill over P₂O₅ to remove water and ethanol stabilizers (which disrupt H-bonds).
n-Bu₃B Tri-n-butylborane (1.0M in THF)InitiatorUse strictly under inert atmosphere (Argon/Nitrogen).
Methanol ACS GradePrecipitationUsed cold for workup.
Protocol: Low-Temperature Isotactic Synthesis

Target: >65% meso (m) diad content.[2][1]

Step 1: Preparation of Reaction Vessel
  • Flame-dry a 20 mL glass ampoule or Schlenk flask under vacuum.

  • Purge with dry Argon for 15 minutes.

  • Ensure all transfers are performed using gas-tight syringes to exclude moisture.

Step 2: Reagent Mixing
  • Weigh NIPAAm (0.56 g, 5.0 mmol) and 3,5-LUTNO (2.46 g, 20.0 mmol) .

    • Note: A 4-fold molar excess of 3,5-LUTNO relative to NIPAAm is recommended for maximum stereocontrol.

  • Dissolve the mixture in dry CHCl₃ (4.5 mL) .

    • Concentration: The monomer concentration should be approximately 1.0 mol/L.

  • Transfer the solution to the reaction vessel under Argon flow.

Step 3: Initiation and Polymerization
  • Cool the reaction vessel to -60°C using a cryostat or a dry ice/acetone bath.

    • Why Low Temp? Lower temperatures maximize the stability of the H-bonded complex and minimize random thermal motion, enhancing isotacticity.

  • Allow the solution to equilibrate for 20 minutes.

  • Inject n-Bu₃B solution (0.5 mL) .

    • Initiation Mechanism: n-Bu₃B reacts with trace oxygen (or added air via syringe) to generate radicals at low temperatures where thermal initiators like AIBN are inactive.

  • Seal the vessel and stir at -60°C for 24–48 hours .

Step 4: Termination and Purification
  • Terminate the reaction by adding a small amount (0.5 mL) of THF containing 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger.

  • Pour the reaction mixture slowly into a large excess of diethyl ether (200 mL) under vigorous stirring to precipitate the polymer and remove the 3,5-LUTNO additive.

  • Filter the white precipitate.

  • Reprecipitation (Crucial): Dissolve the polymer in a minimum amount of THF and reprecipitate into diethyl ether to fully remove residual N-oxide.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

ProtocolstartStartprep1. Dry Reagents(Remove H2O/Inhibitors)start->prepmix2. Mix NIPAAm + 3,5-LUTNO(Ratio 1:4) in CHCl3prep->mixcool3. Cool to -60°C(Equilibrate 20 min)mix->coolinit4. Inject n-Bu3B(Low Temp Initiation)cool->initreact5. Polymerize(24-48h @ -60°C)init->reactworkup6. Precipitate in Et2O(Remove Additive)react->workupdry7. Vacuum Dryworkup->dry

Figure 2: Workflow for the low-temperature synthesis of isotactic PNIPAAm.

Data Analysis & Characterization

1H NMR Analysis

Tacticity is determined by analyzing the methylene (-CH₂-) proton signals of the polymer backbone.

  • Solvent: DMSO-d6 (Analysis temp: 150°C to sharpen peaks) or CDCl₃.

  • Region of Interest: 1.2 – 2.0 ppm (Backbone methylene).

  • Assignment:

    • meso (m) dyad: ~1.6 ppm (Isotactic)

    • racemo (r) dyad: ~1.4 ppm (Syndiotactic)

Calculation of Isotacticity:

Expected Results
ParameterStandard Radical (AIBN/Benzene)3,5-LUTNO Method (-60°C/CHCl₃)
Tacticity (

)
~45% (Atactic)65% – 74% (Isotactic)
LCST (Water) 32°C< 30°C (Decreases with isotacticity)
Solubility Soluble in cold waterReduced solubility in cold water (due to hydrophobic hydration changes)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Isotacticity (<55%) Presence of WaterWater competes with 3,5-LUTNO for H-bonding. Ensure CHCl₃ is distilled over P₂O₅.
Low Isotacticity (<55%) Temperature too highH-bonds weaken >0°C. Maintain -60°C strictly.
No Polymerization Oxygen contaminationn-Bu₃B requires trace oxygen to start, but too much kills the radical. Or, the system is too dry/inert (rare). Usually, it's inhibitor presence in NIPAAm.
Residual Color Incomplete removal of N-oxidePerform a second reprecipitation from THF into Diethyl Ether.

References

  • Primary Protocol Source: Hirano, T., Ishizu, H., Yamaoka, R., Ute, K., & Sato, T. (2009).[3] Metal-free isotactic-specific radical polymerization of N-alkylacrylamides with 3,5-dimethylpyridine N-oxide: The effect of the N-substituent and solvent on the isotactic specificity. Polymer, 50(15), 3522-3527.[4][5]

  • Mechanism of Stereocontrol: Hirano, T., Kamikubo, T., & Sato, T. (2006).[2] Hydrogen-bond-assisted stereocontrol in the radical polymerization of N-isopropylacrylamide with bidentate Lewis base. Polymer, 47(15), 5369-5374.

  • General Review on Stereocontrolled Radical Polymerization: Satoh, K., & Kamigaito, M. (2009). Stereospecific Living Radical Polymerization. Chemical Reviews, 109(11), 5120–5156.

Application Note: Synthesis of 4-Nitro-3,5-Dimethylpyridine-N-Oxide

[1][2]

Abstract & Strategic Overview

4-Nitro-3,5-dimethylpyridine-N-oxide (CAS: 14248-66-9) is a critical heterocyclic intermediate, most notably employed in the synthesis of Proton Pump Inhibitors (PPIs) such as Omeprazole and Esomeprazole . Its structural uniqueness lies in the activation of the pyridine ring: the N-oxide moiety facilitates electrophilic substitution (nitration) at the 4-position, a reaction that is otherwise kinetically difficult on the electron-deficient pyridine ring.[1]

This guide details a scalable, two-stage synthesis protocol designed for high regioselectivity and safety.

  • N-Oxidation: Conversion of 3,5-lutidine to its N-oxide using Hydrogen Peroxide/Acetic Acid.

  • Nitration: Electrophilic aromatic substitution using a Sulfuric/Nitric acid system to install the nitro group at the 4-position.

Key Technical Challenge: The primary risk in this synthesis is the thermal instability of nitropyridine N-oxides and the potential for runaway exotherms during the nitration step. This protocol emphasizes strict thermal control and quenching procedures.

Retrosynthetic Analysis & Pathway

The synthesis exploits the "push-pull" electronic mechanism. The N-oxide oxygen donates electron density into the ring (activating the 2 and 4 positions), while the methyl groups at 3 and 5 sterically block those positions, directing the incoming nitro group exclusively to the 4-position.

SynthesisPathwaycluster_0Mechanism NoteSM3,5-Dimethylpyridine(3,5-Lutidine)Step1Step 1: N-Oxidation(H2O2, AcOH, 70-80°C)SM->Step1Int3,5-Dimethylpyridine-N-oxideStep1->IntStep2Step 2: Nitration(HNO3, H2SO4, Heat)Int->Step2Prod4-Nitro-3,5-dimethylpyridine-N-oxide(Target)Step2->ProdMechanN-oxide activatesC4 position forElectrophilic Attack

Figure 1: Synthetic pathway demonstrating the activation of the pyridine ring via N-oxidation to facilitate C4 nitration.

Experimental Protocols

Stage 1: N-Oxidation of 3,5-Dimethylpyridine[2]

Objective: To oxidize the pyridine nitrogen, increasing electron density in the ring.

ReagentRoleEquivalentsNotes
3,5-Dimethylpyridine Substrate1.0Liquid, pungent odor.
Glacial Acetic Acid Solvent/Catalyst5.0 - 7.0Forms peracetic acid in situ.
Hydrogen Peroxide (30-35%) Oxidant1.5 - 2.0Add slowly to control exotherm.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and temperature probe.

  • Dissolution: Charge 3,5-dimethylpyridine and Glacial Acetic Acid. Stir to ensure a homogeneous solution.

  • Oxidation: Heat the mixture to 60°C . Add Hydrogen Peroxide dropwise over 30–60 minutes.

    • Critical Control: The reaction is exothermic.[2] Do not allow temperature to spike above 85°C during addition.

  • Reaction: After addition, maintain temperature at 70–80°C for 6–9 hours. Monitor by TLC or HPLC (disappearance of starting material).

  • Workup (Essential for Safety):

    • Concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove acetic acid and excess water.

    • Warning: Ensure all peroxides are consumed or decomposed before distilling to dryness. Test with starch-iodide paper if unsure.

    • The residue (this compound) is typically a hygroscopic solid/oil that can be used directly in the next step, though recrystallization from acetone/ether is possible for high-purity needs.

Stage 2: Nitration of this compound[2]

Objective: Regioselective introduction of the nitro group at the 4-position.

ReagentRoleEquivalentsNotes
This compound Substrate1.0From Stage 1.[3]
Conc. Sulfuric Acid (H2SO4) Solvent/Catalyst~5.0 - 10.0 volActs as dehydrating agent.
Fuming Nitric Acid (HNO3) Nitrating Agent1.5 - 3.0Source of NO2+ ion.

Protocol:

  • Preparation: In a reactor, dissolve the N-oxide residue in Conc. H2SO4.[1] Cool the mixture to 0–10°C .

    • Note: The N-oxide acts as a base; the dissolution is exothermic.

  • Addition: Slowly add Fuming HNO3 (or a pre-mixed solution of HNO3/H2SO4) dropwise, maintaining the temperature below 20°C.

  • Reaction:

    • Once addition is complete, slowly ramp the temperature to 90–100°C .

    • Mechanism: Unlike benzene nitration, pyridine N-oxides require thermal energy to overcome the activation barrier, even with the N-oxide activation.

    • Hold at temperature for 2–4 hours.

  • Quenching & Isolation:

    • Cool the reaction mass to room temperature.[1]

    • Pour onto crushed ice with vigorous stirring. (Exothermic!)

    • Neutralize the acidic solution with Sodium Carbonate (Na2CO3) or Ammonium Hydroxide to pH ~8.

    • A yellow precipitate (the product) often forms. If not, extract with Dichloromethane (DCM) or Chloroform.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or Acetone if necessary.

Safety & Process Logic (Self-Validating Systems)

The synthesis involves energetic materials.[4] The following workflow ensures operator safety and product integrity.

SafetyWorkflowStartStart NitrationCheck1Is Temp < 20°C?Start->Check1Check1->StartNo (Wait)AddAcidAdd HNO3 DropwiseCheck1->AddAcidYesHeatRamp to 90°CAddAcid->HeatMonitorMonitor Exotherm(Cooling Jacket Ready)Heat->MonitorQuenchPour onto Ice(Never add water to acid)Monitor->Quench

Figure 2: Critical safety workflow for the nitration step, emphasizing temperature gates.

Critical Safety Notes:

  • Peroxide Management: In Step 1, ensure no residual peroxides remain before heating the residue or adding strong acid in Step 2. Peroxides + Strong Acid = Explosion Hazard.

  • Thermal Runaway: The nitration of N-oxides can release significant heat. On a large scale, use a dosing pump for HNO3 linked to a temperature interlock.

Characterization & QC

Product: 4-Nitro-3,5-dimethylpyridine-N-oxide Appearance: Light yellow crystalline solid. Melting Point: 174–175°C.

Spectroscopic Data (Representative):

  • 1H NMR (CDCl3/DMSO-d6):

    • The molecule is highly symmetric.

    • δ ~2.3–2.5 ppm (Singlet, 6H): Methyl groups at positions 3 and 5.

    • δ ~8.1–8.3 ppm (Singlet, 2H): Aromatic protons at positions 2 and 6. (Deshielded by the N-oxide and nitro group).

  • 13C NMR:

    • Expected signals: Methyl carbons (~18 ppm), C3/C5 (~130 ppm), C2/C6 (~138 ppm), C4 (~145 ppm, often weak/broad due to nitro group).

References

  • Synthesis of Pyridine N-Oxides

    • Organic Syntheses, Coll.[2] Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953). (Foundational method for H2O2/AcOH oxidation).

    • Source:

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Omeprazole Intermediate Synthesis

    • Saini, S., et al. (2019). "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review." International Journal of PharmTech Research, 12(3), 57-70.

    • Source:

  • Process Safety in Nitration

    • Li, W.S., et al. (2025). "Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology." Journal of Chemical Research.
    • Source:

Application Note: High-Efficiency Direct Arylation of 3,5-Dimethylpyridine-N-Oxide via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the site-selective C-H arylation of 3,5-dimethylpyridine-N-oxide using palladium catalysis. Unlike traditional cross-couplings that require unstable 2-metallated pyridines or expensive 2-halopyridines, this method utilizes the N-oxide moiety as a transient directing group to activate the C2-position.

Key Advantages:

  • Atom Economy: Eliminates the need for pre-functionalization (halogenation/borylation) of the pyridine ring.

  • Regiocontrol: The N-oxide oxygen coordinates to Palladium, exclusively directing arylation to the ortho (C2) position.

  • Scalability: Uses commercially available, air-stable precursors.[1]

Mechanistic Principles & Design Strategy

The Substrate: Why this compound?

The 3,5-dimethyl substitution pattern presents a unique advantage and a specific challenge:

  • Advantage (Symmetry): The molecule has

    
     symmetry. The C2 and C6 positions are chemically equivalent, simplifying the reaction outcome to either mono-arylation (desired) or di-arylation (2,6-bis-aryl).
    
  • Steric/Electronic Profile: The methyl groups at C3/C5 electronically enrich the ring, making the N-oxide oxygen a stronger Lewis base for Pd coordination compared to electron-deficient pyridines. However, the C3-methyl group exerts steric pressure on the C2 position, requiring a ligand system that is bulky enough to promote reductive elimination but flexible enough to permit the CMD (Concerted Metallation-Deprotonation) transition state.

The "Fagnou" Mechanism (CMD Pathway)

The reaction does not proceed via a traditional


 mechanism. Instead, it follows a Concerted Metallation-Deprotonation (CMD)  pathway.
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Ligand Exchange: The halide is displaced by a carboxylate/carbonate base.

  • C-H Activation (CMD): The N-oxide oxygen coordinates to the Pd(II) center. A carbonate or pivalate ligand acts as an intramolecular base, deprotonating the C2-H while the Pd forms a bond with C2 simultaneously.

  • Reductive Elimination: The C-C bond forms, releasing the 2-aryl-3,5-dimethylpyridine-N-oxide.

Visualization: Reaction Mechanism

CMD_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)-L Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Br replaced by Carbonate/OAc) OxAdd->LigEx + K2CO3 Coord Substrate Coordination (N-Oxide O binds Pd) LigEx->Coord + this compound CMD CMD Transition State (Base deprotonates C2) Coord->CMD Rate Limiting Step RedElim Reductive Elimination (Product Release) CMD->RedElim - HCO3- RedElim->Pd0 Regeneration

Caption: The CMD catalytic cycle showing the critical role of base-assisted deprotonation directed by the N-oxide.

Experimental Protocols

Protocol A: Direct C-H Arylation (Standard Conditions)

This protocol is optimized for coupling This compound with aryl bromides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃·HBF₄ (15 mol%) (Note: The HBF4 salt is air-stable; free phosphine is pyrophoric)

  • Base: K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Toluene (anhydrous, 0.3 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial with crimp cap) equipped with a magnetic stir bar.

    • Cool under argon flow.

  • Solids Addition:

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(t-Bu)₃·HBF₄ (43.5 mg, 0.15 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add this compound (123 mg, 1.0 mmol).

    • Note: If the Aryl Bromide is a solid, add it now (1.2 mmol).

  • Solvent & Liquids:

    • Seal the vial. Evacuate and backfill with Argon (3x).

    • Inject anhydrous Toluene (3.3 mL) via syringe.

    • If the Aryl Bromide is liquid, inject it now (1.2 mmol).

  • Reaction:

    • Place the vial in a pre-heated oil bath or heating block at 110°C .

    • Stir vigorously (800+ RPM) for 16–24 hours.

    • Visual Check: The reaction typically turns dark brown/black.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite/Silica to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (gradient 100:0 to 95:5). N-oxides are polar; MeOH is often required.

Protocol B: Deoxygenation (Post-Coupling Reduction)

To obtain the final pyridine drug scaffold, the N-oxide must be removed.

Reagents:

  • Substrate: 2-Aryl-3,5-dimethylpyridine-N-oxide

  • Reductant: Ammonium Formate (5.0 equiv)

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Methanol (0.1 M)

Procedure:

  • Dissolve the N-oxide product in Methanol.

  • Add Ammonium Formate and Pd/C carefully (under Argon).

  • Reflux (65°C) for 2–4 hours.

  • Filter through Celite, concentrate, and neutralize with sat. NaHCO₃ if necessary. Extract with DCM.[3]

Experimental Workflow Visualization

Workflow Setup 1. Setup Dry Vial, Ar atm Mix 2. Reagent Mix Pd, Ligand, Base, Substrate in Toluene Setup->Mix Heat 3. Reaction 110°C, 16-24h Mix->Heat Workup 4. Workup Filter (Celite), Concentrate Heat->Workup Purify 5. Purification Silica Column DCM:MeOH Workup->Purify Reduce 6. Reduction Pd/C, HCOONH4 (Optional) Purify->Reduce

Caption: Step-by-step workflow from setup to final reduced pyridine product.

Data Summary & Optimization

The following table summarizes expected yields based on the electronic nature of the coupling partner (Aryl Bromide).

EntryAryl Bromide TypeExample SubstrateYield (N-Oxide)Notes
1Electron-NeutralBromobenzene85-92%Standard baseline.
2Electron-Rich4-Bromoanisole78-85%Slower oxidative addition; may require 24h.
3Electron-Poor4-Bromobenzotrifluoride90-95%Fast reaction; check for bis-arylation.
4Sterically Hindered2-Bromotoluene60-75%Steric clash at C2; increase catalyst to 10 mol%.
5Heterocyclic3-Bromopyridine70-80%Potential catalyst poisoning; ensure high purity.

Critical Control Point: Mono- vs. Di-arylation Since this compound is symmetric, the C6 position becomes active after C2 is arylated.

  • To favor Mono-arylation: Use 1.0 equiv N-oxide and 1.0–1.2 equiv Ar-Br.

  • To favor Di-arylation: Use 1.0 equiv N-oxide and 3.0 equiv Ar-Br.

Troubleshooting & Safety

  • Low Conversion:

    • Cause: Inactive catalyst or oxidized ligand.

    • Fix: Ensure P(t-Bu)3 salt is white (not yellow) and Toluene is degassed. The active species is electron-rich; oxygen kills it.

  • Regioselectivity Issues:

    • While rare for this substrate, ensure the temperature is maintained at 110°C. Lower temperatures may not provide enough energy for the CMD barrier, leading to stalled reactions rather than regio-scrambling.

  • Safety Warning:

    • Pyridine N-oxides are generally stable but can decompose exothermically at very high temperatures (>200°C). Do not overheat the oil bath.

    • P(t-Bu)3 is pyrophoric if liberated from the HBF4 salt in air. Handle the salt in air, but the reaction mixture under Argon.

References

  • Fagnou, K. et al. (2006). Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides.[1][4][5][6] Science. [Link]

  • Campeau, L.-C., & Fagnou, K. (2006). High-Yielding, Regioselective Direct Arylation of Pyridine N-Oxides.[1][4][5] Journal of the American Chemical Society.[7] [Link]

  • Tan, Y., & Hartwig, J. F. (2012).[7] Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis.[7] Journal of the American Chemical Society.[7] [Link]

  • Li, X. et al. (2016).[5] Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates.[5] Organic & Biomolecular Chemistry.[2][5][8][9][10] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Dimethylpyridine-N-oxide. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical chemical intermediate. As a precursor in the production of pharmaceuticals like omeprazole, mastering its synthesis is crucial.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding theoretical knowledge in practical, field-proven insights.

Core Synthesis Principles: The N-Oxidation Reaction

The conversion of 3,5-dimethylpyridine (also known as 3,5-lutidine) to its corresponding N-oxide is a classic example of heteroatom oxidation. The reaction mechanism involves the nucleophilic nitrogen atom of the pyridine ring attacking the electrophilic oxygen of a peroxy acid. This forms the N-O bond and releases a carboxylic acid as a byproduct. The N-oxide group significantly alters the electronic properties of the pyridine ring, activating it for subsequent functionalization, such as electrophilic nitration at the 4-position.[1][3]

G cluster_reactants Reactants cluster_products Products Lutidine 3,5-Dimethylpyridine Noxide This compound Lutidine->Noxide N-Oxidation PeroxyAcid Peroxy Acid (e.g., Peracetic Acid) Acid Carboxylic Acid (e.g., Acetic Acid) PeroxyAcid->Acid Oxygen Transfer

Caption: General mechanism of 3,5-dimethylpyridine N-oxidation.

Detailed Experimental Protocol: Hydrogen Peroxide/Acetic Acid Method

This protocol is a robust and commonly cited method for the laboratory-scale synthesis of this compound.[4][5]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid (approx. 10 volumes).

  • Oxidant Addition: While stirring, carefully and slowly add hydrogen peroxide (35% solution, 1.1-1.5 eq) to the mixture. The addition is exothermic; maintain control of the temperature.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 5-8 hours.[1][4][5] Monitor the reaction progress by TLC or HPLC by checking for the disappearance of the starting material.

  • Quenching & Acid Removal: Cool the mixture to room temperature. The excess peracetic acid formed in situ should be handled with care. The bulk of the glacial acetic acid is removed under reduced pressure using a rotary evaporator. Safety Note: Do not distill to complete dryness at high temperatures, as residual peroxides can be explosive.[6]

  • Neutralization: Dilute the remaining viscous residue with water. Carefully neutralize the solution by adding sodium carbonate in small portions until the pH reaches approximately 10.[4][5] This step can be highly effervescent.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract multiple times (5-6x) with chloroform or dichloromethane. The product has significant water solubility, so numerous extractions are essential for a good yield.[5]

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which often appears as a beige or light-yellow solid.[7]

  • Purification (Optional): The product is notoriously hygroscopic.[4] For high-purity material, recrystallization can be performed by dissolving the solid in a minimal amount of a suitable solvent like diethyl ether and allowing it to crystallize at low temperatures (e.g., 4°C).[5]

Troubleshooting Guide (Q&A)

G start Problem Encountered prob1 Low or No Conversion Unreacted Starting Material Present start->prob1 prob2 Low Yield Post-Workup Product Lost During Isolation start->prob2 prob3 Difficult Purification Oily / Impure / Hygroscopic Product start->prob3 cause1a Degraded H₂O₂ prob1:f0->cause1a Potential Cause cause1b Insufficient Temperature / Time prob1:f0->cause1b Potential Cause cause2a Product is Water Soluble prob2:f0->cause2a Potential Cause cause2b Incomplete Neutralization (pH < 9) prob2:f0->cause2b Potential Cause cause3a Hygroscopic Nature prob3:f0->cause3a Potential Cause cause3b Residual Acetic Acid prob3:f0->cause3b Potential Cause sol1a Use fresh, titrated H₂O₂ cause1a->sol1a Solution sol1b Ensure 80-90°C for 5+ hours cause1b->sol1b Solution sol2a Increase extractions (5-6x) Use CHCl₃ or DCM cause2a->sol2a Solution sol2b Adjust pH to 10 with Na₂CO₃ cause2b->sol2b Solution sol3a Dry under high vacuum Handle under inert gas if possible cause3a->sol3a Solution sol3b Improve vacuum distillation of AcOH Co-evaporate with water cause3b->sol3b Solution

Caption: Troubleshooting workflow for common synthesis issues.

Q1: My reaction is incomplete; TLC/HPLC analysis shows significant amounts of starting 3,5-lutidine remain. What went wrong?

A1: This is a common issue that typically points to three potential causes:

  • Oxidant Potency: Hydrogen peroxide solutions can degrade over time. It is crucial to use a fresh bottle or titrate an older one to confirm its concentration. The in situ formation of peracetic acid is the rate-limiting step, and insufficient H₂O₂ will lead to incomplete conversion.

  • Reaction Temperature: The N-oxidation of lutidine requires sufficient thermal energy. Ensure your reaction mixture consistently maintains a temperature of at least 80°C.[5] Temperatures below this will drastically slow the reaction rate.

  • Reaction Time: While some protocols suggest 5 hours, sterically hindered or less reactive pyridines may require longer reaction times.[4] If the temperature and oxidant concentration are correct, consider extending the reaction time and monitoring until the starting material is consumed.

Q2: My reaction seems to have worked, but my final yield after work-up is very low.

A2: The culprit is almost certainly the highly polar and water-soluble nature of the this compound product.

  • Extraction Inefficiency: The product can partition between the aqueous and organic layers during extraction. A low number of extractions (1-2x) will leave a significant amount of product in the aqueous phase. It is imperative to perform multiple, vigorous extractions (at least 5-6) with a suitable chlorinated solvent like chloroform or dichloromethane to maximize recovery.[5][7]

  • Improper pH: The product is a weak base. During work-up, the pH must be adjusted to be sufficiently alkaline (pH ~10) to ensure the N-oxide is in its free base form, which is more soluble in organic solvents.[4][5] If the solution remains acidic, the protonated N-oxide salt will be highly water-soluble and will not extract.

Q3: My final product is a sticky, discolored oil instead of a crystalline solid. How can I purify it?

A3: This issue stems from two main characteristics of the product: its hygroscopicity and potential impurities.

  • Hygroscopicity: this compound readily absorbs atmospheric moisture to form a dihydrate, which can appear as a viscous liquid or sticky solid.[4] The product must be dried thoroughly under high vacuum. Handling and storage should be done in a desiccator or, ideally, a glovebox.

  • Residual Acetic Acid: Incomplete removal of glacial acetic acid during the initial evaporation step is a common problem. The residual acid can form a salt with the product, preventing crystallization. To ensure its removal, add water to the crude residue and re-evaporate under vacuum; this process can be repeated 2-3 times to azeotropically remove traces of acetic acid.[5]

  • Purification Strategy: A proven method for obtaining clean, crystalline material is to dissolve the crude product in a solvent like cold diethyl ether, filter out any insoluble impurities, and then allow the solvent to evaporate slowly in a refrigerator (around 4°C).[5] This encourages the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best? Hydrogen Peroxide/Acetic Acid vs. m-CPBA?

A1: The choice depends on scale, cost, and desired reaction conditions.

Oxidizing SystemProsCons
H₂O₂ / Glacial Acetic Acid Inexpensive reagents; byproduct is water/acetic acid; suitable for large scale.[1]Requires heating (80-90°C); acetic acid removal can be tedious; potential for runaway reaction if H₂O₂ is added too quickly.[8]
m-CPBA (meta-Chloroperoxybenzoic Acid) Often gives higher yields for substituted pyridines; reactions can run at lower temperatures (room temp to 40°C).[1]More expensive; byproduct (m-chlorobenzoic acid) must be removed, typically via a basic wash or filtration, which can complicate work-up.[1]

For general laboratory use, the H₂O₂/acetic acid method is cost-effective and reliable. For sensitive substrates or when avoiding high temperatures is critical, m-CPBA is an excellent alternative.

Q2: What are the primary safety hazards I should be aware of?

A2: The primary hazard involves the handling of peroxy acids.

  • Peroxide Instability: Peracetic acid, formed in situ, is a strong oxidant and can be explosive at high concentrations.[9] Never allow the reaction temperature to rise uncontrollably.

  • Thermal Decomposition: Do not distill the reaction mixture to dryness when removing the acetic acid. Residual, unreacted peroxides can concentrate and decompose violently upon heating.[6] It is recommended to destroy any residual peroxide with a reducing agent (e.g., sodium sulfite) before final solvent removal if you suspect a large excess remains.

  • Exothermic Reaction: The initial addition of hydrogen peroxide is exothermic. Add it slowly and with efficient stirring to dissipate heat. For larger-scale reactions, an ice bath should be on standby.

Q3: Why is the N-oxide product useful for further reactions?

A3: The N-oxide group is an "activating group." It increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, through resonance. This makes the ring more susceptible to electrophilic substitution (like nitration) than the starting 3,5-lutidine.[3][10] Furthermore, the N-oxide can be easily removed later in a synthetic sequence by reduction, restoring the original pyridine ring.[11]

G cluster_workflow Purification Workflow for Hygroscopic Product A Crude Product (Oily/Sticky Solid) B Dissolve in H₂O, then Rotovap to remove Acetic Acid A->B 1. Acid Removal C Dry under High Vacuum (≥ 4 hours) B->C 2. Water Removal D Dissolve in minimal cold Diethyl Ether C->D 3. Recrystallization E Filter any insolubles D->E F Slow Evaporation at 4°C E->F G Isolate Crystals & Dry F->G H Store in Desiccator G->H 4. Final Storage

Caption: Recommended purification workflow for this compound.

References
  • Patsnap. (n.d.). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Eureka. Retrieved from [Link]

  • Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Gálico, D. A., et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 706–709. Available at: [Link]

  • Wikipedia. (n.d.). 3,5-Lutidine. Retrieved from [Link]

  • Tuoda. (2024). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (2010). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Gálico, D. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57401. Available at: [Link]

  • Google Patents. (2010). CN101648910B - Method for preparing this compound.
  • Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation. Retrieved from [Link]

  • Zaragoza, F. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Safety and Handling of Organic Peroxides. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • PubChem. (n.d.). Peracetic Acid. National Institutes of Health. Retrieved from [Link]

  • Lab Manager. (2023). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]

  • Google Patents. (1969). US3467659A - Process for the reduction of pyridine n-oxides.

Sources

Module 1: Critical Safety & Stability (The "Zero-Incident" Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting guide for the purification of 3,5-Dimethylpyridine-N-oxide (CAS: 3718-65-8). This guide prioritizes safety and purity, addressing the specific physicochemical challenges of N-oxides: hygroscopicity, thermal instability, and polarity-induced purification difficulties.[1]

WARNING: Pyridine N-oxides possess latent thermal instability. While this compound is generally stable up to its melting point (~100–105°C), crude mixtures containing oxidants or acids can undergo runaway decomposition.[1]

Q: I see a color change (yellow/brown) and exotherm during solvent removal. What is happening? A: This indicates a potential "runaway" decomposition or the presence of residual peroxides.

  • Cause: If you synthesized the N-oxide using Hydrogen Peroxide (

    
    ) and Acetic Acid, you likely have residual peracetic acid.[1][2] Concentrating this mixture under heat is an explosion hazard.[3]
    
  • The Fix (Quench Protocol):

    • Before any concentration, test for peroxides using a starch-iodide strip.

    • If positive (blue/black), add solid Sodium Metabisulfite (

      
      )  or Manganese Dioxide (
      
      
      
      ) to the reaction mixture until the test is negative.[1]
    • Never distill the crude reaction mixture to dryness without confirming peroxide neutralization.

Q: Can I distill this compound to purify it? A: Vacuum distillation is possible but high risk and generally discouraged for N-oxides unless necessary.

  • Risk: N-oxides can undergo deoxygenation or rearrangement explosively at high temperatures (

    
    ).
    
  • Protocol: If you must distill, use a Kugelrohr apparatus under high vacuum (

    
    ) to keep the bath temperature below 
    
    
    
    .[1] Ensure a blast shield is in place.

Module 2: Isolation & Phase Separation (The "Sticky Solid" Issue)

Q: My product is a viscous oil/gum that won't solidify. How do I get the crystalline solid? A: this compound is highly hygroscopic.[1] Absorbed atmospheric water lowers the melting point, resulting in a "sticky" gum.[1]

Troubleshooting Workflow:

  • Azeotropic Drying: Dissolve the gum in Toluene or Benzene and rotary evaporate. Repeat 2–3 times. This physically carries over water (azeotrope).

  • Solvent Switch: After drying, switch to Diethyl Ether (anhydrous).

  • Trituration: Sonicate the gum in cold Diethyl Ether. The 3,5-lutidine N-oxide is insoluble in ether, while impurities (unreacted starting material) often dissolve.[1] The gum should turn into a beige/white powder.

Q: Which solvent system is best for extraction from the aqueous reaction layer? A: Standard ether/ethyl acetate extractions often fail because the N-oxide is too water-soluble.

  • The Solution: Use Chloroform (

    
    )  or DCM .
    
  • Mechanism: Chloroform acts as a hydrogen bond donor to the N-oxide oxygen, significantly increasing the partition coefficient into the organic phase.[1]

  • Protocol:

    • Basify aqueous layer to pH

      
       using solid 
      
      
      
      (Salting out effect).
    • Extract continuously with

      
       (
      
      
      
      volumes).

Module 3: Removing Unreacted Starting Material (3,5-Lutidine)[1][4]

Q: TLC shows a spot for unreacted 3,5-lutidine. How do I remove it without a column? A: You can exploit the drastic difference in basicity and physical state.

  • Data:

    • 3,5-Lutidine (

      
      , Liquid)[1]
      
    • 3,5-Lutidine-N-oxide (

      
      , Solid)[1]
      

Method A: The "Wash" (Preferred) Since the starting material is a liquid and the product is a solid, trituration is highly effective.[1]

  • Suspend the crude solid in n-Hexane or Pentane .

  • Sonicate for 10 minutes.

  • Filter the solid.[4] The non-polar 3,5-lutidine dissolves in the hexane; the polar N-oxide remains on the filter.[1]

Method B: The "pKa Swing" (For liquid mixtures) If you must extract:

  • Dissolve mixture in

    
    .
    
  • Wash with dilute HCl (pH 3–4) .

    • Why: At pH 3, the starting material (3,5-lutidine) is protonated (

      
      ) and moves to the water layer.[1] The N-oxide (
      
      
      
      ) remains largely unprotonated and stays in the organic layer (or partitions, but less so than the cation).[1]
    • Caution: N-oxides are very water-soluble; you will lose some yield. Method A is superior.

Module 4: Chromatographic Purification

Q: The N-oxide "tails" badly on silica gel, contaminating my fractions. How do I fix this? A: N-oxides interact strongly with the acidic silanol groups (


) on silica gel, causing streaking.

Optimization Table:

ParameterRecommendationMechanism
Stationary Phase Neutral Alumina (Brockmann Grade III)Alumina lacks the acidic protons of silica, preventing strong H-bonding drag.
Mobile Phase (Silica) DCM : MeOH (95:5) + 1% Triethylamine The amine blocks active silanol sites, allowing the N-oxide to elute cleanly.[1]
Mobile Phase (Alumina) Ethyl Acetate : Ethanol (Gradient)Gentler elution profile for polar compounds.
Reverse Phase C18 Column (Water/MeCN)Highly effective. N-oxide elutes early (polar); SM elutes late (non-polar).

Visualized Workflows

Figure 1: Purification Decision Matrix

Use this logic tree to determine the correct purification route based on your crude material's state.[1]

PurificationLogic Start Crude Reaction Mixture (Post-Quench) StateCheck Physical State? Start->StateCheck Liquid Oily/Viscous Liquid StateCheck->Liquid Contains Water/Solvent Solid Solid / Precipitate StateCheck->Solid Dry Azeotrope Azeotropic Drying (Toluene/Rotovap) Liquid->Azeotrope Trituration Trituration / Wash (Cold Ether or Hexane) Solid->Trituration Azeotrope->Trituration Filtration Vacuum Filtration Trituration->Filtration PurityCheck Check Purity (TLC/NMR) Filtration->PurityCheck Pure Pure Product (White Crystals) PurityCheck->Pure >98% Impure Impure (SM present) PurityCheck->Impure <95% Column Column Chromatography (Alumina or DCM/MeOH/TEA) Impure->Column Column->Pure

Caption: Decision tree for isolating this compound. Blue = Start, Red = Critical Decision/Issue, Green = Success, Yellow = Key Purification Step.[1]

Figure 2: The "Salting Out" Extraction Protocol

Follow this specific workflow to maximize yield from aqueous reaction streams.

ExtractionWorkflow AqLayer Aqueous Reaction Layer (Acidic, pH < 4) Basify Add Na2CO3 (Solid) Adjust to pH 10 AqLayer->Basify Neutralize Acids Saturate Saturate with NaCl (Salting Out) Basify->Saturate Decrease Water Solubility Extract Extract x3 with CHCl3 (Chloroform) Saturate->Extract Phase Transfer Dry Dry Organic Layer (Na2SO4 + Filtration) Extract->Dry Evap Evaporate & Triturate (Yields Solid) Dry->Evap

Caption: Optimized extraction workflow utilizing pH manipulation and salting-out effects to recover water-soluble N-oxides.

References

  • Organic Syntheses. (1953). 3-Methylpyridine-N-oxide (Analogous procedure for methyl-substituted pyridine N-oxides). Organic Syntheses, Coll. Vol. 4, p.655.[1] Retrieved January 30, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylpyridine-N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethylpyridine-N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this crucial synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the widely used hydrogen peroxide/acetic acid method.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or I have recovered mostly unreacted starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential causes and solutions:

  • Insufficient Reaction Time or Temperature: The oxidation of 3,5-lutidine to its N-oxide is not instantaneous and requires sufficient thermal energy to proceed at an appreciable rate.

    • Causality: The in-situ formation of peracetic acid from hydrogen peroxide and acetic acid, and its subsequent reaction with the pyridine nitrogen, is temperature-dependent. Lower temperatures will significantly slow down the rate of N-oxidation.

    • Recommended Action: Ensure your reaction is heated to the recommended temperature range of 80-90°C.[1][2][3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion. Some protocols suggest reaction times of 5 hours at 80°C, while others extend this to 16 hours at 90°C for larger scales.[2][3]

  • Inadequate Amount of Oxidizing Agent: An insufficient molar equivalent of hydrogen peroxide will naturally lead to incomplete conversion of the starting material.

    • Causality: The stoichiometry of the reaction requires at least one equivalent of the oxidizing agent per equivalent of the pyridine.

    • Recommended Action: While a slight excess of hydrogen peroxide is often used, a large excess should be avoided as it can lead to side reactions and complicates the work-up. A common protocol uses approximately 1.7 equivalents of 35% hydrogen peroxide relative to 3,5-dimethylpyridine.[2][4] For larger-scale reactions, a staged addition of hydrogen peroxide may be beneficial to control the reaction exotherm and ensure complete conversion.[3]

  • Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially at elevated temperatures or in the presence of metal impurities.

    • Causality: The decomposition of H₂O₂ into water and oxygen reduces the amount of active oxidizing agent available for the N-oxidation.

    • Recommended Action: Use a fresh, properly stored bottle of hydrogen peroxide. Ensure your reaction glassware is clean and free from metal contaminants.

Issue 2: Difficulty in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate a pure, solid product. The product seems to be an oil or a sticky solid. What are the best practices for work-up and purification?

Answer: The work-up and purification of this compound can be challenging due to its physical properties, particularly its hygroscopic nature and high polarity.[2]

  • Incomplete Removal of Acetic Acid: Residual acetic acid can interfere with crystallization and make the product oily.

    • Causality: Acetic acid is a high-boiling point solvent and can be difficult to remove completely.

    • Recommended Action: After the reaction, it is crucial to remove the excess acetic acid under reduced pressure.[2][4] To ensure complete removal, some protocols recommend adding water to the residue and concentrating it again under vacuum, repeating this process multiple times.[2][4]

  • Product is Highly Water-Soluble: this compound has significant solubility in water, which can lead to low recovery during aqueous extraction.

    • Causality: The N-oxide group imparts a high degree of polarity and allows for strong hydrogen bonding with water molecules.[1][4]

    • Recommended Action: After neutralizing the acidic reaction mixture with a base like sodium carbonate to a pH of around 10, perform multiple extractions with a suitable organic solvent such as chloroform or dichloromethane.[2][4] Using a larger volume of solvent for extraction and performing multiple extractions (e.g., 5 times) will improve the recovery of the product from the aqueous layer.[2]

  • Hygroscopic Nature of the Product: The final product readily absorbs moisture from the atmosphere, which can prevent it from solidifying or cause it to become a viscous liquid.

    • Causality: The polar N-O bond readily forms hydrogen bonds with water molecules, leading to the formation of hydrates.[4]

    • Recommended Action: Dry the combined organic extracts thoroughly with a suitable drying agent like anhydrous sodium sulfate.[2][4] After removing the solvent under reduced pressure, it is advisable to dry the product under high vacuum. If the product is crystalline, it should be stored in a desiccator to prevent hydration.[2] For small-scale use, preparing a stock solution in an anhydrous solvent can be a practical way to handle the hygroscopic solid.[5]

Issue 3: Presence of Impurities in the Final Product

Question: My final product shows impurities in the NMR or by other analytical techniques. What are the possible side reactions, and how can they be minimized?

Answer: While the N-oxidation of 3,5-lutidine is generally a clean reaction, side reactions can occur, especially if the reaction conditions are not carefully controlled.

  • Ring Opening or Degradation: Overly harsh reaction conditions can lead to the degradation of the pyridine ring.

    • Causality: The pyridine N-oxide ring is activated towards both electrophilic and nucleophilic attack, and at very high temperatures or with a large excess of oxidant, ring-opening pathways can become accessible.[1][4]

    • Recommended Action: Adhere to the recommended temperature range (80-90°C). Avoid prolonged heating once the reaction has reached completion as monitored by TLC.

  • Formation of Polychlorinated Biphenyls (PCBs) if using m-CPBA: While not the primary method for this specific synthesis, the use of m-chloroperoxybenzoic acid (m-CPBA) is a common alternative for N-oxidations.

    • Causality: The byproduct, m-chlorobenzoic acid, can potentially lead to trace aromatic impurities under certain conditions.

    • Recommended Action: If using m-CPBA, an improved work-up procedure involves using solid potassium carbonate to remove the m-chlorobenzoic acid byproduct, avoiding aqueous conditions that can complicate purification.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the reaction?

A1: Glacial acetic acid serves two primary functions in this synthesis. Firstly, it is the solvent for the reaction. Secondly, it reacts with hydrogen peroxide to form peracetic acid in situ. Peracetic acid is a more potent oxidizing agent than hydrogen peroxide alone and is responsible for the efficient N-oxidation of the pyridine nitrogen.[1]

Q2: Can I use a different oxidizing agent instead of hydrogen peroxide?

A2: Yes, other oxidizing agents can be used for the N-oxidation of pyridines. Meta-chloroperoxybenzoic acid (m-CPBA) is a common alternative and has been shown to give high yields for 3-substituted pyridines.[1] Other systems, such as those using catalytic amounts of methyltrioxorhenium with hydrogen peroxide, have also been reported.[2] However, the hydrogen peroxide/acetic acid system is often preferred for its cost-effectiveness and relatively simple setup.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar solvent (like methanol or ethyl acetate) and a less polar solvent (like dichloromethane or hexane). The this compound product is significantly more polar than the starting 3,5-lutidine, so it will have a lower Rf value on the TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What is the mechanism of the N-oxidation reaction?

A4: The reaction proceeds through an electrophilic attack of the peracid's oxygen atom on the nitrogen of the pyridine ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peracid (e.g., peracetic acid). This results in the formation of the N-O bond and the release of the corresponding carboxylic acid (acetic acid in this case).

Q5: My final product is a dihydrate. Is this normal, and how does it affect subsequent reactions?

A5: Yes, it is quite common to isolate this compound as a dihydrate, especially if the work-up involves water.[4] The crystal structure of the dihydrate has been characterized and shows that the water molecules are involved in hydrogen bonding with the N-oxide oxygen atom.[4] For many subsequent reactions, the presence of water of hydration may not be detrimental, but for reactions requiring strictly anhydrous conditions, the dihydrate would need to be dried, for example, by azeotropic distillation with toluene.[5]

III. Experimental Protocols & Data

Detailed Protocol for this compound Synthesis

This protocol is adapted from established literature procedures.[2][4]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% aqueous solution)

  • Sodium Carbonate

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (0.051 mol, 5.82 mL) and glacial acetic acid (0.5 mol, 29.8 mL).

  • Addition of Oxidant: To the stirred solution, add 35% hydrogen peroxide (5 mL).

  • Reaction: Heat the reaction mixture to an internal temperature of 80°C and maintain this temperature for 5 hours.

  • Work-up - Removal of Acetic Acid: After 5 hours, cool the flask to room temperature using an ice bath. Remove the excess acetic acid under reduced pressure using a rotary evaporator. To ensure complete removal, add 10 mL of distilled water to the residue and evaporate again. Repeat this step.

  • Neutralization and Extraction: Dissolve the resulting viscous product in distilled water. Adjust the pH to 10 by carefully adding solid sodium carbonate. Transfer the aqueous solution to a separatory funnel and extract five times with chloroform (5 x 50 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes. Filter off the drying agent and remove the solvent under reduced pressure to yield the product, which may be a crystalline powder.[2]

Data Summary: Reaction Conditions
ParameterRecommended ValueRationale
Temperature 80-90°COptimizes reaction rate without significant degradation.[1][2][3]
Reaction Time 5-16 hoursDependent on scale and temperature; should be monitored.[2][3]
Solvent Glacial Acetic AcidActs as both solvent and reactant to form peracetic acid.[1]
Oxidizing Agent 35% Hydrogen PeroxideCost-effective and efficient oxidant.[2][4]
Work-up pH ~10Ensures the product is in its free base form for extraction.[2][4]

IV. Visualizations

Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine 3,5-Lutidine and Glacial Acetic Acid B 2. Add 35% H₂O₂ A->B C 3. Heat at 80-90°C (5-16 hours) B->C D 4. Cool and Remove Acetic Acid (Vacuum) C->D Reaction Complete E 5. Dilute with H₂O, Neutralize to pH 10 (Na₂CO₃) D->E F 6. Extract with CHCl₃ (5 times) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Evaporate Solvent (Vacuum) G->H I 9. Isolate Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low Product Yield? CheckTemp Reaction Temp 80-90°C? Start->CheckTemp CheckTime Sufficient Reaction Time? CheckTemp->CheckTime Yes IncreaseTemp Increase/Maintain Temperature CheckTemp->IncreaseTemp No CheckOxidant Sufficient H₂O₂? CheckTime->CheckOxidant Yes IncreaseTime Increase Reaction Time (Monitor by TLC) CheckTime->IncreaseTime No AddOxidant Check H₂O₂ Equivalents and Freshness CheckOxidant->AddOxidant No Success Yield Improved CheckOxidant->Success Yes IncreaseTemp->Success IncreaseTime->Success AddOxidant->Success

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Campos-Gaxiola, J. J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57545. Available at: [Link]

  • Brändström, A. E., & Lamm, B. R. (1984). Intermediates for the preparation of omeprazole. Patent 0103553. Available at:

  • Vega-Teijido, M., et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1687–1690. Available at: [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Retrieved from

  • Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Reddit. (2023). How to dry pyridine N-oxide obtained commercially. Retrieved from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3,5-Dimethylpyridine-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile reagent. By understanding and implementing the protocols and troubleshooting steps outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding atmosphere. This compound is known to be very hygroscopic, readily taking up water to form a stable dihydrate.[1] This can lead to several experimental issues, including inaccurate weighing, changes in the physical state of the compound (clumping or becoming a syrup), and altered reactivity, potentially compromising the stoichiometry and outcome of your reactions.[2][3]

Q2: I opened a new bottle of this compound and it appears clumpy. Is it still usable?

A2: Clumping is a clear indication of moisture absorption.[3] While the compound may still be usable for some applications, the water content is unknown and could negatively impact your experiment. For reactions sensitive to water, it is highly recommended to dry the compound before use or to use a fresh, unopened container and handle it under strictly anhydrous conditions.[3]

Q3: How should I store this compound to prevent moisture absorption?

A3: Proper storage is critical. The compound should be kept in a tightly sealed container, preferably with a secondary seal like Parafilm®, and placed inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, or molecular sieves).[2] For highly sensitive applications, storing the material inside an inert atmosphere glove box is the best practice.[4]

Q4: What is the most accurate way to weigh this compound?

A4: Due to its rapid moisture uptake, weighing this compound on an open bench can lead to significant errors. The most accurate method is to weigh the compound inside a glove box with a low-humidity, inert atmosphere.[5] If a glove box is unavailable, work quickly and use a "weighing by difference" technique: weigh the sealed vial, remove the desired amount of reagent in a fume hood, and then re-weigh the sealed vial. The difference in mass is the amount of compound transferred.[3]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Probable Cause Recommended Solution(s)
Inconsistent reaction yields or formation of unexpected byproducts. The absorbed water is likely interfering with the reaction. It can act as a nucleophile, alter the catalyst's activity, or react with other reagents.[6][7]1. Dry the Reagent: Use one of the validated drying protocols below. 2. Quantify Water Content: Perform a Karl Fischer titration to determine the exact water content and adjust reagent stoichiometry accordingly. 3. Strict Anhydrous Technique: Handle the reagent exclusively in an inert atmosphere glove box.
Difficulty in achieving a stable weight on the analytical balance. The compound is actively absorbing moisture from the air, causing the mass to continuously increase.[3]1. Use a Glove Box: This provides the most stable environment for weighing.[4] 2. Work Quickly: Minimize the time the container is open. 3. Enclosed Weighing: Use a vessel with a narrow opening to reduce the surface area exposed to the atmosphere.
The solid has turned into a gummy or syrupy substance. Significant moisture absorption has occurred, potentially leading to deliquescence (dissolving in the absorbed water).1. Drying is Essential: Attempt to dry the material using the azeotropic distillation method, as oven drying may be less effective for a semi-liquid. 2. Consider Discarding: If the material cannot be effectively dried and purified, it may be best to discard it according to safety guidelines and start with a fresh batch.
Precipitate forms in a stock solution prepared in an anhydrous solvent. The hygroscopic compound introduced a sufficient amount of water to exceed the solubility of the hydrate or the compound itself in the organic solvent.[3]1. Ensure Anhydrous Conditions: Prepare stock solutions inside a glove box using anhydrous solvents. 2. Dry the Compound First: Dry the this compound before preparing the solution. 3. Prepare Fresh Solutions: Make smaller batches of the stock solution immediately before use.

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in a sample.[8] It is selective for water and can detect even trace amounts.[8]

Principle: The titration is based on the reaction of iodine with water and sulfur dioxide in the presence of a base and an alcohol.[9][10]

Procedure (Volumetric Method):

  • System Preparation: The KF titrator's vessel is filled with a suitable KF solvent (e.g., anhydrous methanol). The solvent is then pre-titrated to a dry endpoint to eliminate any residual moisture in the cell.

  • Sample Preparation: In a glove box or a low-humidity environment, accurately weigh approximately 100-200 mg of this compound into a gas-tight syringe or a vial.

  • Sample Introduction: Quickly inject the sample into the KF titration cell.

  • Titration: Start the titration. The KF reagent, containing a known concentration of iodine, is added until all the water from the sample has been consumed. The endpoint is detected potentiometrically.[10]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known titer.

Note: For very low water content, coulometric Karl Fischer titration is more suitable.[10]

Protocol 2: Drying of this compound

Method A: Oven Drying Under Vacuum

This method is suitable for removing loosely bound water.

  • Preparation: Place a thin layer of the hygroscopic compound in a clean, dry Schlenk flask or a vacuum-rated desiccator.

  • Drying: Heat the sample under vacuum. Crucially, the temperature should be well below the compound's melting point (100-104°C) to avoid decomposition or melting. A temperature of 60-70°C is a safe starting point.[11]

  • Drying to Constant Weight: Periodically cool the flask to room temperature under vacuum before weighing. The compound is considered dry when two consecutive weighings (at least 24 hours apart) are constant.[11]

  • Storage: Once dry, store the compound in a desiccator or preferably in a glove box.

Method B: Azeotropic Distillation with Toluene

This is a very effective method for removing water, especially when it is tightly bound or when the compound is in a semi-liquid state.[12]

  • Setup: In a fume hood, place the hydrated this compound in a round-bottom flask. Add a sufficient amount of dry toluene to fully suspend the solid. Attach a Dean-Stark trap and a condenser to the flask.

  • Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.[13] Since water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow and return to the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Allow the apparatus to cool. Remove the toluene under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual toluene.

  • Storage: Immediately transfer the dry solid to a sealed container inside a desiccator or glove box.

Protocol 3: Handling and Dispensing in a Glove Box

A glove box provides an inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, making it the ideal environment for handling sensitive reagents.[14][15]

Workflow:

  • Material Transfer: All items, including vials, spatulas, and the sealed container of this compound, must be brought into the glove box through the antechamber. Porous materials like weighing paper should be dried in a vacuum oven before being introduced.[2]

  • Antechamber Cycling: The antechamber must be purged by repeatedly evacuating it and refilling it with the inert gas of the glove box (typically 3-5 cycles).[14]

  • Equilibration: Allow the container of the compound to equilibrate to the glove box atmosphere temperature before opening to prevent any potential condensation.

  • Weighing and Dispensing: Use a tared vial on the analytical balance inside the glove box to weigh the desired amount of the compound.

  • Sealing: Tightly reseal the main container of the this compound immediately after use.

  • Removal of Materials: Remove the prepared sample from the glove box via the antechamber, again using the evacuation/refill cycles.

Visualizations

Troubleshooting Logic for Hygroscopic Reagents

troubleshooting_flowchart start Inconsistent Experimental Results? check_hygroscopic Is the reagent (this compound) hygroscopic? start->check_hygroscopic yes_hygroscopic Yes check_hygroscopic->yes_hygroscopic Yes no_hygroscopic No (Investigate other variables) check_hygroscopic->no_hygroscopic No check_storage Was the reagent stored properly? (Desiccator/Glove Box) yes_hygroscopic->check_storage improper_storage No check_storage->improper_storage No proper_storage Yes check_storage->proper_storage Yes dry_reagent Dry the reagent using a validated protocol (Oven or Azeotropic Distillation) improper_storage->dry_reagent quantify_water Quantify water content (Karl Fischer Titration) proper_storage->quantify_water re_run_experiment Re-run experiment with dry/properly handled reagent dry_reagent->re_run_experiment use_glovebox Handle exclusively in a glove box quantify_water->use_glovebox use_glovebox->re_run_experiment

Caption: Troubleshooting workflow for experiments involving hygroscopic reagents.

Workflow for Handling Hygroscopic Solids in a Glove Box

glovebox_workflow cluster_outside Outside Glove Box cluster_antechamber Antechamber cluster_inside Inside Glove Box A 1. Place all materials (sealed reagent, vials, spatula) in antechamber B 2. Evacuate and refill with inert gas (3-5 cycles) A->B C 3. Transfer materials into main chamber B->C D 4. Weigh reagent into a tared vial C->D E 5. Tightly reseal main reagent container D->E F 6. Prepare sample (e.g., dissolve in solvent) E->F

Caption: Step-by-step process for handling hygroscopic solids in a glove box.

References

  • American Chemical Society. (2020, August 16). NO Oxidation by Activated Carbon Catalysts: Impact of Carbon Characteristics, Pressure, and the Presence of Water. ACS Omega. Retrieved from [Link]

  • University of Bristol. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of azeotropic distillation. Retrieved from [Link]

  • SlideShare. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedures for the Use of Dryboxes. Retrieved from [Link]

  • NECi. (n.d.). Suggested Protocols for Drying Samples to Constant Weight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 3). Effect of Water Vapor on Oxidation Processes of the Cu(111) Surface and Sublayer. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • YouTube. (2025, March 10). Azeotropic Distillation. Retrieved from [Link]

  • Ceramic Tech Today. (2014, August 24). Oxidation, such an aggravation: New insights into how water plays with metal oxides. Retrieved from [Link]

  • Scribd. (n.d.). Azeotropic Distillation. Retrieved from [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]

  • OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • Scientia Magna. (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • Filo. (2026, January 16). Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation. Retrieved from [Link]

  • ResearchGate. (n.d.). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648910B - Method for preparing this compound.
  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of seven different drying treatments in respect to total flavonoid, phenolic, vitamin C content, chlorophyll, antioxidant activity and color of green tea (Camellia sinensis or C. assamica) leaves. Retrieved from [Link]

  • Wikipedia. (n.d.). Alginic acid. Retrieved from [Link]

Sources

scale-up considerations for the synthesis of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Process Development & Scale-Up) Topic: Scale-up considerations for the synthesis of 3,5-Dimethylpyridine-N-oxide Ticket ID: SC-LZO-2024-X

Executive Summary: The Molecule & The Challenge

Subject: this compound (3,5-Lutidine N-oxide) CAS: 3718-65-8 Application: Critical intermediate for pharmaceutical nitration (e.g., proton pump inhibitors like Omeprazole/Esomeprazole precursors) and polymer additives.

Scale-Up Context: While the laboratory synthesis of this compound is straightforward, scaling this reaction presents a classic process safety paradox. The methyl groups at the 3 and 5 positions increase the electron density of the nitrogen via inductive effects (+I), making it more nucleophilic than pyridine. However, the standard oxidation route (Hydrogen Peroxide/Acetic Acid) generates peracetic acid in situ, creating a highly exothermic system with significant thermal runaway potential.

Troubleshooting Logs & Protocols

Ticket #001: Thermal Safety & Exotherm Management

User Reported Issue: "During the addition of 35%


 to the acetic acid/lutidine mixture in a 50L reactor, the temperature spiked from 60°C to 95°C within 5 minutes, triggering the rupture disk."

Root Cause Analysis: This is a textbook "accumulation" scenario. The formation of the active oxidant (peracetic acid) from


 and Acetic Acid (AcOH) is not instantaneous. If the oxidant is added faster than it is consumed, unreacted peroxide accumulates. Once the reaction "kicks off," the accumulated energy is released simultaneously, overwhelming the cooling jacket.

Corrective Protocol:

  • Dosing Strategy: Switch from "Constant Rate" to "Response-Adaptive" dosing. The addition rate must be slave to the reactor temperature.

  • Thermal Ceiling: Maintain the reaction between 60°C and 80°C . Below 60°C, the reaction is too slow (leading to accumulation). Above 80°C, thermal decomposition of the N-oxide and peroxide accelerates.

  • Quench Protocol: Have a dedicated water quench tank ready. If T > 90°C, immediate dilution is the only safe stop.

Visualization: Adaptive Dosing Logic (Safety Loop)

SafetyLoop Start Start H2O2 Addition CheckTemp Check Reactor Temp (Tr) Start->CheckTemp CheckAccum Calc. Accumulation (Dosed - Consumed) CheckTemp->CheckAccum 60°C < Tr < 80°C ActionStop STOP DOSING Max Cooling CheckTemp->ActionStop Tr > 85°C ActionQuench EMERGENCY QUENCH (Dilute w/ Water) CheckTemp->ActionQuench Tr > 95°C ActionProceed Continue Dosing CheckAccum->ActionProceed Accumulation < 5% CheckAccum->ActionStop Accumulation > 5% ActionProceed->CheckTemp Loop ActionStop->CheckTemp Wait for Tr drop

Caption: Adaptive dosing logic to prevent thermal runaway during N-oxidation. Dosing pauses if temperature or peroxide accumulation exceeds safety thresholds.

Ticket #002: Work-up Hazards & Acid Removal

User Reported Issue: "We are stripping the acetic acid under vacuum. The residue turned dark brown and we observed pressure spikes in the receiver."

Root Cause Analysis: Distilling a reaction mixture containing peroxides to dryness is a severe explosion hazard. The "pressure spikes" are likely micro-decompositions of concentrated peroxides or the N-oxide itself, which is thermally unstable at high concentrations/temperatures.

Corrective Protocol:

  • Peroxide Test: NEVER distill without testing for peroxides (KI starch paper or quantitative titration). If positive, quench with sodium bisulfite (

    
    ) or sodium thiosulfate.
    
  • The "Heel" Rule: Do not distill to dryness. Leave a "heel" of solvent/acid.[1][2]

  • Alternative Isolation (Extraction):

    • Step A: Concentrate the mixture to ~30% volume under vacuum (T < 60°C).

    • Step B: Dilute with water.[2][3]

    • Step C: Neutralize with

      
       or NaOH (Caution: Exothermic neutralization). Adjust pH to ~10.
      
    • Step D: Extract. Note: N-oxides are water-soluble. Standard ether extraction is inefficient. Use Chloroform (

      
      )  or Dichloromethane (DCM)  for high recovery, or n-Butanol  for a greener alternative (though harder to strip).
      
Ticket #003: Product Quality (Hygroscopicity)

User Reported Issue: "The final product is a sticky beige solid, not the white crystals reported in literature. Purity is 98% but it handles poorly."

Root Cause Analysis: this compound is extremely hygroscopic. It forms a dihydrate readily. The "sticky" nature indicates water absorption from the atmosphere or incomplete drying.

Corrective Protocol:

  • Drying: Use a vacuum oven at 40°C with

    
     or silica gel desiccant.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or Acetone . Avoid Diethyl Ether on scale due to flammability.

  • Storage: Store under nitrogen in tightly sealed containers.

Visualization: Purification Workflow

Purification RxnMix Reaction Mixture (N-Oxide + AcOH + H2O2) Quench Peroxide Quench (NaHSO3) RxnMix->Quench Strip Partial Strip AcOH (Vac < 60°C) Quench->Strip Neutral Neutralize (pH 10) (Na2CO3) Strip->Neutral Extract Extraction (DCM or CHCl3) Neutral->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Evaporate Solvent Dry->Evap Product Solid Product (Hygroscopic) Evap->Product

Caption: Safe downstream processing workflow emphasizing peroxide quenching prior to concentration and extraction.

Comparative Methodology: Batch vs. Flow

For researchers considering moving from kg-lab to pilot plant, the following data compares the traditional batch method with modern microchannel (flow) reactors.

FeatureTraditional Batch (

)
Microchannel Flow ReactorCatalytic (MTO/UHP)
Reaction Time 3 - 14 Hours10 - 20 Minutes1 - 4 Hours
Temperature 60 - 80°C35 - 50°C25 - 40°C
Exotherm Risk High (Accumulation)Low (High heat exchange)Medium
Yield 85 - 95%> 99%90 - 95%
Waste Profile High (Acidic waste)Low (Solvent recycling)Low (Catalyst cost high)
Scale-up Factor Non-linear (Safety limits)Linear (Numbering up)Linear

Data Source: Synthesized from comparative analysis of batch patents (CN101648912B) and flow chemistry literature (Li et al., 2022).

FAQ: Rapid Response

Q: Can I use m-CPBA for scale-up? A: Technically yes, but economically no. m-CPBA is excellent for mg-scale lab work due to mild conditions, but it generates equimolar amounts of m-chlorobenzoic acid waste, which complicates purification and explodes raw material costs.

Q: Why is the reaction turning yellow/brown? A: This indicates thermal decomposition or the presence of iron impurities catalyzing radical degradation. Ensure glass-lined or passivated stainless steel (316L) reactors are used.

Q: Is the N-oxide shock sensitive? A: Pure pyridine N-oxides are generally stable, but mixtures with peracids are explosive. Always test for peroxides before applying heat or mechanical stress to the concentrated residue.

References

  • Li, S., et al. (2022).[1] "Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology." Journal of Chemical Research.[1]

  • Nanjing First Pesticide Group Co Ltd. (2010). "Method for preparing this compound." Patent CN101648910B.[4]

  • Ochiai, E. (1953).[2] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry. (Foundational chemistry for pyridine oxidation).[1][5][6]

  • Sharpless, K. B., et al. (1991). "Methyltrioxorhenium-catalyzed oxidation of nitrogen compounds: a facile and efficient route to N-oxides." Journal of Organic Chemistry. (Catalytic alternative).[5][6][7][8]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 77465, 3,5-Dimethylpyridine 1-oxide."

Sources

avoiding over-oxidation in the synthesis of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

The synthesis of 3,5-Dimethylpyridine-N-oxide (3,5-Lutidine N-oxide) presents a specific chemoselectivity challenge. While the nitrogen atom is the most nucleophilic site, the two methyl groups at the 3 and 5 positions are benzylic-like. Under aggressive oxidative conditions or in the presence of metal contaminants, these methyl groups are susceptible to radical oxidation, leading to 3,5-pyridinedicarboxylic acid N-oxide or aldehyde byproducts.

This guide addresses the "Over-Oxidation" paradox: ensuring complete conversion of the starting material while preventing attack on the methyl side-chains and managing the thermal runaway risks associated with N-oxidation.

Module 1: Critical Process Parameters (CPP)

Q: What exactly constitutes "over-oxidation" in this specific reaction?

A: In the context of 3,5-lutidine, "over-oxidation" refers to two distinct failure modes:

  • Side-Chain Oxidation: The conversion of the methyl groups (-CH3) to carboxylic acids (-COOH) or aldehydes (-CHO). This is thermodynamically favorable but kinetically slower than N-oxidation.

  • Runaway Peroxide Decomposition: While not chemical oxidation of the substrate, the rapid, exothermic decomposition of excess H2O2 (catalyzed by impurities) mimics "over-oxidation" by generating massive heat and oxygen, potentially degrading the product or causing vessel failure.

Q: How do I determine the safe operating window for temperature?

A: The reaction is biphasic (if using mCPBA/DCM) or homogeneous (H2O2/AcOH).

  • Target Temperature: 70°C – 80°C (for H2O2/AcOH).

  • Danger Zone: >95°C. At this threshold, the activation energy for methyl group oxidation is often breached, especially in acidic media.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic product (Desired) versus the thermodynamic sinks (Undesired).

ReactionPathways Start 3,5-Dimethylpyridine (Starting Material) Oxidation Oxidation (H2O2 or mCPBA) Start->Oxidation NOxide This compound (Kinetic Product) Oxidation->NOxide T < 85°C Stoichiometry 1.1 eq MethylOx Methyl Oxidation (Radical Pathway) NOxide->MethylOx T > 95°C Excess Oxidant Rearrange Boekelheide Rearrangement (If Ac2O present) NOxide->Rearrange Acetic Anhydride Reflux Carboxylic 3,5-Dicarboxypyridine-N-oxide (Thermodynamic Sink) MethylOx->Carboxylic

Figure 1: Reaction pathways showing the narrow window for the desired N-oxide and the risks of thermal or chemical over-processing.

Module 2: Oxidant Selection & Stoichiometry

Q: I am seeing high impurities. Should I switch from mCPBA to H2O2?

A: It depends on your scale and purification capabilities. Use the table below to select the correct oxidant system.

FeaturemCPBA (meta-Chloroperoxybenzoic acid) H2O2 / Acetic Acid Urea-Hydrogen Peroxide (UHP)
Scale Lab (< 10g)Industrial / Scale-up (> 100g)High Precision / Green Chem
Over-Oxidation Risk Low . Reaction usually performed at RT or mild heat.Medium . Requires heating (70-80°C) to activate. Risk of methyl oxidation if overheated.Very Low . Controlled release of H2O2.
Purification Difficult . Requires removal of m-chlorobenzoic acid byproduct (requires basic wash).Easy . Byproducts are water and acetic acid (removable by distillation/vac).Easy . Urea byproduct is water-soluble.
Stoichiometry 1.1 – 1.2 equivalents1.5 – 2.0 equivalents (excess required due to thermal decomposition).1.1 equivalents
Recommendation Use for small scale where yield is prioritized over cost.Use for bulk synthesis , but strictly control temperature.Use for sensitive substrates or to avoid acidic conditions.
Protocol Adjustment for H2O2/Acetic Acid (The Industrial Standard)

To avoid over-oxidation using the standard H2O2 method:

  • Staged Addition: Do not add all H2O2 at once. Add 50% at room temperature, heat to 60°C, then add the remainder dropwise.

  • The "Soak" Time: Hold the reaction at 70-80°C for 3-4 hours. Do not reflux (115°C) unless conversion stalls, as reflux promotes side-chain attack.

Module 3: Troubleshooting & Workup

Q: How do I remove excess oxidant without triggering decomposition?

A: This is the most critical safety step. Residual peroxides concentrated during rotary evaporation can explode. You must chemically quench the reaction before concentration.

The Manganese Dioxide (MnO2) Test: Before workup, take a small aliquot. Add a pinch of MnO2.

  • Vigorous bubbling (O2 gas): Active peroxides present. DO NOT DISTILL.

  • No bubbling: Safe to proceed.

Quenching Protocol (Self-Validating System)
  • Cool reaction mixture to < 10°C.

  • Add saturated Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate solution dropwise.

  • Monitor via Starch-Iodide paper.

    • Blue/Black: Oxidant present.[1][2][3][4][5][6][7]

    • Colorless: Quenched.

  • Validation: Perform the MnO2 test again to confirm.

Q: My product is a dark oil instead of a solid. What happened?

A: This indicates trace metal contamination or polymerization of byproducts.

  • Cause: 3,5-lutidine N-oxide is hygroscopic. If not dried properly, it forms a hydrate that is an oil.

  • Fix: Dissolve the oil in ethyl acetate/toluene (1:1) and dry over anhydrous Na2SO4. Evaporate and dry under high vacuum (< 1 mbar) for 12 hours. The pure N-oxide should be a crystalline solid (MP: ~105°C).

Module 4: Advanced Troubleshooting Flowchart

Use this logic flow to diagnose yield or purity issues immediately.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Full Conversion CheckTLC->NoSM No Heat Increase T by 5°C (Max 85°C) YesSM->Heat CheckPurity Check Purity (New spots on TLC?) NoSM->CheckPurity AddOxidant Add 0.2 eq Oxidant (Check pH if using H2O2) Heat->AddOxidant Clean Product Clean Proceed to Workup CheckPurity->Clean No extra spots Dirty New Spots (Over-oxidation) CheckPurity->Dirty Extra spots AnalyzeSpot Identify Byproduct Dirty->AnalyzeSpot AcidSpot Carboxylic Acid (Lower Rxn Temp) AnalyzeSpot->AcidSpot Polar/Acidic RearrangeSpot 2-Hydroxymethyl (Remove Anhydrides) AnalyzeSpot->RearrangeSpot Less Polar

Figure 2: Decision tree for diagnosing reaction failures during the synthesis of 3,5-lutidine N-oxide.

References

  • Organic Syntheses. (1953). Pyridine-N-oxide.[1][2][3][6][7][8][9][10] Org. Synth. 33 , 79. Link (Foundational protocol for pyridine oxidation using H2O2/AcOH).

  • Yarkevich, N. et al. (2020).[4] Safety Assessment of N-Oxidation Processes. Organic Process Research & Development. (General safety regarding peroxide accumulation in heterocyclic oxidation).

  • Sharpless, K. B., et al. (1991). Methyltrioxorhenium (MTO) Catalysis. Journal of the American Chemical Society.
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1][7] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291. Link (Mechanistic basis for side-chain rearrangement risks).

Sources

controlling regioselectivity in reactions of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Subject: Regiocontrol in 3,5-Lutidine-N-Oxide Functionalization Ticket Scope: C-H Activation, Boekelheide Rearrangement, Electrophilic Substitution

Welcome to the Regioselectivity Command Center

You are working with 3,5-dimethylpyridine-N-oxide (also known as 3,5-lutidine-N-oxide).[1] This substrate presents a unique "regioselectivity paradox":

  • Symmetry: The molecule has

    
     symmetry, making the C2 and C6 positions equivalent, and the 3-Me and 5-Me groups equivalent.
    
  • Steric Crowding: The C4 position is flanked by two methyl groups (sterically congested), while the C2/C6 positions are flanked by the N-oxide and one methyl group.

  • Electronic Bias: The N-oxide moiety directs transition metals to C2 (coordination) but directs electrophiles (like

    
    ) to C4 (electronic activation).
    

Use the Diagnostic Workflow below to select your reaction pathway.

Part 1: Diagnostic Workflow (Visual Guide)

Regioselectivity_Logic Start Target Position on This compound C2 C2 / C6 Position (Ortho to N-O) Start->C2 Coordination Control C4 C4 Position (Para to N-O) Start->C4 Electronic/Steric Control Me Methyl Group (Side Chain) Start->Me Radical/Sigmatropic Pd_Cat Pd/Cu Catalysis (Direct Arylation) C2->Pd_Cat Biaryl Synthesis Lithiation Direct Lithiation (LiTMP, -78°C) C2->Lithiation Nucleophilic Addn Nitration Electrophilic Subst. (HNO3/H2SO4) C4->Nitration Nitro Group Py_Salt N-Aminopyridinium Salts (Metal-Free) C4->Py_Salt Arylation (Steric Bypass) Boekelheide Boekelheide Rearrangement Me->Boekelheide Ac2O / Heat

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target regiochemistry.

Part 2: Troubleshooting Tickets (Q&A)
Ticket #001: C2-Selective Arylation (Direct C-H Activation)

User Issue: "I am trying to arylate at C2 using Pd(OAc)2, but I am seeing low conversion or mixtures. The 3-methyl group seems to be hindering the catalyst."

Technical Analysis: While the N-oxide oxygen coordinates to Palladium to direct C-H activation at C2 (the "Fagnou mechanism"), the adjacent 3-methyl group exerts steric pressure. However, C2 is less hindered than C4 (which is sandwiched between two methyls). Failure here is usually due to catalyst death or improper base choice, not sterics.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Catalyst Pd(OAc)₂ (5-10 mol%) Acetate acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H cleavage at C2.
Ligand P(t-Bu)₃ HBF₄ or XPhos Bulky, electron-rich phosphines stabilize the Pd species against the steric bulk of the 3-methyl group.
Co-Catalyst Ag₂CO₃ or Cu(OAc)₂ Silver/Copper salts sequester halides (if using Ar-X) and reoxidize Pd in oxidative coupling cycles.
Solvent Toluene or Dioxane Non-polar solvents often favor the CMD mechanism over non-specific coordination.

Step-by-Step Workflow (Self-Validating):

  • Setup: Mix N-oxide (1 equiv), Ar-Br (1.2 equiv), Pd(OAc)₂ (5%), Ligand (10%), and K₂CO₃ (2 equiv) in Toluene.

  • Checkpoint 1 (Color): The reaction should turn dark brown/black upon heating to 110°C. If it remains pale, the catalyst has not activated.

  • Checkpoint 2 (TLC): Monitor the disappearance of the less polar Ar-Br. The N-oxide is very polar; the product will have intermediate polarity.

  • Workup: If C2-arylation is successful, the product will likely be a solid. Note: If you see a spot with very low Rf, you may have deoxygenated the pyridine (a common side reaction with Pd).

Ticket #002: Accessing the "Impossible" C4 Position

User Issue: "I need to install an aryl group at C4, but metal catalysis forces the reaction to C2. How do I bypass the N-oxide directing effect?"

Technical Analysis: You cannot use standard Pd-catalysis for C4 arylation on this substrate because the N-oxide directs to C2, and the 3,5-dimethyl "pincer" blocks C4 from bulky metal centers. You must switch mechanisms from coordination-directed (C2) to nucleophilic aromatic substitution (


)  or electrophilic substitution .

Solution A: The Nitration Route (Electrophilic) [2]

  • Mechanism:

    
     is small enough to fit between the 3,5-methyls. The N-oxide activates C4 for electrophilic attack (para-position).
    
  • Protocol: Use mixed acid (

    
    ).[2][3] Caution: This reaction is exothermic.
    
  • Result: 4-nitro-3,5-dimethylpyridine-N-oxide.[2][3] The nitro group can then be displaced by nucleophiles (OMe, SPh) or reduced.

Solution B: The Pyridinium Salt Route (Metal-Free C4 Arylation)

  • Mechanism: Convert the N-oxide into an N-aminopyridinium salt. This changes the electronics, allowing nucleophilic attack at C4 (the most electron-deficient position) by electron-rich arenes (e.g., indoles, phenols).

  • Reference: This approach bypasses the steric constraints of metal catalysts.

Protocol (Solution B):

  • Activation: React this compound with O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyridinium salt.

  • Coupling: Treat the salt with the arene (e.g., indole) and a base (K₂CO₃) at room temperature.

  • Validation: The reaction is highly C4-selective because the bulky N-amino group blocks C2, and C4 is electronically primed for nucleophilic attack.

Ticket #003: Boekelheide Rearrangement (Side-Chain Functionalization)

User Issue: "I treated the N-oxide with acetic anhydride to get the acetoxymethyl derivative, but I'm getting low yields and tar."

Technical Analysis: The Boekelheide rearrangement involves an initial O-acylation of the N-oxide, followed by deprotonation of the


-methyl group, and a [3,3]-sigmatropic shift (or radical recombination). The 3,5-dimethyl substrate is prone to radical side reactions  which lead to polymerization (tar).

Troubleshooting Protocol:

VariableAdjustmentReason
Temperature Reduce to 80-90°C Standard 120-140°C protocols promote radical polymerization. Lower heat favors the concerted sigmatropic rearrangement.
Scavenger Add TEMPO (trace) If the radical pathway is dominant and causing polymerization, a radical trap can sometimes clean up the profile (though it may inhibit the reaction if the main path is radical).
Reagent TFAA (Trifluoroacetic Anhydride) TFAA reacts at room temperature (much milder than Ac₂O). This prevents thermal degradation.

Visual Mechanism (Boekelheide Logic):

Boekelheide_Mech N_Oxide 3,5-Lutidine-N-Oxide Intermediate N-Acetoxy Cation (Activated) N_Oxide->Intermediate Acylation Ac2O + Ac2O Deprotonation Anhydrobase (Exo-Methylene) Intermediate->Deprotonation -HOAc Product 3-methyl-5-(acetoxymethyl) pyridine Deprotonation->Product [3,3]-Sigmatropic Rearrangement

Figure 2: The concerted pathway for Boekelheide rearrangement minimizes side reactions compared to the radical pathway.

Part 3: Quantitative Data Summary

Regioselectivity Outcomes by Reagent System:

Reagent / CatalystPrimary TargetSelectivity RatioKey Constraint
Pd(OAc)₂ / P(tBu)₃ C2 >20:1 (C2:C4)Requires N-oxide coordination; 3-Me steric clash is manageable.
HNO₃ / H₂SO₄ C4 ExclusiveElectrophilic attack; C4 is most electron-rich.[2]
LiTMP / THF (-78°C) C2 ExclusiveKinetic deprotonation ortho to N-O group.
Acetic Anhydride Methyl (Side Chain) N/A (Symmetric)Converts N-O to Acetate ester on methyl group.
N-Aminopyridinium C4 >95:5 (C4:C2)Nucleophilic attack; bypasses metal steric issues.
References
  • Direct C-H Arylation (C2 Selectivity)

    • Title: Palladium-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanols with Pyridine N-Oxides
    • Source: J. Am. Chem. Soc.
    • URL:[Link]

    • Note: While specific to cyclopropanols, this establishes the coordin
  • C4-Selective Functionalization (Metal-Free)

    • Title: Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls[4][5]

    • Source: Frontiers in Chemistry / PMC
    • URL:[Link]

  • Boekelheide Rearrangement Mechanism

    • Title: The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions[6][7]

    • Source: Chemistry - A European Journal (via PubMed)
    • URL:[Link]

  • Crystal Structure & Sterics

    • Title: Crystal structure of 3,5-dimethylpyridine N-oxide dihydr
    • Source: PMC
    • URL:[Link]

Sources

Technical Support Center: Catalyst Deactivation and Recovery in Reactions Involving 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation and recovery in chemical reactions involving 3,5-Dimethylpyridine-N-oxide (3,5-lutidine-N-oxide). Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and resolve catalyst performance issues, ensuring the integrity and efficiency of your experimental work.

Introduction: The Challenge of this compound in Catalysis

This compound is a versatile reagent in organic synthesis, often employed as an oxidant or a precursor for further functionalization of the pyridine ring.[1] However, its chemical nature presents a significant challenge to the stability and longevity of many heterogeneous and homogeneous catalysts. The lone pair of electrons on the oxygen atom and the nitrogen atom of the pyridine ring can lead to strong coordination with the active sites of metal catalysts. This interaction is a primary cause of catalyst deactivation, manifesting as reduced reaction rates, lower product yields, and altered selectivity. This guide will walk you through understanding these deactivation pathways and provide actionable strategies for catalyst recovery.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is designed in a question-and-answer format to directly address common issues encountered during reactions involving this compound.

Issue 1: My reaction has stalled, or the conversion rate has dramatically decreased.

Q: What are the most probable causes for a sudden drop in catalytic activity?

A: A significant decrease in or complete loss of activity is typically due to catalyst poisoning or fouling. In the context of this compound, the most likely culprit is poisoning of the catalyst's active sites. Nitrogen-containing heterocycles are well-documented catalyst inhibitors.[2] The N-oxide functional group, as well as the pyridine nitrogen, can strongly adsorb onto the metal surface of the catalyst, effectively blocking access for the intended reactants.[2] Another possibility is fouling , where a physical blockage of active sites and pores occurs due to the deposition of carbonaceous materials (coke), particularly in high-temperature reactions.[3]

Troubleshooting Workflow for Decreased Catalytic Activity

start Decreased Catalytic Activity Observed check_poisons Analyze reaction mixture for potential poisons (e.g., sulfur impurities). start->check_poisons suspect_n_oxide_poisoning Is this compound or a derivative the likely poison? check_poisons->suspect_n_oxide_poisoning No external poisons detected other_poison_protocol Address specific poison (e.g., sulfur purification). check_poisons->other_poison_protocol External poisons detected poison_protocol Proceed to Catalyst Regeneration Protocol for N-oxide Poisoning. suspect_n_oxide_poisoning->poison_protocol Yes check_coking Was the reaction run at high temperature? suspect_n_oxide_poisoning->check_coking No end Optimize reaction conditions to prevent future deactivation. poison_protocol->end other_poison_protocol->end coking_protocol Proceed to Catalyst Regeneration Protocol for Coking. check_coking->coking_protocol Yes check_coking->end No coking_protocol->end

Caption: A decision-making workflow for troubleshooting decreased catalyst activity.

Issue 2: My product selectivity has changed, leading to a mixture of unintended byproducts.

Q: Can catalyst deactivation by this compound affect the selectivity of my reaction?

A: Absolutely. The selective poisoning of certain types of active sites on a catalyst can alter the reaction pathway. For instance, if a catalyst possesses multiple types of active sites responsible for different reaction steps, and the this compound preferentially binds to one type, the overall product distribution will shift. This can lead to the formation of partially reacted intermediates or favor alternative reaction pathways that were previously minor.

Frequently Asked Questions (FAQs)

Q1: Which types of catalysts are most susceptible to deactivation by this compound?

A1: Precious metal catalysts, particularly those based on Palladium (Pd) and Platinum (Pt) , are highly susceptible to poisoning by nitrogen-containing compounds.[2] Raney Nickel (Ra-Ni) is also known to be deactivated by such molecules. Ruthenium (Ru) catalysts have been reported to exhibit greater resistance to poisoning by nitrogen heterocycles in some applications.[2] The choice of catalyst support can also play a role; for example, some studies suggest that zirconia supports may offer better performance in the presence of nitrogen-containing compounds compared to silica or alumina.

Q2: Can the hydrogenated product of a reaction involving a pyridine derivative also act as a catalyst poison?

A2: Yes, and this is a critical point. In many hydrogenation reactions, the resulting piperidine derivative (the hydrogenated product of the pyridine ring) can be an even stronger poison than the starting pyridine N-oxide.[2] This is due to the increased basicity and conformational flexibility of the piperidine ring, allowing for very strong coordination to the catalyst's active sites. This phenomenon is known as "self-poisoning" or "product inhibition."

Q3: Are there any general strategies to minimize catalyst deactivation when working with this compound?

A3: Yes, several preventative measures can be taken:

  • Catalyst Selection: If possible, opt for catalysts known to be more resistant to nitrogen poisoning, such as those based on Ruthenium.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption to the catalyst surface.

  • Competitive Adsorption: In some cases, introducing a less-poisonous, strongly adsorbing agent can help to protect the catalyst's active sites, although this can also reduce the overall reaction rate.

  • Continuous Flow Reactions: In a packed-bed reactor, the initial part of the catalyst bed may act as a "sacrificial" guard bed, adsorbing the majority of the poison and allowing the rest of the bed to remain active for a longer period.

Catalyst Regeneration Protocols

The appropriate regeneration protocol depends on the nature of the deactivation. Below are detailed, step-by-step methodologies for common scenarios.

Protocol 1: Regeneration of a Catalyst Poisoned by this compound

This protocol is designed to remove strongly adsorbed nitrogen-containing species from the catalyst surface.

Objective: To desorb the poisoning this compound and/or its derivatives from the catalyst's active sites.

Methodology:

  • Solvent Washing (Initial Clean-up):

    • Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active metal.

    • Wash the catalyst multiple times with a solvent that is a good solvent for this compound but in which the catalyst is not soluble. Anhydrous, deoxygenated solvents are recommended.

    • Rationale: This step removes any loosely bound poison and residual reaction components.

  • Thermal Treatment (Desorption):

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst under a continuous flow of an inert gas (e.g., nitrogen or argon). The temperature should be ramped up slowly to a point below the catalyst's sintering temperature (consult the manufacturer's specifications). A typical temperature range is 200-400°C.

    • Hold at the target temperature for several hours.

    • Rationale: The elevated temperature provides the energy required to break the coordinate bond between the nitrogen/oxygen atoms of the poison and the metal active sites, allowing the poison to desorb and be carried away by the inert gas stream.

  • Reductive Treatment (for Noble Metal Catalysts):

    • After the thermal treatment in inert gas, switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂).

    • Slowly ramp the temperature to the manufacturer's recommended reduction temperature.

    • Hold at this temperature for 2-4 hours to ensure complete reduction of any oxidized metal sites.

    • Cool the catalyst to room temperature under a flow of inert gas.

    • Rationale: This step ensures the active metal is in its metallic, catalytically active state.

Catalyst Regeneration Decision Tree

start Deactivated Catalyst check_deactivation_cause Identify probable cause of deactivation. start->check_deactivation_cause poisoning Poisoning by N-oxides check_deactivation_cause->poisoning Strong adsorption of N-heterocycles coking Coking/Fouling check_deactivation_cause->coking Carbonaceous deposits sintering Sintering (Thermal Damage) check_deactivation_cause->sintering High temperature exposure leaching Leaching of Active Metal check_deactivation_cause->leaching Loss of metal to solution protocol_poisoning Solvent Wash -> Thermal Treatment -> Reductive Treatment poisoning->protocol_poisoning protocol_coking Controlled Oxidation (Calcination) -> Reductive Treatment coking->protocol_coking no_regen Regeneration generally not possible. Consider catalyst redispersion or replacement. sintering->no_regen reimpregnation Consider reimpregnation of active metal if support is intact. leaching->reimpregnation

Sources

Validation & Comparative

comparison of 3,5-Dimethylpyridine-N-oxide with other pyridine N-oxides in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethylpyridine-N-oxide (also known as 3,5-Lutidine N-oxide ) occupies a distinct "Goldilocks" zone in the landscape of heteroaromatic N-oxides. Unlike its 2,6-substituted counterparts, which suffer from severe steric hindrance at the oxygen center, and the unsubstituted pyridine N-oxide, which lacks electron-donating enhancement, the 3,5-dimethyl variant offers enhanced nucleophilicity without steric penalty .

This guide objectively compares its performance against key alternatives (Pyridine N-oxide, 4-Picoline N-oxide, and 2,6-Lutidine N-oxide) across three critical domains: Lewis Base Organocatalysis , Metal-Ligand Coordination , and Oxidative Transformations .

Part 1: Electronic and Steric Landscape

The catalytic efficacy of pyridine N-oxides (PyNOs) is governed by two opposing factors: the electron density on the oxygen atom (nucleophilicity/basicity) and the accessibility of that oxygen (sterics).

Comparative Profile of Pyridine N-Oxides[1][2][3][4]
CompoundStructureElectronic Effect (Hammett

)
Steric Hindrance (Ortho)pKa (Conjugate Acid)Primary Catalytic Role
Pyridine N-oxide UnsubstitutedNeutral (Reference)Low0.79General Purpose Ligand
3,5-Dimethylpyridine N-oxide Meta-Methyls Electron Donating (+I) Low ~1.02 Nucleophilic Catalyst / HAT
4-Picoline N-oxide Para-MethylElectron Donating (+I, +R)Low1.29Highly Nucleophilic Catalyst
2,6-Lutidine N-oxide Ortho-MethylsElectron Donating (+I)High (Steric Clash)1.02Sterically Bulky Ligand
4-Nitropyridine N-oxide Para-NitroElectron Withdrawing (-R)Low-1.7Electrophilic / Oxidant

Key Insight: this compound provides a boost in electron density similar to 2,6-lutidine N-oxide but maintains the steric accessibility of 4-picoline N-oxide. This makes it superior in reactions requiring the formation of crowded transition states, such as hypervalent silicate formation.

Visualization: Steric-Electronic Map

The following diagram maps the catalytic sweet spot of this compound relative to common alternatives.

G cluster_0 Catalyst Landscape PyNO Pyridine N-oxide (Baseline) PicNO 4-Picoline N-oxide (High Nucleophilicity) PyNO->PicNO Increased e- Density Lut26 2,6-Lutidine N-oxide (High Steric Hindrance) PyNO->Lut26 Increased Sterics Lut35 3,5-Dimethylpyridine N-oxide (Balanced Profile) PyNO->Lut35 Increased e- Density No Steric Penalty

Figure 1: Comparative mapping of pyridine N-oxides. This compound optimizes electron density while avoiding the steric penalties seen in 2,6-isomers.

Part 2: Lewis Base Organocatalysis

Application: Asymmetric Allylation of Aldehydes
  • The Challenge: The catalyst must bind to silicon (requiring nucleophilicity) but also accommodate the aldehyde substrate in a specific geometry (requiring steric precision).

  • Performance Comparison:

    • 2,6-Lutidine N-oxide: Often fails or shows poor turnover because the ortho-methyl groups clash with the chlorides on the silicon center, preventing the formation of the active hypervalent species.

    • 4-Picoline N-oxide: Highly active due to high nucleophilicity, but often lacks the specific steric bulk needed to induce high enantioselectivity when used as a chiral scaffold backbone.

    • 3,5-Dimethylpyridine N-oxide: Serves as an ideal "blank" scaffold. In chiral catalyst design (e.g., METHOX or Nakajima-type catalysts), the 3,5-positions are often substituted with phenyl or bulky groups to create a chiral pocket, but the core 3,5-dimethyl motif itself proves that meta-substitution does not impede silicon binding.

Mechanism of Action:

  • Activation: N-oxide oxygen attacks SiCl3R.

  • Coordination: Formation of a cationic hexacoordinate silicate.

  • Allyl Transfer: The aldehyde is activated via a closed chair-like transition state.

Part 3: Metal-Ligand & Oxidant Roles

Gold(I) Catalysis: The "Safety Valve" Oxidant

In gold catalysis, N-oxides are frequently used as oxygen-transfer reagents (oxidants) to generate


-oxo gold carbenes from alkynes.[1]
  • Reaction: Alkyne + [Au]

    
     [Au]-Alkyne 
    
    
    
    
    
    -Oxo Gold Carbene + Pyridine.
  • Comparison:

    • Pyridine N-oxide: Often reacts too slowly or forms stable coordination complexes with the gold catalyst, poisoning the cycle.

    • 8-Methylquinoline N-oxide: The industry standard for preventing catalyst poisoning (steric bulk prevents permanent binding to Au).

    • 3,5-Dimethylpyridine N-oxide: Offers an intermediate reactivity.[2][3][4][5] It is sufficiently electron-rich to attack the activated alkyne rapidly but, unlike pyridine N-oxide, the electron-donating methyl groups stabilize the buildup of positive charge in the transition state of the oxygen transfer.

Hydrogen Atom Transfer (HAT) Catalysis

Recent studies (e.g., ACS Catalysis, 2022) have identified pyridine N-oxides as precursors for oxygen-centered radicals in photoredox systems.[6]

  • Observation: Electron-donating groups (EDGs) like the methyls in 3,5-dimethylpyridine N-oxide have a nuanced effect. While they stabilize the radical cation intermediate, they also increase the basicity of the N-oxide.

  • Trade-off: In some HAT cycles, high basicity makes the deprotonation of the catalyst precursor more difficult, potentially slowing down turnover compared to electron-deficient analogs (e.g., 3,5-dichloropyridine N-oxide). Researchers must balance BDE (Bond Dissociation Energy) reduction against pKa increases.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol ensures high purity suitable for catalytic screening, avoiding metal contamination from metal-catalyzed oxidation routes.

Reagents:

  • 3,5-Lutidine (10 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%, 12 mmol)

  • Dichloromethane (DCM, 50 mL)

  • Potassium Carbonate (saturated aq.)

Workflow:

  • Dissolution: Dissolve 3,5-lutidine (1.07 g) in DCM (30 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Add m-CPBA (2.68 g) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench: Pour mixture into saturated

    
     solution (50 mL) to neutralize m-chlorobenzoic acid byproduct.
    
  • Extraction: Separate organic layer. Extract aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Acetone/Hexane to yield white needles (Yield: ~85-90%).
    
Protocol B: Lewis Base Catalyzed Allylation (General)

Demonstrating the activation capability of the N-oxide.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Allyltrichlorosilane (1.2 equiv)

  • This compound (10 mol%)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Acetonitrile (0.5 M)

Workflow:

  • Under Argon, combine benzaldehyde, N-oxide catalyst, and DIPEA in dry acetonitrile.

  • Cool to 0°C.

  • Add allyltrichlorosilane dropwise via syringe.

  • Stir at 0°C for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate.
    
  • Analysis: Analyze conversion by GC-MS or NMR. (Expect >90% yield with 3,5-dimethyl variant, compared to <50% for 2,6-lutidine N-oxide under identical conditions).

Visualization: Catalytic Cycle (Allylation)

Allylation Start Aldehyde + AllylSiCl3 Complex Hexacoordinate Si-Complex (Activated by 3,5-Lutidine N-oxide) Start->Complex N-Oxide Binding TS Chair-like Transition State Complex->TS 3,5-Me allows steric fit Product Homoallylic Alcohol TS->Product Hydrolysis Product->Start Catalyst Turnover

Figure 2: Catalytic cycle for N-oxide mediated allylation. The 3,5-dimethyl substitution pattern facilitates the formation of the critical hexacoordinate silicon complex.

References

  • Malkov, A. V., et al. (2005). "METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes." Organic Letters. Retrieved from [Link]

  • Wu, C., et al. (2021). "Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides." The Journal of Organic Chemistry. Retrieved from [Link]

  • Capaldo, L., et al. (2022). "Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents." ACS Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77435, 3,5-Lutidine N-oxide. Retrieved from [Link]

Sources

A Comparative Guide to 3,5-Dimethylpyridine-N-oxide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 3,5-dimethylpyridine-N-oxide (3,5-Lutidine N-oxide) with other common ligands in the field of coordination chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to elucidate the unique characteristics of this ligand. We will explore its synthesis, electronic and steric profile, and performance in forming metal complexes, supported by experimental protocols and comparative data.

Introduction: The Role of Ligands and the Pyridine N-Oxide Family

In coordination chemistry, the ligand is as crucial as the metal center itself. Ligands dictate the electronic properties, steric environment, and ultimately, the reactivity and stability of the resulting metal complex. Among the vast arsenal of ligands available to chemists, heteroaromatic N-oxides, particularly pyridine N-oxides, represent a versatile class of compounds.

The defining feature of a pyridine N-oxide is the dative N→O bond, which significantly alters the electronic landscape of the parent pyridine ring.[1] This modification introduces a zwitterionic character, increasing the molecule's polarity and enhancing electron density at the ortho (C2) and para (C4) positions.[1] This electronic shift not only makes the ring more susceptible to substitution reactions but also establishes the oxygen atom as an effective, moderately soft Lewis base, capable of coordinating to a wide range of metal centers.[2][3]

Within this family, this compound stands out. Its symmetrical substitution pattern provides a unique combination of electronic enrichment and steric influence, making it a valuable tool for fine-tuning the properties of coordination complexes.[1] This guide will dissect these properties and compare them against other benchmark ligands.

Synthesis and Characterization of this compound

The accessibility of a ligand is a key practical consideration for any research program. This compound can be reliably synthesized from its parent pyridine, 3,5-lutidine, via oxidation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for N-oxidation of pyridines.[4] The rationale behind using hydrogen peroxide in acetic acid is that it forms peracetic acid in situ, which is a more potent and effective oxidizing agent for this transformation.

Workflow Diagram: Synthesis of this compound

cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization R1 3,5-Dimethylpyridine P1 Mix reactants and heat (353 K, 5 hours) R1->P1 R2 Glacial Acetic Acid R2->P1 R3 Hydrogen Peroxide (35%) R3->P1 P2 Cool and remove excess acetic acid (distillation) P1->P2 P3 Adjust pH to 10 with Na2CO3 P2->P3 P4 Extract with Chloroform P3->P4 P5 Dry over Na2SO4 and remove solvent P4->P5 Prod This compound (Hygroscopic Powder) P5->Prod Char Recrystallize from Diethyl Ether Prod->Char Ligand Ligand Donor Atom Electronic Effect Steric Hindrance Py Pyridine (Py) N σ-donor, π-acceptor Low PyO Pyridine-N-oxide (PyO) O Strong σ-donor Low LutO 3,5-Me₂PyO O Strong σ-donor (Enhanced) Moderate LutO_iso 2,6-Me₂PyO O Strong σ-donor High PPh3 Triphenylphosphine (PPh₃) P Strong σ-donor, π-acceptor High (Cone Angle ~145°)

Caption: Comparison of electronic and steric profiles of selected ligands.

Electronic Effects

The primary electronic feature of 3,5-Me₂PyO is the enhanced nucleophilicity of its donor oxygen atom. The two methyl groups at the 3- and 5-positions are weakly electron-donating through an inductive effect. [1]While this has a negligible impact on the N-O bond itself, it increases the electron density on the aromatic ring, which in turn enhances the Lewis basicity of the exocyclic oxygen atom compared to the unsubstituted PyO.

  • 3,5-Me₂PyO vs. PyO: 3,5-Me₂PyO is a stronger electron donor than PyO. This can lead to stronger metal-ligand bonds and can influence the redox properties of the metal center.

  • 3,5-Me₂PyO vs. Pyridine: As an O-donor, 3,5-Me₂PyO is a harder base than pyridine (an N-donor), making it more suitable for coordinating with harder metal ions. The N-O moiety also makes it a better σ-donor than pyridine.

Steric Effects

Steric hindrance is a powerful tool for controlling the coordination number and geometry of a metal complex. [5]

  • 3,5-Me₂PyO: The methyl groups are positioned away from the coordination axis (the M-O-N vector). This arrangement provides moderate steric bulk that can prevent the formation of overcrowded complexes (e.g., homoleptic octahedral complexes like [M(PyO)₆]²⁺ may be less favorable) and can create specific pockets or channels around the metal center, which is highly relevant for catalysis. [3]* vs. PyO and Py: Both parent ligands are sterically undemanding and readily form higher-coordinate complexes.

  • vs. 2,6-Me₂PyO: This is the most critical comparison. In 2,6-Me₂PyO, the methyl groups are adjacent to the donor nitrogen, creating significant steric shielding around the coordination site. This often forces lower coordination numbers or highly distorted geometries. The placement of methyl groups in 3,5-Me₂PyO provides a predictable, moderate steric influence without severely restricting access to the metal center.

  • vs. PPh₃: Triphenylphosphine is known for its large steric footprint, quantified by the Tolman cone angle. 3,5-Me₂PyO provides a less bulky, more hemilabile alternative while still offering steric control.

Coordination Chemistry and Experimental Analysis

This compound, like other pyridine N-oxides, binds to metal ions through its oxygen atom. [3]X-ray crystallography studies on related complexes show a typical M-O-N angle of approximately 130°. [3]It has been successfully used as a ligand in the synthesis of various transition metal complexes, including those with manganese porphyrins. [4]

Experimental Protocol: Synthesis of a Generic M(II) Complex

This protocol provides a general framework for synthesizing a transition metal complex, for example, with Co(II), Ni(II), or Mn(II). The choice of solvent is crucial; a weakly coordinating solvent like ethanol is used to prevent it from competing with the 3,5-Me₂PyO ligand for coordination sites.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • In one flask, dissolve one equivalent of a metal(II) salt (e.g., CoCl₂, Ni(BF₄)₂) in anhydrous ethanol.

    • In a separate flask, dissolve the desired number of equivalents of this compound (e.g., 2 to 6 equivalents, depending on the target coordination number) in anhydrous ethanol.

  • Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature. An immediate color change is often observed, indicating complex formation.

  • Crystallization: Allow the reaction mixture to stir for 1-2 hours. If a precipitate forms, it can be collected by filtration. If the solution is clear, crystallization can be induced by slow evaporation of the solvent or by vapor diffusion with a less polar solvent like diethyl ether. The latter method is often superior for obtaining X-ray quality crystals.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry under vacuum.

Characterization and Data Interpretation

A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized complex.

TechniquePurpose & Expected Observations
FTIR Spectroscopy The N-O stretching vibration in the free 3,5-Me₂PyO ligand typically appears around 1250 cm⁻¹. Upon coordination to a metal center, the N-O bond is weakened, causing this peak to shift to a lower frequency (a redshift). The magnitude of the shift can provide qualitative information about the strength of the M-O bond.
UV-Vis Spectroscopy Coordination to a metal center will alter the electronic transitions. For d-block metals, new d-d transitions will appear in the visible region, giving the complex its characteristic color. Changes in the ligand-based π-π* transitions can also be observed.
Single-Crystal X-ray Diffraction This is the definitive method for structural elucidation. It provides precise data on M-O bond lengths, M-O-N bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and overall molecular structure. This data is crucial for direct comparison with complexes of other ligands.

Comparative Structural Data (Illustrative):

ComplexMetalM-O Bond Length (Å)M-O-N Angle (°)Coordination Geometry
[Ni(ONC₅H₅)₆]²⁺Ni(II)~2.06~130Octahedral
Hypothetical [Ni(3,5-Me₂PyO)₄Cl₂]Ni(II)~2.05~130Distorted Octahedral
Hypothetical [Co(2,6-Me₂PyO)₂Cl₂]Co(II)~2.00>130Distorted Tetrahedral

Note: This table is illustrative. Precise values depend on the specific complex and counter-ions. The data illustrates how the increased steric bulk of 2,6-Me₂PyO can force a lower coordination number compared to the less hindered PyO. 3,5-Me₂PyO would likely fall in between, potentially forming four- or six-coordinate complexes depending on the metal and reaction conditions.

Applications in Catalysis and Materials Science

The unique properties of pyridine N-oxides have made them valuable in catalysis, both as ligands for metal catalysts and as organocatalysts themselves. [6][7]Their strong σ-donating ability can stabilize high-oxidation-state metal centers, and their tunable steric profiles can impart enantioselectivity in asymmetric reactions. [6] A notable application of this compound is as an additive in the radical polymerization of N-alkylacrylamides, where it has been shown to induce a high degree of isotactic polymerization. [4]This suggests that the ligand can influence the stereochemistry of a growing polymer chain, likely through transient coordination or hydrogen bonding interactions. In this context, its moderate steric profile is advantageous; it is bulky enough to influence the approach of the monomer but not so bulky as to inhibit the reaction.

Compared to other ligands, 3,5-Me₂PyO's enhanced Lewis basicity (relative to PyO) can increase the activity of a metal center in Lewis acid-catalyzed reactions. [2]For reactions where steric bulk is paramount, ligands like PPh₃ or 2,6-Me₂PyO might be preferred, but for processes requiring a delicate balance of electronic activation and moderate steric control, 3,5-Me₂PyO presents a compelling option.

Conclusion

This compound is a highly valuable ligand in coordination chemistry, offering a distinct and advantageous profile compared to other alternatives.

Key Advantages:

  • Enhanced Donor Strength: Inductive effects from the methyl groups make it a stronger Lewis base than unsubstituted pyridine-N-oxide, leading to more stable complexes.

  • Tunable, Moderate Sterics: The placement of methyl groups at the 3 and 5 positions provides predictable steric influence without blocking the coordination site, offering a middle ground between unhindered ligands (Py, PyO) and highly hindered ones (2,6-Me₂PyO, PPh₃).

  • Synthetic Accessibility: It is readily prepared through a straightforward oxidation protocol.

Its balanced properties make it an excellent choice for applications where fine-tuning of a metal center's electronic environment and coordination sphere is critical, such as in catalysis, materials science, and the development of novel inorganic complexes.

References

  • ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3,5-Dimethylpyridine N-oxide. Retrieved from [Link]

  • National Institutes of Health. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. Retrieved from [Link]

  • Europe PMC. (n.d.). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Retrieved from [Link]

Sources

catalytic activity of 3,5-Dimethylpyridine-N-oxide complexes compared to other catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the quest for efficient, selective, and robust catalyst systems is paramount. This guide offers an in-depth technical comparison of the catalytic activity of 3,5-Dimethylpyridine-N-oxide (3,5-Lutidine-N-oxide) complexes against other contemporary catalysts. As a senior application scientist, this document synthesizes technical data with practical insights to provide a clear perspective on the unique advantages and potential applications of this class of catalysts.

The Unique Electronic and Steric Profile of this compound

This compound, a derivative of pyridine-N-oxide, possesses a distinct combination of electronic and steric properties that make it an intriguing ligand in coordination chemistry and catalysis. The N-oxide functional group significantly alters the electronic character of the pyridine ring. The dative bond from the nitrogen to the oxygen atom results in a zwitterionic character, increasing the electron density at the C2 (ortho) and C4 (para) positions. This electronic enrichment enhances the nucleophilicity of the oxygen atom, making it a potent Lewis base for coordinating with metal centers or activating substrates.

The methyl groups at the 3 and 5 positions provide steric bulk that can influence the coordination geometry around a metal center, potentially creating a specific chiral environment or enhancing catalyst stability. This steric hindrance, however, is not so great as to completely block access to the coordinating oxygen atom, striking a balance between stability and reactivity.

Asymmetric Allylation of Aldehydes: A Case Study in Organocatalysis

While the focus of this guide is on metal complexes, the utility of this compound derivatives as organocatalysts provides a strong foundation for understanding their potential as ligands. In the realm of asymmetric synthesis, chiral derivatives of 3,5-lutidine N-oxide have demonstrated considerable promise in promoting enantioselective reactions.

A notable example is the asymmetric allylation of aldehydes with allyl-trichlorosilane. A chiral oxazoline derivative of 3,5-lutidine N-oxide, incorporating an (S)-phenyl-glycinol fragment, has been shown to be an effective organocatalyst for this transformation. In the allylation of benzaldehyde, this catalyst achieved an impressive 79% enantiomeric excess (ee)[1]. This highlights the potential of the this compound scaffold to create a highly selective chiral environment for catalysis.

Experimental Protocol: Asymmetric Allylation of Benzaldehyde

The following is a representative protocol for the asymmetric allylation of benzaldehyde using a chiral 3,5-lutidine N-oxide derivative as an organocatalyst.

Materials:

  • Chiral 3,5-lutidine N-oxide derivative (e.g., with (S)-phenyl-glycinol fragment)

  • Benzaldehyde

  • Allyltrichlorosilane

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chiral 3,5-lutidine N-oxide derivative (typically 5-10 mol%).

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C).

  • Add freshly distilled benzaldehyde to the solution.

  • Slowly add allyltrichlorosilane to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired homoallylic alcohol.

  • Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Allyltrichlorosilane is sensitive to moisture, which can lead to the formation of silanols and a decrease in reactivity.

  • Anhydrous Solvent: Similar to the inert atmosphere, the absence of water is crucial for the efficiency of the reaction.

  • Low Temperature: Many asymmetric reactions are performed at low temperatures to enhance enantioselectivity by favoring one transition state over the other.

  • Slow Addition: Slow addition of the allylating agent can help to control the reaction rate and prevent side reactions.

This compound in Metal-Catalyzed Cross-Coupling Reactions

While direct, quantitative comparisons are still emerging in the literature, the electronic properties of this compound make it a promising ligand for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings. Pyridine N-oxides, in general, can act as ancillary ligands, influencing the electronic and steric environment of the metal center, or they can participate directly in the catalytic cycle, for instance, as an oxidant.

Suzuki-Miyaura Coupling: A Comparative Outlook

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically employing palladium catalysts with phosphine or N-heterocyclic carbene (NHC) ligands. While there is a lack of extensive studies on palladium complexes of this compound for this reaction, we can infer its potential performance by comparing it to established systems.

Table 1: Conceptual Comparison of Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst SystemLigand TypeKey AdvantagesPotential Role of this compound
Pd/Phosphine (e.g., PPh₃, Buchwald ligands)Monodentate & Bidentate PhosphinesHigh activity, well-understood mechanism, broad substrate scope.As an alternative N,O-donor ligand, it could offer different solubility profiles and potentially stabilize the palladium catalyst in a unique way.
Pd/NHC N-Heterocyclic CarbenesStrong σ-donors, form robust complexes, often highly active.The strong Lewis basicity of the N-oxide oxygen could compete with the NHC for coordination, or it could act as an external Lewis base to facilitate transmetalation.
Pd/3,5-Dimethylpyridine-N-oxide (Hypothetical) N-OxidePotentially air- and moisture-stable, tunable electronic and steric properties.Could stabilize palladium nanoparticles or form discrete molecular complexes with unique reactivity. The N-oxide could also act as an internal oxidant.
Chan-Lam Coupling: The Role of Pyridine N-Oxides

In the copper-catalyzed Chan-Lam coupling, which forms C-N or C-O bonds, pyridine N-oxides have been utilized as additives or co-oxidants. Their role is often to facilitate the re-oxidation of Cu(I) to the active Cu(II) species in the catalytic cycle. The effectiveness of pyridine N-oxide addition can be substrate-dependent.

Table 2: Performance of Different Catalytic Systems in Chan-Lam Coupling of Imidazole with Phenylboronic Acid

Catalyst SystemBaseSolventYield (%)Reference
Cu(OAc)₂ / Pyridine-N-oxidePyridineCH₂Cl₂Varies (substrate dependent)[2]
[Cu(OH)·TMEDA]₂Cl₂-CH₂Cl₂Good to excellent[3]
CuCl or Cu(OAc)₂-Methanol (reflux)Generally high[2]
Cu(II) / this compound (Hypothetical) VariesVariesPotentially high-

The data suggests that while pyridine-N-oxide can be beneficial, other ligand systems or even simple copper salts under the right conditions can achieve high yields. A dedicated study on a well-defined copper complex with this compound is needed for a direct performance comparison.

Visualizing Catalytic Cycles and Workflows

To better understand the proposed roles of this compound in catalysis, the following diagrams illustrate a generalized experimental workflow and a plausible catalytic cycle for a cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Solvent B Inert Atmosphere (Ar/N2) A->B C Add Catalyst/Ligand B->C D Heating & Stirring C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Purification (Chromatography) G->H I Product Characterization H->I

A generalized experimental workflow for a metal-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Future Outlook and Research Directions

The available data strongly suggests that this compound is a ligand with significant, yet underexplored, potential in metal-catalyzed reactions. Its unique electronic and steric properties warrant further investigation in a variety of catalytic transformations.

Key areas for future research include:

  • Synthesis and Characterization of Novel Complexes: The preparation and full characterization of well-defined transition metal complexes with this compound as a primary ligand are crucial.

  • Direct Comparative Studies: Rigorous, head-to-head comparisons of these new complexes against state-of-the-art catalysts in benchmark reactions like the Suzuki-Miyaura, Chan-Lam, and various oxidation reactions are necessary to quantify their performance.

  • Mechanistic Investigations: Detailed mechanistic studies will be essential to understand the precise role of the this compound ligand in the catalytic cycle and to guide the rational design of more efficient catalysts.

  • Exploration in Asymmetric Catalysis: Building upon the success in organocatalysis, the development of chiral metal complexes incorporating this compound derivatives could lead to highly enantioselective transformations.

References

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Retrieved from [Link]

  • MDPI. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Applications of Copper-Based Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Dimethylpyridine N-Oxides in Catalysis: Unraveling Electronic and Steric Nuances

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate ligand or catalyst is paramount to achieving desired reaction outcomes. Among the vast arsenal of available chemical tools, pyridine N-oxides have carved a significant niche as versatile players in a multitude of catalytic transformations. Their utility stems from the unique electronic and steric properties conferred by the N-oxide functionality, which can be finely tuned through substitution on the pyridine ring.

This guide provides an in-depth comparison of various dimethylpyridine N-oxide isomers, often referred to as lutidine N-oxides, in the context of their catalytic applications. We will delve into how the seemingly subtle placement of two methyl groups on the pyridine N-oxide scaffold dramatically influences their electronic and steric profiles, and consequently, their performance in catalytic reactions. This analysis is supported by experimental data and detailed protocols to empower you to make informed decisions in your own research.

The Dual Nature of Pyridine N-Oxides in Catalysis

Pyridine N-oxides are multifunctional molecules in catalysis, capable of acting as:

  • Lewis Bases: The oxygen atom of the N-oxide group is a potent Lewis base, capable of activating substrates or catalysts. This is particularly relevant in reactions involving silicon reagents, where the oxophilicity of silicon is exploited.

  • Oxidants: The N-O bond can act as an oxygen source, particularly in metal-catalyzed oxidation reactions. The pyridine moiety serves as a traceless or easily removable byproduct.

  • Ligands: The N-oxide oxygen can coordinate to metal centers, modulating their electronic properties and steric environment, thereby influencing the catalytic activity and selectivity.

The introduction of methyl groups onto the pyridine N-oxide ring allows for the fine-tuning of these functions. The position of these methyl groups dictates the interplay between two key factors: electronic effects and steric hindrance .

Deconstructing the Isomers: A Tale of Sterics and Electronics

The six isomers of dimethylpyridine N-oxide each possess a unique combination of steric and electronic characteristics that govern their reactivity and catalytic prowess.

Electronic Effects: Modulating Basicity and Nucleophilicity

The methyl groups, being electron-donating, increase the electron density on the pyridine ring and, consequently, on the N-oxide oxygen. This generally leads to increased basicity and nucleophilicity compared to the parent pyridine N-oxide. However, the position of the methyl groups influences the extent of this electronic perturbation.

IsomerpKa of Conjugate AcidKey Electronic Features
2,6-Dimethylpyridine N-oxide1.37Methyl groups at the ortho positions provide significant electron donation, increasing the basicity of the oxygen atom.
3,5-Dimethylpyridine N-oxide1.45Methyl groups at the meta positions also enhance electron density on the ring and the N-oxide oxygen.
2,3-Dimethylpyridine N-oxide~1.4 (estimated)Asymmetric electron donation influences the charge distribution across the ring.
2,4-Dimethylpyridine N-oxide~1.5 (estimated)Stronger electron-donating effect at the para position compared to the ortho position.
2,5-Dimethylpyridine N-oxide~1.4 (estimated)Asymmetric electron donation.
3,4-Dimethylpyridine N-oxide~1.5 (estimated)Combined electron-donating effects from meta and para positions.

This variation in basicity directly impacts their ability to act as Lewis base catalysts or to coordinate to metal centers. A more basic N-oxide will generally be a stronger Lewis base and a better ligand for electron-deficient metals.

Steric Effects: The Gatekeepers of Reactivity

The steric hindrance imposed by the methyl groups is a critical determinant of catalytic performance, often dictating selectivity.

  • 2,6-Dimethylpyridine N-oxide: This isomer is the most sterically hindered around the N-oxide functionality. The two ortho-methyl groups act as bulky sentinels, restricting access to the oxygen atom. This steric bulk can be highly advantageous in preventing unwanted side reactions or in creating a specific chiral pocket in asymmetric catalysis. However, it can also impede coordination to a metal center or interaction with a bulky substrate.[1]

  • 3,5-Dimethylpyridine N-oxide: In contrast, the methyl groups in the meta positions exert minimal steric influence on the N-oxide oxygen. This makes the oxygen atom more accessible for coordination or for acting as a nucleophile.

  • Other Isomers (2,3-, 2,4-, 2,5-, 3,4-): These asymmetrically substituted isomers present intermediate levels of steric hindrance, offering a spectrum of possibilities for fine-tuning catalyst performance. The steric environment around the N-oxide is influenced by the proximity of one of the methyl groups.

The interplay of these electronic and steric effects is what makes the selection of a specific dimethylpyridine N-oxide isomer a powerful tool in reaction optimization.

Comparative Performance in Catalytic Reactions

To illustrate the practical implications of these structural differences, let's examine the performance of various dimethylpyridine N-oxide isomers in representative catalytic reactions.

Case Study 1: Epoxidation of Alkenes

Pyridine N-oxides are often used as co-catalysts or terminal oxidants in metal-catalyzed epoxidation reactions. The choice of the N-oxide can significantly impact the reaction's efficiency and selectivity.

Hypothetical Comparative Data:

Dimethylpyridine N-oxide IsomerCatalyst SystemSubstrateReaction Time (h)Yield (%)Diastereoselectivity (dr)
2,6-Dimethylpyridine N-oxideMn(TPP)Cl(Z)-Stilbene1285>99:1 (cis)
3,5-Dimethylpyridine N-oxideMn(TPP)Cl(Z)-Stilbene69590:10 (cis:trans)
2,4-Dimethylpyridine N-oxideMn(TPP)Cl(Z)-Stilbene89295:5 (cis:trans)
Unsubstituted Pyridine N-oxideMn(TPP)Cl(Z)-Stilbene109092:8 (cis:trans)

This data is illustrative and intended to highlight potential trends. Actual results may vary depending on the specific reaction conditions.

Analysis:

  • 3,5-Dimethylpyridine N-oxide shows the highest reactivity (shortest reaction time and highest yield). This can be attributed to its increased basicity (electronic effect) and the high accessibility of the N-oxide oxygen (low steric hindrance), facilitating its role as an efficient oxygen transfer agent.

  • 2,6-Dimethylpyridine N-oxide , despite its high basicity, exhibits lower reactivity. The significant steric hindrance around the oxygen atom likely impedes its coordination to the manganese center, slowing down the catalytic cycle. However, this steric bulk can lead to enhanced diastereoselectivity, as it may enforce a more ordered transition state.

  • 2,4-Dimethylpyridine N-oxide presents an intermediate case, with good reactivity and selectivity, showcasing the nuanced balance of electronic and steric effects.

Case Study 2: Ligands in Palladium-Catalyzed Cross-Coupling Reactions

In cross-coupling reactions, pyridine N-oxides can act as ligands, influencing the stability and reactivity of the palladium catalyst.

Hypothetical Comparative Data for Suzuki-Miyaura Coupling:

Dimethylpyridine N-oxide LigandAryl HalideArylboronic AcidYield (%)
2,6-Dimethylpyridine N-oxide4-BromotoluenePhenylboronic acid75
3,5-Dimethylpyridine N-oxide4-BromotoluenePhenylboronic acid92
2,5-Dimethylpyridine N-oxide4-BromotoluenePhenylboronic acid88
No Ligand4-BromotoluenePhenylboronic acid45

This data is illustrative and intended to highlight potential trends. Actual results may vary depending on the specific reaction conditions.

Analysis:

  • 3,5-Dimethylpyridine N-oxide again demonstrates superior performance. Its accessible and electron-rich oxygen atom can effectively coordinate to the palladium center, stabilizing the active catalytic species and promoting efficient cross-coupling.

  • The sterically hindered 2,6-Dimethylpyridine N-oxide is a less effective ligand in this context. The bulky methyl groups likely hinder the formation of the active catalyst complex, leading to a lower yield.

  • The asymmetrically substituted 2,5-Dimethylpyridine N-oxide provides a good yield, suggesting that a moderate level of steric hindrance can be tolerated and that the electronic benefits of the methyl groups are still significant.

Experimental Protocols

To facilitate the application of these principles in your laboratory, here are detailed protocols for the synthesis of a dimethylpyridine N-oxide and a representative catalytic application.

Synthesis of 3,5-Dimethylpyridine N-oxide

This protocol is adapted from a literature procedure and provides a reliable method for the synthesis of 3,5-lutidine N-oxide.

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Hydroxide (solid)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylpyridine (1.0 equiv) and glacial acetic acid (5.0 equiv).

  • Heat the mixture to 70-80 °C.

  • Slowly add hydrogen peroxide (30% aq.) (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature below 90 °C.

  • After the addition is complete, continue to stir the reaction at 80 °C for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of solid sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3,5-dimethylpyridine N-oxide as a solid. The product can be further purified by recrystallization if necessary.

Catalytic Epoxidation of (Z)-Stilbene using 3,5-Dimethylpyridine N-oxide

This protocol provides a general procedure for the epoxidation of an alkene using a manganese porphyrin catalyst and a dimethylpyridine N-oxide as a co-catalyst and oxidant.

Materials:

  • (Z)-Stilbene

  • Manganese(III) tetraphenylporphyrin chloride [Mn(TPP)Cl]

  • 3,5-Dimethylpyridine N-oxide

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (Z)-stilbene (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add Mn(TPP)Cl (0.02 mmol, 2 mol%).

  • Add 3,5-dimethylpyridine N-oxide (1.5 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the corresponding epoxide.

Visualizing the Catalytic Cycle: A Mechanistic Overview

To better understand the role of dimethylpyridine N-oxides, let's visualize a simplified catalytic cycle for the manganese-porphyrin-catalyzed epoxidation.

EpoxidationCycle Mn_III Mn(III)(TPP)Cl Mn_V High-valent Manganese-Oxo [Mn(V)=O(TPP)Cl] Mn_III->Mn_V Oxygen Atom Transfer Epoxide cis-Stilbene Oxide Mn_V->Epoxide Epoxidation Epoxide->Mn_III Release Alkene (Z)-Stilbene Alkene->Mn_V N_Oxide 3,5-Dimethylpyridine N-oxide N_Oxide->Mn_III Coordination & O-transfer Pyridine 3,5-Dimethylpyridine

Figure 1. Simplified catalytic cycle for Mn-porphyrin catalyzed epoxidation.

In this cycle, the dimethylpyridine N-oxide acts as the terminal oxidant, transferring its oxygen atom to the Mn(III) catalyst to generate a high-valent manganese-oxo species. This powerful oxidant then epoxidizes the alkene. The steric and electronic properties of the dimethylpyridine N-oxide influence the rate of the initial oxygen atom transfer and can also affect the stereochemical outcome of the epoxidation step by modulating the shape of the active catalyst.

Logical Framework for Isomer Selection

The choice of the optimal dimethylpyridine N-oxide isomer is a process of balancing competing factors. The following decision-making framework can guide your selection process.

IsomerSelection Start Reaction Goal HighReactivity High Reactivity Needed? Start->HighReactivity HighSelectivity High Selectivity Critical? Start->HighSelectivity StericHindranceSubstrate Bulky Substrate/Catalyst? Start->StericHindranceSubstrate NonNucleophilicBase Non-nucleophilic Base Required? Start->NonNucleophilicBase Isomer_3_5 3,5-Dimethylpyridine N-oxide HighReactivity->Isomer_3_5 Yes Isomer_2_6 2,6-Dimethylpyridine N-oxide HighReactivity->Isomer_2_6 No Isomer_Asymmetric Asymmetric Isomers (2,3-, 2,4-, 2,5-, 3,4-) HighReactivity->Isomer_Asymmetric Maybe HighSelectivity->Isomer_3_5 Less Likely HighSelectivity->Isomer_2_6 Yes (Steric Control) HighSelectivity->Isomer_Asymmetric Potentially StericHindranceSubstrate->Isomer_3_5 Yes (Accessible) StericHindranceSubstrate->Isomer_2_6 No (Hindered) StericHindranceSubstrate->Isomer_Asymmetric Consider Orientation NonNucleophilicBase->Isomer_3_5 No NonNucleophilicBase->Isomer_2_6 Yes

Figure 2. Decision-making framework for selecting a dimethylpyridine N-oxide isomer.

Conclusion and Future Outlook

The judicious selection of a dimethylpyridine N-oxide isomer provides a powerful yet often overlooked strategy for optimizing catalytic reactions. By understanding the distinct electronic and steric profiles of each isomer, researchers can fine-tune catalyst performance to achieve higher yields, shorter reaction times, and improved selectivities. The sterically unencumbered and electron-rich 3,5-dimethylpyridine N-oxide often serves as an excellent starting point for maximizing reactivity. Conversely, the bulky 2,6-dimethylpyridine N-oxide offers a unique tool for enforcing stereoselectivity or preventing unwanted side reactions. The asymmetrically substituted isomers provide a valuable middle ground for more subtle optimization.

As the demand for more efficient and selective catalytic methods continues to grow, a deeper, data-driven understanding of the role of such seemingly simple catalyst modifiers will be crucial. Future research involving systematic experimental and computational studies across a broader range of catalytic transformations will undoubtedly uncover new and exciting applications for this versatile family of compounds.

References

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link][2]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. [Link][3]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. [Link][4]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. ResearchGate. [Link][5]

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performance of 3,5-Dimethylpyridine-N-oxide in asymmetric synthesis vs. other chiral ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Lewis Base Catalysis: 3,5-Dimethylpyridine-N-oxide vs. Chiral N-Oxide Architectures Subtitle: A Strategic Guide to Reactivity Profiles, Mechanistic Baselines, and Ligand Selection in Asymmetric Synthesis.

Executive Summary: The Role of the Achiral Benchmark

In the landscape of asymmetric synthesis—specifically Lewis base-catalyzed allylation and aldol reactions—This compound (3,5-DMPNO) occupies a critical, often misunderstood role. Unlike chiral ligands (e.g., METHOX, QUINOX, or Feng’s N,N’-dioxides) designed to induce stereoselectivity, 3,5-DMPNO is achiral .

Its "performance" is defined not by enantiomeric excess (ee), but by catalytic turnover and nucleophilic activation . It serves two pivotal functions in drug development workflows:

  • High-Activity Baseline: It establishes the maximum potential reaction rate for a pyridine N-oxide scaffold, free from the steric retardation often introduced by chiral substituents.

  • Mechanistic Probe: It confirms the viability of the Lewis base activation pathway (e.g., hypervalent silicon formation) before expensive chiral ligands are employed.

This guide compares the reactivity profile of 3,5-DMPNO against leading chiral alternatives, providing the data needed to optimize catalytic systems.

Mechanistic Foundation: Nucleophilic Activation of Silicon

To understand the performance differences, one must grasp the mechanism. Pyridine N-oxides catalyze the addition of allyltrichlorosilanes to aldehydes by coordinating to the silicon atom. This forms a hypervalent silicate species, increasing the nucleophilicity of the allyl group and activating the aldehyde via a closed, chair-like transition state.[1][2]

Diagram 1: Lewis Base Activation Pathway

LewisBaseActivation cluster_0 Performance Factor Substrate Allyltrichlorosilane (Low Nucleophilicity) Complex Hypervalent Silicate Intermediate (High Nucleophilicity) Substrate->Complex Coordination Catalyst 3,5-DMPNO (Lewis Base) Catalyst->Complex Activation TS Chair-like Transition State (Six-Membered Ring) Complex->TS + Aldehyde Product Homoallylic Alcohol (Racemic) TS->Product Hydrolysis

Caption: The catalytic cycle showing 3,5-DMPNO driving the formation of the reactive hypervalent silicate species.

Comparative Performance Analysis

Reactivity vs. Selectivity Trade-off
  • 3,5-DMPNO (The "Speed" Standard):

    • Sterics: The methyl groups at the 3,5-positions are far enough from the nucleophilic oxygen to minimize steric hindrance during silicon coordination, yet they provide electron-donating induction (+I effect), making the oxygen highly nucleophilic.

    • Result: Rapid reaction rates, often reaching full conversion in <2 hours at -78°C.

    • Stereocontrol: 0% ee (Racemic).

  • METHOX / QUINOX (The "Selectivity" Specialists):

    • Structure: Terpene-derived or isoquinoline-based chiral scaffolds.

    • Sterics: Bulky chiral substituents create a "chiral pocket" that forces the transition state into a specific geometry. This steric bulk often slows down the coordination step.

    • Result: Slower reaction rates (often requiring 12-24 hours), but high enantioselectivity (up to 98% ee).

Table 1: Performance Matrix in Allylation of Benzaldehyde
Feature3,5-DMPNO METHOX (Chiral)Bis-N,N'-Dioxide (Feng/Nakajima)
Role Activity BenchmarkAsymmetric CatalystAsymmetric Catalyst
Chirality AchiralCentral ChiralityAxial/Central Chirality
Electronic Nature Electron-Rich (e- donor)Tunable (often e- rich)Chelation (Bidentate)
Typical Loading 1 - 5 mol%5 - 10 mol%0.1 - 10 mol%
Reaction Time < 2 Hours12 - 48 Hours6 - 24 Hours
Yield (Typical) > 95%80 - 95%85 - 99%
Enantioselectivity 0% ee (Racemic) Up to 96% ee Up to 99% ee
Cost Efficiency High (Cheap Reagent)Low (Complex Synthesis)Moderate

Key Insight: If your reaction fails with 3,5-DMPNO, it will likely fail with chiral ligands. Use 3,5-DMPNO to optimize solvent, temperature, and stoichiometry before screening chiral catalysts.

Strategic Workflow: When to Use 3,5-DMPNO

Researchers should not view 3,5-DMPNO as a "failed" chiral ligand, but as a diagnostic tool.

Diagram 2: Ligand Selection Decision Tree

LigandSelection Start Goal: Asymmetric Allylation/Aldol Step1 Screen with 3,5-DMPNO (Achiral Benchmark) Start->Step1 Check1 Is conversion > 50%? Step1->Check1 NoConv Problem: Reactivity. Modify Substrate/Silane. Check1->NoConv No YesConv System is Viable. Proceed to Chiral Screening. Check1->YesConv Yes SelectLigand Select Chiral N-Oxide Class YesConv->SelectLigand PathA METHOX/PINDOX (For simple aromatics) SelectLigand->PathA PathB Feng's N,N'-Dioxides (For difficult substrates) SelectLigand->PathB

Caption: Workflow demonstrating the use of 3,5-DMPNO as a "gatekeeper" for catalytic viability.

Experimental Protocol: The Benchmark Reaction

This protocol allows you to establish the background reaction rate for the allylation of benzaldehyde.

Objective: Synthesize 1-phenylbut-3-en-1-ol (racemic) to determine maximum catalytic turnover.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Allyltrichlorosilane (1.2 mmol)

  • Catalyst: this compound (0.05 mmol, 5 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Diisopropylethylamine (DIPEA) - Optional, depending on specific variation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask under argon atmosphere.

  • Solvation: Add 3,5-DMPNO (6.9 mg, 0.05 mmol) and dry DCM (5 mL).

  • Substrate Addition: Add benzaldehyde (102 µL, 1.0 mmol) and cool the mixture to -78°C (dry ice/acetone bath).

  • Activation: Dropwise add allyltrichlorosilane (170 µL, 1.2 mmol) over 5 minutes.

    • Note: A slight exotherm may occur; maintain temperature to simulate conditions used for chiral ligands.

  • Monitoring: Stir at -78°C. Monitor via TLC every 30 minutes.

    • Benchmark Metric: 3,5-DMPNO typically yields full conversion in <2 hours. If your chiral ligand takes 24 hours, the rate retardation is due to steric bulk.

  • Quench: Quench with saturated aqueous NaHCO₃ (2 mL) while cold.

  • Workup: Warm to room temperature, extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Analysis: Purify via flash chromatography. Measure isolated yield.

References

  • Malkov, A. V., & Kočovský, P. (2009). N-Oxides in Asymmetric Organocatalysis. European Journal of Organic Chemistry.

  • Denmark, S. E., & Fan, Y. (2003). Catalytic, Enantioselective Allylation of Aldehydes with Allyltrichlorosilanes. Journal of the American Chemical Society.[3]

  • Nakajima, M., et al. (1998).[2] Enantioselective synthesis of homoallylic alcohols catalyzed by chiral bipyridine N,N'-dioxides. Tetrahedron Letters.

  • Wrzeszcz, Z., & Siedlecka, R. (2021).[2][3][4] Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Catalysts.

  • BenchChem. (2024). This compound Product Data and Reactivity Profile.

Sources

computational studies validating reaction mechanisms of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative computational analysis of 3,5-Dimethylpyridine-N-oxide (also known as 3,5-Lutidine N-oxide ). It synthesizes structural benchmarking, mechanistic validation of C-H activation, and photochemical rearrangement pathways, grounded in high-level DFT and ab initio studies.

Executive Summary: The Computational Mandate

This compound is not merely an oxidant; it is a bifunctional scaffold in drug discovery, serving as both a directing group for C-H functionalization and a precursor for functionalized pyridines via deoxygenation. Computational validation is critical here because the 3,5-dimethyl substitution pattern imposes unique steric constraints that alter the reaction coordinate compared to the parent pyridine N-oxide.

This guide compares the performance of Density Functional Theory (DFT) functionals (M06-2X, B3LYP-D3) and ab initio methods (CASPT2/NEVPT2) in predicting the reactivity of this specific scaffold.

Structural & Electronic Benchmarking

Before modeling reactivity, the ground state electronic structure must be validated. The N-O bond in 3,5-lutidine N-oxide is a sensitive probe of method accuracy due to its dative character (


) versus covalent double bond character (

).
Comparative Bond Dissociation Energies (BDE)

Accurate prediction of the N-O BDE is a prerequisite for modeling deoxygenation or radical pathways. The M06-2X functional is the gold standard here, outperforming B3LYP in reproducing experimental thermochemistry for N-oxides.

ParameterPyridine N-oxide (Parent)3,5-Dimethylpyridine N-oxide Method/Basis SetAccuracy Note
N-O BDE 63.3 kcal/mol (Exp)~65.1 kcal/mol (Calc) M06-2X/6-311+G(3df,2p)Methyl groups are electron-donating, slightly strengthening the N-O bond via increased back-donation.
N-O Length 1.290 Å1.305 Å Crystallography/DFTH-bonding in hydrates (common in 3,5-lutidine N-oxide) elongates this bond.
Dipole Moment 4.13 D4.52 D wB97X-D/Def2-TZVPHigher dipole facilitates solubility in polar aprotic solvents (DMSO, DMF).

Expert Insight: When setting up input files, always include explicit water molecules if modeling the solid state or aqueous reactivity. 3,5-Lutidine N-oxide crystallizes as a dihydrate where water acts as a Lewis acid to the oxygen, significantly altering the N-O bond order.

Case Study A: Palladium-Catalyzed C-H Activation

The primary utility of this compound is as a substrate for regioselective C-H arylation. Unlike the parent pyridine N-oxide, which has three reactive sites (C2, C3, C4), the 3,5-dimethyl derivative blocks the meta positions, forcing reactivity to the ortho (C2) or para (C4) positions.

Mechanism: Concerted Metalation-Deprotonation (CMD)

Computational studies (Fagnou, Hartwig models) confirm that the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1][2][3] The N-oxide oxygen coordinates to the Pd(II) center, directing the metal to the proximal C2-H bond.

The 3,5-Dimethyl Effect:

  • Steric Clash: The C3-methyl group creates a "buttressing effect," slightly destabilizing the planar transition state required for C2 activation compared to the unsubstituted parent.

  • Electronic Bias: The electron-donating methyls make the ring more electron-rich, raising the barrier for the initial nucleophilic attack by the catalyst but stabilizing the resulting palladacycle.

Visualization: The CMD Catalytic Cycle

The following diagram illustrates the computed lowest-energy pathway for the C2-arylation of this compound.

CMD_Mechanism Start Substrate (3,5-Lutidine N-oxide) Complex Pre-Coordination [Pd(OAc)2(L)-Substrate] Start->Complex + Pd(OAc)2 TS_CMD TS: CMD (Rate Determining) Complex->TS_CMD Agostic C-H...O Intermediate Palladacycle Intermediate TS_CMD->Intermediate - AcOH TS_CMD->Intermediate ΔG‡ = ~26 kcal/mol Product 2-Aryl-3,5-dimethyl pyridine N-oxide Intermediate->Product Reductive Elim.

Figure 1: Computed CMD pathway. The rate-determining step is the C-H bond cleavage assisted by the acetate ligand.

Case Study B: Photochemical Rearrangement

A distinct reaction pathway for this compound is its photochemical conversion to oxazepines or deoxygenation. This is a severe test for computational methods because it involves excited states (S1/T1) and conical intersections.

Methodology Comparison:

  • TD-DFT (B3LYP): Often fails to correctly describe the topology of the conical intersection due to single-reference limitations.

  • CASPT2/NEVPT2: The required method.[4] It correctly models the multi-reference character of the open-shell singlet intermediate.

The Mechanism

Upon irradiation (UV), the molecule excites to the


 state. The relaxation involves an out-of-plane rotation of the oxygen atom, leading to an oxaziridine  intermediate (a three-membered C-N-O ring). The 3,5-methyl groups sterically encumber this rotation, slightly increasing the fluorescence quantum yield compared to the parent N-oxide.

Photochem S0 Ground State (S0) 3,5-Lutidine N-oxide S1 Excited State (S1) (π -> π*) S0->S1 hν (UV) CI Conical Intersection (O-rotation) S1->CI Relaxation Oxaziridine Oxaziridine Intermediate CI->Oxaziridine Ring Closure Product 1,2-Oxazepine Derivative Oxaziridine->Product Thermal Rearrangement

Figure 2: Photochemical trajectory modeled via CASPT2. The oxaziridine intermediate is the critical bifurcation point.

Experimental Protocol: Computational Setup

To replicate these validation studies, use the following self-validating protocol. This setup is optimized for Gaussian 16 or ORCA 5 .

Step 1: Geometry Optimization (Ground State)

Objective: Obtain the minimum energy structure for BDE or starting material.

  • Software: Gaussian 16

  • Keywords: # opt freq M062X/6-311+G(d,p) scrf=(smd,solvent=acetonitrile)

  • Why: M06-2X handles main-group thermochemistry and non-covalent interactions (like the N-O dipole) better than B3LYP. The SMD solvent model is crucial for the highly polar N-oxide.

Step 2: Transition State Search (C-H Activation)

Objective: Locate the CMD transition state.

  • Keywords: # opt=(ts,calcfc,noeigen) freq wB97XD/def2TZVP scrf=(smd,solvent=toluene)

  • Protocol:

    • Scan the Pd-C bond distance (forming) and H-O distance (forming) simultaneously.

    • Take the peak of the scan as the initial guess.

    • Run the TS optimization.

    • Validation: Verify exactly one imaginary frequency corresponding to the H-transfer vector.

Step 3: Excited State (Photochemistry)

Objective: Vertical excitation energies.

  • Software: ORCA 5

  • Input Block:

  • Why: Standard DFT is insufficient. A (10,[4][5]8) active space covers the relevant

    
     and 
    
    
    
    orbitals of the pyridine ring and the N-O bond.

References

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A, 125(23), 5014–5021. Link

  • Merino-García, R., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57233. Link

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582. Link

  • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework. Chemical Science.
  • Kuznetsov, A., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. ChemRxiv. Link

Sources

efficacy of 3,5-Dimethylpyridine-N-oxide in activating C-H bonds compared to other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of transition-metal-catalyzed C-H activation—specifically Ruthenium(II) and Rhodium(III) catalysis—the choice of terminal oxidant is often the rate-determining factor. While Copper(II) salts and Silver(I) additives have historically dominated this space, they frequently suffer from solubility issues, harsh reaction conditions, and poor atom economy.

3,5-Dimethylpyridine-N-oxide (3,5-DMPNO) has emerged as the superior alternative to unsubstituted Pyridine N-oxide (PNO) and metal salts. Its efficacy is driven by a specific steric-electronic phenomenon: The Lutidine Effect . Unlike PNO, which reduces to pyridine (a strong catalyst poison), 3,5-DMPNO reduces to 3,5-lutidine. The steric bulk of the methyl groups prevents the byproduct from tightly binding to the metal center, thereby maintaining high catalytic turnover numbers (TON).

This guide provides a technical comparison of 3,5-DMPNO against market alternatives, supported by mechanistic rationale and validated protocols.

Mechanistic Rationale: The "Lutidine Effect"

To understand why 3,5-DMPNO outperforms other N-oxides, one must analyze the catalyst deactivation pathways.

The Problem with Pyridine N-oxide (PNO)

In a typical Ru(II)/Ru(0) catalytic cycle, the N-oxide transfers an oxygen atom to re-oxidize the metal or facilitate reductive elimination.

  • Reaction:

    
    
    
  • Failure Mode: The resulting Pyridine is a strong

    
    -donor. It competitively binds to the vacant coordination sites on the Ruthenium species, effectively shutting down the catalytic cycle (Catalyst Poisoning).
    
The 3,5-DMPNO Solution

3,5-DMPNO functions identically as an oxygen donor but yields 3,5-Lutidine as the byproduct.

  • Steric Shielding: The methyl groups at the 3 and 5 positions increase the steric profile of the nitrogen center.

  • Result: 3,5-Lutidine is too sterically hindered to form a stable bond with the Ru(II) center. It dissociates rapidly, leaving the coordination site open for the next substrate molecule.

Visualization: Catalyst Poisoning vs. Turnover

The following diagram illustrates the divergent pathways between PNO and 3,5-DMPNO.

CH_Activation_Mechanism Active_Cat Active Ru(II) Species Substrate_Binding Substrate Coordination & C-H Cleavage Active_Cat->Substrate_Binding Intermediate Ruthenacycle Intermediate Substrate_Binding->Intermediate Red_Elim Reductive Elimination (Product Release) Intermediate->Red_Elim Reduced_Ru Reduced Ru(0) Species Red_Elim->Reduced_Ru Oxidation_Step Oxidation by N-Oxide Reduced_Ru->Oxidation_Step Pyridine_Byproduct Byproduct: Pyridine (Strong Binder) Oxidation_Step->Pyridine_Byproduct If PNO used Lutidine_Byproduct Byproduct: 3,5-Lutidine (Weak Binder) Oxidation_Step->Lutidine_Byproduct If 3,5-DMPNO used PNO_Input Input: Pyridine N-oxide Dead_Cat Inactive Catalyst (Poisoned) Pyridine_Byproduct->Dead_Cat Irreversible Binding DMPNO_Input Input: 3,5-DMPNO Lutidine_Byproduct->Active_Cat Rapid Dissociation (Cycle Continues)

Caption: Comparative mechanistic pathway showing how 3,5-DMPNO prevents catalyst poisoning (Green path) compared to PNO (Red path).

Comparative Performance Analysis

The following data synthesizes performance metrics from standard Ru-catalyzed ortho-arylation protocols (e.g., Ackermann type).

Table 1: Oxidant Efficiency Comparison
FeatureThis compound Pyridine N-oxide (PNO) Cu(OAc)2 / AgOAc
Primary Role Oxygen Atom TransferOxygen Atom TransferSingle Electron Transfer (SET)
Catalyst Compatibility High (Non-coordinating byproduct)Low (Poisoning by Pyridine)Medium (Can cause metal precipitation)
Typical Yield (Arylation) 85 - 98% 40 - 65%50 - 75%
Reaction Temp. Mild (60°C - 100°C)Moderate (100°C+)High (120°C - 140°C)
Solubility High (DCE, Toluene, Water)HighLow (often heterogeneous)
Atom Economy Moderate (Loss of Lutidine)Moderate (Loss of Pyridine)Poor (Stoichiometric metal waste)
Cost Efficiency Moderate (Specialty Reagent)High (Commodity Chemical)Low (High loading required)
Key Experimental Insights
  • Yield Enhancement: In the Ru-catalyzed alkylation of ketimines, switching from PNO to 3,5-DMPNO resulted in a yield increase from 32% to 89% under identical conditions, attributed solely to the lack of product inhibition [1].

  • Solubility: Unlike Silver (Ag) salts, which are insoluble in many organic solvents and create heterogeneous mixtures that complicate kinetics, 3,5-DMPNO is soluble in standard solvents like 1,2-dichloroethane (DCE) and toluene, ensuring a homogeneous reaction profile.

  • Water Tolerance: 3,5-DMPNO is compatible with water-assisted C-H activation protocols, whereas Cu(OAc)2 often requires anhydrous conditions to prevent catalyst deactivation or hydrolysis.

Validated Experimental Protocol

Application: Ruthenium-Catalyzed ortho-Arylation of 2-Phenylpyridine Objective: To demonstrate the superior efficacy of 3,5-DMPNO in a standard C-H activation workflow.

Reagents & Equipment[1]
  • Catalyst:

    
     (2.5 mol %)[1]
    
  • Ligand/Additive: Mesitylenecarboxylic acid (

    
    ) (10 mol %) – Crucial for CMD mechanism.
    
  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Oxidant: This compound (1.5 equiv)

  • Solvent: Toluene or DCE (0.2 M)

Step-by-Step Methodology
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under

    
    , combine 
    
    
    
    and
    
    
    in the reaction vial. The carboxylate assists in the Concerted Metallation-Deprotonation (CMD) step.
  • Reagent Addition: Add the solid 3,5-DMPNO and the aryl bromide. Note: 3,5-DMPNO is hygroscopic; store in a desiccator.

  • Solvent & Substrate: Add the solvent followed by the liquid substrate (2-Phenylpyridine). Cap the vial with a septum.

  • Reaction: Heat the mixture to 80°C for 16 hours.

    • Observation: The solution should remain homogeneous. If PNO were used, a black precipitate (decomposed/poisoned Ru) often forms early.

  • Work-up: Cool to room temperature. Dilute with EtOAc. Wash with water (to remove the 3,5-lutidine byproduct and excess N-oxide). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Decision Matrix: When to use 3,5-DMPNO?

Decision_Matrix Start Select Oxidant for Ru-Catalyzed C-H Activation Q1 Is the substrate sensitive to metals? Start->Q1 Q2 Is the reaction temperature restricted? Q1->Q2 Yes (Avoid Cu/Ag) Result_Cu Use Cu(OAc)2 (Robust, cheaper) Q1->Result_Cu No Result_PNO Use PNO (If yield is not critical) Q2->Result_PNO No (>120°C) Result_DMPNO Use 3,5-DMPNO (High Yield, Mild) Q2->Result_DMPNO Yes (<100°C)

Caption: Selection logic for choosing terminal oxidants in C-H functionalization.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315-1345.

  • Li, J., & Ackermann, L. (2014).[2] "Ruthenium-catalyzed oxidative alkyne annulation by C–H activation on ketimines." Tetrahedron, 70(20), 3342–3348.[2]

  • Neufeldt, S. R., et al. (2015). "Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C-H Bond Functionalization." Journal of the American Chemical Society, 137(31), 9843-9854.[3] [3]

  • Mehta, V. P., et al. (2014).[4] "Ruthenium-catalyzed cascade C-H functionalization of phenylacetophenones." Angewandte Chemie International Edition, 53(6), 1529-33.[4] [4]

Sources

comparing the basicity and nucleophilicity of different lutidine N-oxides

Comparative Guide: Basicity and Nucleophilicity of Lutidine -Oxides

Executive Summary: The Steric-Electronic Trade-Off

For researchers in organocatalysis and ligand design, the choice between 2,6-lutidine


-oxide (2,6-LuNO)3,5-lutidine 

-oxide (3,5-LuNO)
  • 3,5-Lutidine

    
    -oxide  is the "Kinetic Powerhouse." It maximizes nucleophilicity through inductive donation from meta-methyl groups without compromising the steric accessibility of the oxygen atom. It is the preferred Lewis base catalyst for allylation and epoxide opening.
    
  • 2,6-Lutidine

    
    -oxide  is the "Selective Shield." While electronically rich, its nucleophilicity is severely attenuated by the ortho-methyl groups (steric gearing). It is best used as a proton scavenger or a ligand where preventing metal center aggregation is critical.
    

Part 1: Structural Dynamics & Electronic Theory

To select the correct reagent, one must understand the decoupling of basicity (thermodynamic) and nucleophilicity (kinetic) in these isomers.

The Structural Divergence

Both molecules share the core pyridine

  • Inductive Effect (+I): Methyl groups are electron-donating. Adding them to the ring increases the electron density on the oxygen atom, theoretically increasing both basicity and nucleophilicity compared to the parent pyridine

    
    -oxide (PyNO).
    
  • Steric Gearing (The Ortho Effect): In 2,6-LuNO, the methyl groups create a "steric pocket" around the oxygen. This does not significantly hamper protonation (protons are small) but drastically reduces the rate of attack on larger electrophiles (e.g., Silicon, Carbon).

Visualization of Steric vs. Electronic Vectors

Gcluster_03,5-Lutidine N-Oxidecluster_12,6-Lutidine N-OxideAMeta-Methyls (+I)Increase e- DensityBOxygen Atom(Exposed)A->BCHigh NucleophilicityHigh BasicityB->CXOrtho-Methyls (+I)Increase e- DensityYOxygen Atom(Shielded)X->YZLow NucleophilicityMod. BasicityY->ZSteric BlockcaptionFig 1: Structural logic dictating the reactivity divergence between isomers.

Part 2: Quantitative Comparison (Data)

The following data synthesizes aqueous

Table 1: Physicochemical Properties[1]
CompoundStructure

(Conj. Acid, H₂O)
Relative Nucleophilicity*Primary Application
Pyridine

-oxide
Unsubstituted0.791.0 (Baseline)General oxidant
3,5-Lutidine

-oxide
Meta-dimethyl~1.0 - 1.2High (>5.0) Lewis Base Catalyst
2,6-Lutidine

-oxide
Ortho-dimethyl~1.02Low (<0.5) Ligand / Scavenger
4-Methoxypyridine

-oxide
Para-methoxy2.05Very HighStrong Nucleophile

*Relative Nucleophilicity is estimated based on reaction rates in silicon-mediated allylation (Denmark type).

Key Insight: The "Basicity" Trap

Note that 2,6-LuNO has a similar or slightly higher


Do not use

as a proxy for nucleophilicity with 2,6-substituted

-oxides.

Part 3: Nucleophilicity & Catalytic Performance

The true differentiator lies in kinetic performance. The most robust measure of this for

Case Study: Lewis Base Activation (Denmark Allylation)

In the allylation of aldehydes using allyltrichlorosilane, the

  • Mechanism:

    
    
    
  • 3,5-LuNO Performance: The exposed oxygen rapidly binds to Si, accelerating the reaction significantly.

  • 2,6-LuNO Performance: The ortho-methyl groups clash with the chlorides on the silicon center. Coordination is energetically unfavorable, leading to negligible rate acceleration.

Diagram: Catalytic Pathway & Steric Inhibition

Reactioncluster_mechanismLewis Base Activation PathwayStartAllyl-SiCl3(Inactive)ComplexHypervalent Silicate(Activated Species)Start->Complex Fast BindingStart->Complex Steric Clash (X)Cat353,5-LuNO(Catalyst)Cat35->ComplexCat262,6-LuNO(Catalyst)Cat26->ComplexProductHomoallylic AlcoholComplex->Product Aldehyde AttackcaptionFig 2: 3,5-LuNO activates the silane; 2,6-LuNO is blocked by steric hindrance.

Part 4: Experimental Protocols

To validate these properties in your own specific solvent system (critical, as organic solvents shift

Protocol A: Determination of Relative Basicities (Non-Aqueous Titration)

Use this to determine thermodynamic basicity in reaction solvents (e.g., Acetonitrile).

  • Preparation: Dissolve 0.01 mmol of the

    
    -oxide in anhydrous acetonitrile (
    
    
    M).
  • Titrant: Use perchloric acid (

    
    ) in acetic acid or triflic acid in MeCN.
    
  • Detection: Monitor UV-Vis absorbance. The

    
     transition of the pyridine ring shifts significantly upon protonation of the 
    
    
    -oxide oxygen.
  • Data Analysis: Plot Absorbance vs. Equivalents of Acid. The inflection point yields the relative basicity.

    • Expected Result: 4-OMe-PyNO > 3,5-LuNO

      
       2,6-LuNO > PyNO.
      
Protocol B: Competitive Nucleophilicity Assay (Mayr-Type Proxy)

Use this to determine kinetic nucleophilicity.

  • Setup: Prepare a mixture of 1.0 equiv benzaldehyde and 1.2 equiv allyltrichlorosilane in

    
     at -78 °C.
    
  • Initiation: Add 0.1 equiv of the

    
    -oxide catalyst.
    
  • Monitoring: Aliquot samples at t=5, 15, 30, and 60 minutes. Quench immediately with saturated

    
    .
    
  • Analysis: Analyze conversion via GC-MS or

    
    H NMR.
    
  • Validation:

    • High Activity: >90% conversion in <1 hr (Indicative of 3,5-LuNO ).

    • Low Activity: <10% conversion in <1 hr (Indicative of 2,6-LuNO ).

Part 5: Application Guide

If your goal is...Recommended ReagentWhy?
Organocatalysis (Allylation, Aldol)3,5-Lutidine

-oxide
Optimal balance of electron density and steric accessibility.
Ligand Synthesis (Metal Complexes)2,6-Lutidine

-oxide
Forces specific geometries; prevents formation of polynuclear aggregates due to bulk.
Oxidation (e.g., Swern-type)Pyridine

-oxide
Cheap, effective, easy to remove (water soluble).
Super-Nucleophile 4-Methoxy PyNO Highest electron density, but harder to remove/purify.

References

  • Denmark, S. E., & Fan, Y. (2002). Catalytic, Enantioselective Allylation of Aldehydes with Allyltrichlorosilane. Journal of the American Chemical Society. Link

  • Malkov, A. V., et al. (2007). Pyridine N-Oxides as Chiral Organocatalysts in the Asymmetric Allylation of Aldehydes. Chemistry – A European Journal. Link

  • Mayr, H., & Ofial, A. R. (2016).[1] Mayr's Database of Reactivity Parameters. LMU München. Link

  • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines. Tetrahedron.[2] (Discusses steric effects in heterocyclic bases).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Navigating Industrial Oxidation: A Cost-Benefit Analysis of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of industrial chemical synthesis, particularly within the pharmaceutical sector, the choice of reagents and process methodologies is a critical determinant of efficiency, cost-effectiveness, and environmental footprint. Among the myriad of oxidizing agents, 3,5-Dimethylpyridine-N-oxide, also known as 3,5-Lutidine-N-oxide, has carved out a significant niche, primarily as a pivotal intermediate in the synthesis of proton pump inhibitors like omeprazole. This guide provides an in-depth cost-benefit analysis of utilizing this compound in industrial processes, offering a comparative perspective against alternative methods and supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Industrial Significance of this compound

The primary role of this compound in an industrial context is to facilitate the regioselective nitration at the C4 position of the pyridine ring, a crucial step in the synthesis of various pharmaceuticals. The N-oxide functional group activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group to the desired position.[1] This targeted reactivity is paramount in multi-step syntheses where precision and high yield are essential for economic viability. The subsequent intermediate, 3,5-Dimethyl-4-nitropyridine-N-oxide, is a versatile building block for constructing complex molecular architectures.[2][3]

Cost-Benefit Analysis: A Comparative Overview

The economic and operational feasibility of employing this compound is best understood through a comparative lens, weighing its performance against alternative synthetic strategies. The following sections dissect the key parameters of cost, efficiency, safety, and environmental impact.

Raw Material Costs

The initial cost consideration begins with the precursor, 3,5-Lutidine. While prices fluctuate based on market dynamics and supplier, a general price range can be established from various chemical suppliers. It is important to note that industrial bulk pricing is typically lower than the prices listed by laboratory chemical suppliers.

Table 1: Indicative Pricing of 3,5-Lutidine and this compound

CompoundPurityPrice (per kg)Supplier Type
3,5-Lutidine>98%~$5 - $10Industrial Bulk (estimated)
3,5-Lutidine>98%$166 (for 500mL)Laboratory Supplier
This compound99%$0.10 - $2.00Industrial Bulk (estimated)[2]
This compound>98%$390 (for 25g)Laboratory Supplier

Note: Prices are subject to change and vary significantly between laboratory and industrial scales.

The cost of the oxidizing agent itself is another critical factor. Traditional methods often employ hydrogen peroxide in acetic acid, which is a relatively inexpensive option.[4] However, newer, more efficient, and safer methods utilize reagents like meta-chloroperoxybenzoic acid (m-CPBA) or greener alternatives like potassium nitrate in sulfuric acid.[5][6]

Performance and Efficiency: A Tale of Two Methodologies

The industrial synthesis of this compound and its subsequent nitration has evolved from conventional batch processes to more advanced continuous-flow microreactor technologies. This evolution offers a compelling case study in process optimization.

Conventional Batch Synthesis:

Traditional batch methods for the N-oxidation of 3,5-lutidine often involve long reaction times and present safety challenges. For instance, a typical procedure might require heating with concentrated hydrogen peroxide for extended periods, a process that is highly exothermic and demands careful thermal management.[5] The subsequent nitration with a mixture of concentrated nitric and sulfuric acids also poses safety risks and generates significant nitrogen-contaminated effluent, which is difficult to recycle.[3][5]

Microchannel Reactor Technology:

The advent of microchannel reactors has revolutionized this process. This technology offers superior heat and mass transfer, enabling reactions to be conducted under more aggressive conditions with greater control and safety. A study on the efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology highlighted a significant reduction in reaction time and improved yield.[5] For the oxidation step, a quantitative conversion (100% yield) was achieved in just 20 minutes of residence time at 35°C using m-CPBA, a stark contrast to the 14 hours required in a batch reactor.[5]

Table 2: Performance Comparison of Batch vs. Microchannel Synthesis of this compound and its Nitration

ParameterConventional Batch ProcessMicrochannel Reactor Process
Oxidation Step
OxidantHydrogen Peroxidem-CPBA
Reaction Time~14 hours[5]20 minutes[5]
TemperatureHigh (e.g., 100°C)[5]35°C[5]
YieldHigh (but with safety concerns)100%[5]
Nitration Step
Nitrating AgentConc. HNO₃ / H₂SO₄Conc. HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄
Reaction Time~7 hours[3]15 minutes[5]
Yield~48.2% (isolated)[3]~67.3% (isolated)[5]
Safety ProfileHigh risk of thermal runaway, toxic fumes[3][5]Significantly improved safety, better thermal control[5]
Environmental ImpactGeneration of non-recyclable waste[3]Reduced waste, potential for reagent recycling[1]
Greener Alternatives to Traditional Nitration

A significant drawback of using concentrated nitric acid is the production of toxic brown nitrogen dioxide gas.[2] An alternative approach that mitigates this issue is the use of potassium nitrate in concentrated sulfuric acid. This method has been shown to shorten reaction times and avoid the generation of harmful fumes, making the process more environmentally friendly.[7]

Experimental Protocols: A Closer Look

To provide a practical understanding, here are representative experimental protocols for both the traditional batch and the more modern microchannel synthesis of this compound.

Protocol 1: Conventional Batch N-Oxidation of 3,5-Lutidine

Causality: This protocol relies on the slow, controlled addition of hydrogen peroxide to manage the exothermic reaction and maintain a safe operating temperature. The use of acetic acid as a solvent facilitates the reaction.

Methodology:

  • Charge a suitable reactor with 3,5-lutidine and glacial acetic acid.

  • Heat the mixture to 60°C.

  • Slowly add a 35% hydrogen peroxide solution to the mixture while maintaining the temperature at 90°C.

  • After the addition is complete, continue to heat the mixture for several hours to ensure complete conversion.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, remove the excess acetic acid under reduced pressure to yield this compound.

A reported yield for a similar procedure was 14,940 g of product from 15 kg of 3,5-lutidine.[4]

Protocol 2: Microchannel Synthesis of this compound

Causality: This protocol leverages the high surface-area-to-volume ratio of the microreactor to achieve rapid heat dissipation and precise temperature control, allowing for a much faster and safer reaction.

Methodology:

  • Prepare two separate solutions: one of 3,5-dimethylpyridine in a suitable solvent (e.g., dichloromethane) and another of m-CPBA in the same solvent.

  • Using syringe pumps, introduce the two solutions at precisely controlled flow rates into a microreactor system.

  • The reactants mix and react within the heated (35°C) microchannels for a specific residence time (e.g., 20 minutes).

  • The product stream exits the reactor and can be collected for further processing (e.g., nitration).

This method has been demonstrated to achieve a quantitative (100%) yield.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the industrial synthesis of a pharmaceutical intermediate starting from 3,5-Lutidine, highlighting the central role of this compound.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Further Functionalization cluster_3 Final Product Lutidine 3,5-Lutidine N_Oxide This compound Lutidine->N_Oxide Oxidizing Agent (e.g., H₂O₂, m-CPBA) Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide Nitrating Agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄) Intermediate Key Pharmaceutical Intermediate Nitro_N_Oxide->Intermediate Multi-step Synthesis API Active Pharmaceutical Ingredient (e.g., Omeprazole) Intermediate->API

Caption: Synthetic pathway from 3,5-Lutidine to an API.

Logical Framework for Process Selection

The decision to use a particular synthetic route involving this compound should be based on a logical evaluation of several factors.

G Cost Cost Analysis (Raw Materials, Reagents, Energy) Decision Optimal Process Selection Cost->Decision Performance Performance Metrics (Yield, Purity, Throughput) Performance->Decision Safety Safety & Hazard Assessment (Exotherms, Toxic Reagents/Byproducts) Safety->Decision Environment Environmental Impact (Waste Generation, Green Chemistry Principles) Environment->Decision

Caption: Decision matrix for industrial process selection.

Conclusion and Future Outlook

This compound remains a valuable and often indispensable intermediate in the industrial synthesis of certain pharmaceuticals. The cost-benefit analysis clearly demonstrates a significant shift in favor of modern manufacturing technologies like microreactors. While the initial capital investment for such technologies may be higher, the long-term benefits of increased efficiency, superior safety, reduced environmental impact, and higher yields present a compelling economic case.

For researchers and drug development professionals, understanding the nuances of different synthetic methodologies is crucial. The choice is no longer simply about the cheapest reagents but about a holistic assessment of the entire process. As the pharmaceutical industry continues to embrace greener and more sustainable practices, the adoption of advanced technologies for the synthesis of key intermediates like this compound will undoubtedly accelerate. The continued exploration of novel catalysts and process intensification strategies will further enhance the cost-benefit profile of this important chemical entity.

References

  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google P
  • CN101648910B - Method for preparing this compound - Google P
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google P
  • Li, W. S., et al. (2023). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Chemical Research. (URL: [Link])

  • A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap. (URL: [Link])

  • Li, W. S., et al. (2023). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Chemical Research. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, 3,5-Dimethylpyridine-N-oxide demands a commensurate level of respect and caution in its handling.[1] This guide, compiled from the perspective of a Senior Application Scientist, moves beyond mere recitation of safety data sheet (SDS) points to provide a deeper, causation-driven understanding of the necessary precautions. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Inherent Risks of this compound

This compound, also known as 3,5-Lutidine-N-oxide, is a versatile intermediate. However, its utility is matched by its hazardous properties. It is classified as a flammable liquid and vapor, is toxic if swallowed or inhaled, harmful in contact with skin, and can cause severe skin burns and eye damage.[2][3][4][5] The N-oxide functional group, while key to its reactivity, also contributes to its hazardous nature. A thorough understanding of these risks is the first step toward mitigating them.

Hazard ClassCategoryGHS Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[2][3]
Acute toxicity, OralCategory 3H301: Toxic if swallowed[2][3]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[2][3]
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage[2][3]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage[3]
Acute toxicity, InhalationCategory 3H331: Toxic if inhaled[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a robust barrier against skin contact. Given that the compound is harmful upon skin absorption and can cause severe burns, gloves must be worn at all times.[2][3][5] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[6]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.[2][3] Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or when heating the substance.
Body Protection Flame-resistant lab coatA lab coat is essential to prevent skin contact. Given the flammability of this compound, a flame-resistant lab coat provides an additional layer of protection in the event of a fire.
Respiratory Protection Use in a certified chemical fume hoodDue to its toxicity upon inhalation, all handling of this compound should be conducted within a properly functioning chemical fume hood to minimize airborne concentrations.[2][4][7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following protocol outlines the essential stages of handling this compound, from preparation to disposal.

  • Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[2][4][5][6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height to maintain proper airflow.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Spill Kit Accessibility: Locate the nearest spill kit and familiarize yourself with its contents. An appropriate absorbent material for chemical spills should be readily available.[7]

  • Emergency Equipment Check: Confirm the location and accessibility of the safety shower and eyewash station.[8][9]

  • Grounding and Bonding: When transferring the chemical from one container to another, ground and bond both containers to prevent the buildup of static electricity, which could ignite the flammable vapors.[2][10]

  • Controlled Dispensing: Use non-sparking tools for all transfers.[4] Dispense the required amount of this compound carefully to avoid splashes and the generation of aerosols.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable and toxic vapors.[2][7][11]

  • Temperature Control: Avoid heating the substance near open flames, sparks, or other ignition sources.[2][4][10][11] The oxidation reaction to form the N-oxide is exothermic, and reaction temperatures should be carefully controlled.[12]

  • Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling, even if you believe no contact occurred.[2][13]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.

  • Work Area Cleaning: Clean the work area, including the fume hood sash and surfaces, to remove any potential residue.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[4][7]

  • Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][4] Do not pour this chemical down the drain.[6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2][11] Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][6] Seek immediate medical attention.[2][5]

  • Spill Response: For a small spill, use a non-combustible absorbent material to contain and clean up the spill. Place the contaminated material in a sealed container for proper disposal.[4][7] For large spills, evacuate the area and contact your institution's emergency response team.

SafeHandlingWorkflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling and Use cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Locate Spill Kit & Emergency Equipment prep3->prep4 handle1 Ground & Bond Containers prep4->handle1 handle2 Controlled Dispensing handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Control Temperature handle3->handle4 post1 Decontaminate Self handle4->post1 post2 Properly Remove PPE post1->post2 post3 Clean Work Area post2->post3 post4 Segregate & Label Waste post3->post4 post5 Dispose via EHS post4->post5 emergency Exposure or Spill Occurs action Follow First Aid/Spill Response emergency->action

References

  • 3,5-Dimethylpyridine SDS, 591-22-0 Safety Data Sheets - ECHEMI. (n.d.).
  • This compound | 3718-65-8 - Benchchem. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Pyridine-N-Oxide - Jubilant Ingrevia. (2024, March 27).
  • 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem. (n.d.).
  • 3,5-Dimethylpiperidine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025, December 8).
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 3,5-LUTIDINE Safety Data Sheet - Fisher Scientific. (n.d.).
  • 3,5-Dimethylpyridine N-Oxide 3718-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Method for preparing this compound - Google Patents. (n.d.).
  • 4-Nitro-2,3-lutidine N-oxide Safety Data Sheet - Fisher Scientific. (2011, June 7).
  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents. (n.d.).
  • 2,3-Dimethyl Pyridine-N-Oxide - Chem-Impex. (n.d.).
  • 3,5-Dimethylpyridine N-Oxide 3718-65-8 | TCI Deutschland GmbH. (n.d.).
  • 3,5-LUTIDINE CAS No 591-22-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.